3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde
Description
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Properties
IUPAC Name |
3-(3-fluorophenyl)oxolane-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-10-3-1-2-9(6-10)11(7-13)4-5-14-8-11/h1-3,6-7H,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVYIQJSZQHJSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde
This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde, a key building block in medicinal chemistry and drug discovery. The unique structural combination of a fluorophenyl group and a tetrahydrofuran moiety makes this compound a valuable intermediate for developing novel therapeutics, particularly in anti-cancer and anti-inflammatory research.[1] The presence of the fluorine atom can enhance biological activity and improve the pharmacokinetic properties of derivative compounds.[1]
This document is intended for researchers, scientists, and professionals in drug development, offering not just a methodology, but also the scientific rationale behind the chosen synthetic pathway.
Strategic Approach to Synthesis
The synthesis of this compound can be efficiently achieved through a multi-step process. The core strategy involves the construction of the 3-aryl-3-substituted tetrahydrofuran scaffold, followed by the introduction and modification of a functional group to yield the final aldehyde. A logical and robust synthetic route is proposed, commencing with the readily accessible starting material, 3-oxotetrahydrofuran.
The subsequent key transformations include a Grignard reaction to introduce the 3-fluorophenyl group, followed by the introduction of a nitrile group which serves as a precursor to the final carbaldehyde functionality. This pathway is advantageous due to the commercial availability of the starting materials and the reliability of the proposed chemical transformations.
Experimental Workflow Overview
Caption: Proposed synthetic workflow for this compound.
Part 1: Synthesis of the Key Intermediate: 3-(3-Fluorophenyl)-3-hydroxytetrahydrofuran
The initial step focuses on the creation of the core 3-aryl-tetrahydrofuran structure. This is achieved through the nucleophilic addition of a Grignard reagent to 3-oxotetrahydrofuran.
Causality of Experimental Choices:
-
Starting Material: 3-Oxotetrahydrofuran is a commercially available and relatively inexpensive ketone, making it an ideal starting point for this synthesis.[2]
-
Reagent Selection: 3-Fluorophenylmagnesium bromide is the Grignard reagent of choice for introducing the desired aryl group. Grignard reactions are a classic and highly effective method for forming carbon-carbon bonds.[3][4] The reaction is typically performed in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, to ensure the stability of the Grignard reagent.
Detailed Experimental Protocol:
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 3-bromofluorobenzene (1.0 eq) in anhydrous THF.
-
Add a small portion of the 3-bromofluorobenzene solution to the magnesium turnings and gently warm the flask to initiate the reaction (the disappearance of the iodine color and gentle refluxing are indicative of reaction initiation).
-
Once the reaction has started, add the remaining 3-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Grignard Addition to 3-Oxotetrahydrofuran:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 3-oxotetrahydrofuran (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the freshly prepared 3-fluorophenylmagnesium bromide solution (1.1 eq) to the cooled solution of 3-oxotetrahydrofuran via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(3-fluorophenyl)-3-hydroxytetrahydrofuran.
-
| Parameter | Value |
| Starting Material | 3-Oxotetrahydrofuran |
| Reagent | 3-Fluorophenylmagnesium Bromide |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | 70-85% |
Part 2: Introduction of the Formyl Precursor: Synthesis of 3-(3-Fluorophenyl)tetrahydrofuran-3-carbonitrile
With the tertiary alcohol in hand, the next strategic move is to introduce a nitrile group, which can be efficiently converted to the desired aldehyde in the final step.
Causality of Experimental Choices:
-
Methodology: The conversion of a tertiary alcohol to a nitrile can be achieved under various conditions. A common and effective method involves the use of a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid catalyst. The Lewis acid activates the hydroxyl group, facilitating its displacement by the cyanide nucleophile.
-
Safety: Extreme caution must be exercised when working with cyanide-containing reagents. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Acidic workup of cyanide-containing reaction mixtures will generate highly toxic hydrogen cyanide gas. Therefore, quenching with a basic solution (e.g., sodium bicarbonate) is crucial.
Detailed Experimental Protocol:
-
To a solution of 3-(3-fluorophenyl)-3-hydroxytetrahydrofuran (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere, add trimethylsilyl cyanide (TMSCN) (1.5 eq).
-
Cool the mixture to 0 °C.
-
Slowly add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.2 eq), dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(3-fluorophenyl)tetrahydrofuran-3-carbonitrile.
| Parameter | Value |
| Starting Material | 3-(3-Fluorophenyl)-3-hydroxytetrahydrofuran |
| Reagent | Trimethylsilyl Cyanide (TMSCN) |
| Catalyst | Boron Trifluoride Etherate (BF₃·OEt₂) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | 60-75% |
Part 3: Final Transformation: Synthesis of this compound
The final step in this synthetic sequence is the reduction of the nitrile to the corresponding aldehyde.
Causality of Experimental Choices:
-
Reducing Agent: Diisobutylaluminium hydride (DIBAL-H) is a widely used and highly effective reagent for the partial reduction of nitriles to aldehydes. The reaction is typically carried out at low temperatures to prevent over-reduction to the primary amine. The intermediate imine-alane complex is hydrolyzed during the workup to afford the final aldehyde.
Detailed Experimental Protocol:
-
Dissolve 3-(3-fluorophenyl)tetrahydrofuran-3-carbonitrile (1.0 eq) in an anhydrous solvent such as toluene or DCM under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.2-1.5 eq, typically 1.0 M in hexanes or toluene) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
| Parameter | Value |
| Starting Material | 3-(3-Fluorophenyl)tetrahydrofuran-3-carbonitrile |
| Reagent | Diisobutylaluminium Hydride (DIBAL-H) |
| Solvent | Anhydrous Toluene or Dichloromethane |
| Reaction Temperature | -78 °C |
| Typical Yield | 75-90% |
Characterization Data
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the 3-fluorophenyl group, the aldehyde proton, and the methylene protons of the tetrahydrofuran ring. |
| ¹³C NMR | Resonances for the aldehyde carbonyl carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons of the tetrahydrofuran ring. |
| ¹⁹F NMR | A single resonance for the fluorine atom on the phenyl ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₁H₁₁FO₂ (194.20 g/mol ).[5] |
| Infrared (IR) Spectroscopy | A characteristic strong absorption band for the aldehyde C=O stretch (around 1720-1740 cm⁻¹). |
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By employing well-established and high-yielding reactions, this protocol offers a practical approach for obtaining this valuable building block for drug discovery and development. The key to success lies in the careful execution of each step, particularly with regard to anhydrous conditions and the safe handling of hazardous reagents.
References
- Process for the manufacture of 3-oxo-tetrahydrofuran.
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Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
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Grignard Reaction. Organic Chemistry Portal. [Link]
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Hydroformylation – Knowledge and References. Taylor & Francis Online. [Link]
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Carbon nucleophiles part 1 - Grignard reagents and cyanohydrin formation. YouTube. [Link]
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Simple synthesis of 2-substituted Tetrahydrofuran-3-carbonitriles. ISTA Research Explorer. [Link]
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Synthesis of Substituted Tetrahydrofurans. ResearchGate. [Link]
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Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
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Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]
- US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran.
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Aerial oxidation of tetrahydrofuran to 2-hydroxotetrahydrofuran in the presence of a trimeric CuI complex [Cu3L3] (HL = tBuNHC(S)NHP(S)(OiPr)2) and trapping of the unstable product at recrystallization. ResearchGate. [Link]
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Hydroboration Oxidation Mechanism of Alkenes - BH3, THF, H2O2, OH- Organic Chemistry. YouTube. [Link]
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Preparation of TMTHF - Patent US-10738021-B2. PubChem. [Link]
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Grignard Reagents. Chemistry LibreTexts. [Link]
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Investigation of O( 3 P) Initiated Oxidation Products of 2,3-Dimethylfuran Using Synchrotron Photoionization. PubMed. [Link]
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Grignard Reaction. Organic Chemistry Portal. [Link]
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Selective Oxidation of Tetrahydrofuran to Gamma-Butyrolactone over Spinel ZnFe2O4 Nanoparticle Catalyst. MDPI. [Link]
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Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]
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An In-depth Technical Guide to 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde
CAS Number: 1060817-40-4
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Fluorinated Building Block in Modern Drug Discovery
3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde is a key heterocyclic building block that has garnered significant interest within the medicinal chemistry and drug development sectors. Its unique molecular architecture, which combines a tetrahydrofuran scaffold with a strategically positioned 3-fluorophenyl moiety and a reactive aldehyde functional group, makes it a valuable intermediate for the synthesis of complex, biologically active molecules.[1][2] The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of derivative compounds, a well-established principle in modern drug design.[2] This guide provides an in-depth technical overview of this compound, including a detailed synthetic protocol, physicochemical properties, spectroscopic analysis, and its applications, designed for researchers and professionals in the pharmaceutical and chemical industries.
Physicochemical and Structural Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1060817-40-4 | |
| Molecular Formula | C₁₁H₁₁FO₂ | |
| Molecular Weight | 194.20 g/mol | |
| Appearance | Liquid | |
| Purity | ≥ 95% (by NMR) | |
| Storage Conditions | 0-8°C, sealed in a dry environment |
The structural combination of a polar tetrahydrofuran ring and a lipophilic fluorophenyl group results in a molecule with balanced solubility, making it amenable to a variety of reaction conditions. The aldehyde group serves as a versatile chemical handle for a wide range of transformations, including reductive aminations, Wittig reactions, and oxidations, to build more complex molecular scaffolds.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 3-(3-Fluorophenyl)-3-(hydroxymethyl)tetrahydrofuran via Grignard Reaction
The initial step involves a nucleophilic addition of a Grignard reagent to a ketone. This classic carbon-carbon bond-forming reaction is highly reliable for creating tertiary alcohols.
Causality of Experimental Choices:
-
Starting Materials: 3-Oxotetrahydrofuran is a commercially available ketone that provides the core heterocyclic structure.[3] 3-Fluorobromobenzene is chosen as the precursor for the Grignard reagent to introduce the desired fluorinated aromatic moiety.
-
Grignard Reagent Formation: The use of magnesium turnings in anhydrous tetrahydrofuran (THF) is the standard method for preparing Grignard reagents.[4] THF is an ideal solvent as its ether oxygens can coordinate to the magnesium, stabilizing the organometallic species.
-
Reaction Conditions: The Grignard reaction is highly exothermic and moisture-sensitive. Therefore, the reaction is typically carried out at low temperatures (e.g., 0°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent and to control the reaction rate.
Detailed Protocol:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.
-
Grignard Reagent Preparation: Magnesium turnings (1.2 equivalents) are placed in the flask, and a small crystal of iodine is added to activate the magnesium surface. A solution of 3-fluorobromobenzene (1.1 equivalents) in anhydrous THF is added dropwise via the dropping funnel to initiate the formation of 3-fluorophenylmagnesium bromide. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
-
Grignard Addition: The freshly prepared Grignard reagent is cooled to 0°C in an ice bath. A solution of 3-oxotetrahydrofuran (1.0 equivalent) in anhydrous THF is added dropwise, maintaining the temperature below 10°C.
-
Workup: After the addition is complete, the reaction is stirred at room temperature for 2-4 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol, 3-(3-fluorophenyl)-3-(hydroxymethyl)tetrahydrofuran.
Step 2: Oxidation to this compound
The second step involves the selective oxidation of the primary alcohol to an aldehyde. The Dess-Martin periodinane (DMP) oxidation is an excellent choice for this transformation due to its mild reaction conditions and high selectivity, which minimizes over-oxidation to the carboxylic acid.[5][6]
Causality of Experimental Choices:
-
Oxidizing Agent: Dess-Martin periodinane is a hypervalent iodine reagent that is particularly effective for the oxidation of primary alcohols to aldehydes without affecting other sensitive functional groups.[6] It offers a significant advantage over chromium-based oxidants, which are toxic and can lead to over-oxidation.[3]
-
Solvent: Dichloromethane (DCM) is a common solvent for DMP oxidations as it is relatively inert and allows for easy workup.
-
Buffer: Sodium bicarbonate is often added to buffer the acetic acid byproduct of the reaction, which is important if the substrate or product is acid-sensitive.[6]
Detailed Protocol:
-
Reaction Setup: A solution of the crude 3-(3-fluorophenyl)-3-(hydroxymethyl)tetrahydrofuran (1.0 equivalent) in dry dichloromethane is prepared in a round-bottom flask under a nitrogen atmosphere.
-
Addition of DMP: Dess-Martin periodinane (1.2 equivalents) is added portion-wise to the stirred solution at room temperature. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material (typically 1-3 hours).
-
Workup: Upon completion, the reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The mixture is stirred vigorously until the layers become clear.
-
Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude aldehyde is purified by flash column chromatography on silica gel to yield the final product, this compound.
Spectroscopic Characterization (Predicted)
As experimental spectra for this specific compound are not widely published, the following characterization data is predicted based on the analysis of its structural components and data from analogous compounds.
¹H NMR Spectroscopy
-
Aldehyde Proton (CHO): A singlet is expected in the downfield region, typically around δ 9.5-10.0 ppm . This is a highly characteristic peak for an aldehyde proton.
-
Aromatic Protons (C₆H₄F): The 3-fluorophenyl group will exhibit a complex multiplet pattern in the aromatic region (δ 7.0-7.5 ppm ). The fluorine atom will cause splitting of the adjacent protons, leading to doublets or triplets of doublets.
-
Tetrahydrofuran Protons (CH₂): The protons of the tetrahydrofuran ring are expected to appear as multiplets in the range of δ 2.0-4.5 ppm . The diastereotopic nature of the methylene protons adjacent to the chiral center will likely result in complex splitting patterns.
¹³C NMR Spectroscopy
-
Aldehyde Carbonyl (C=O): A signal for the aldehyde carbonyl carbon is expected in the highly deshielded region of the spectrum, around δ 190-200 ppm .
-
Aromatic Carbons (C₆H₄F): The carbons of the fluorophenyl ring will appear in the δ 110-165 ppm range. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF), resulting in a doublet. Other carbons in the ring will exhibit smaller two- and three-bond couplings to fluorine.
-
Tetrahydrofuran Carbons (C-O and CH₂): The carbons of the tetrahydrofuran ring are expected in the δ 25-80 ppm range. The carbon attached to the oxygen atom will be the most downfield in this group.
FTIR Spectroscopy
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ , characteristic of a saturated aliphatic aldehyde.[7][8]
-
C-H Stretch (Aldehyde): A characteristic, often weak, pair of bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹ .[7][9]
-
C-F Stretch (Aromatic): A strong absorption band in the range of 1100-1300 cm⁻¹ will indicate the presence of the carbon-fluorine bond.
-
C-O-C Stretch (Ether): A strong band around 1050-1150 cm⁻¹ is characteristic of the C-O-C stretching vibration of the tetrahydrofuran ring.
Mass Spectrometry
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 194.20 .
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the formyl group (CHO, 29 amu) to give a fragment at m/z = 165 . Cleavage of the tetrahydrofuran ring is also a probable fragmentation pathway. The presence of the fluorophenyl group will lead to characteristic aromatic fragment ions.
Applications in Research and Development
This compound is primarily utilized as a versatile intermediate in the synthesis of novel pharmaceuticals.[2] Its structural features make it particularly suitable for generating libraries of compounds for screening in various therapeutic areas.
-
Anti-Cancer and Anti-Inflammatory Agents: The fluorophenyl and tetrahydrofuran motifs are present in numerous biologically active compounds. This building block allows for the exploration of new chemical space in the design of potential anti-cancer and anti-inflammatory drugs.[1]
-
Scaffold for Drug Discovery: The aldehyde functionality provides a convenient point for chemical diversification, enabling the synthesis of a wide range of derivatives such as amines, alcohols, and extended carbon chains. This facilitates the optimization of lead compounds in drug discovery programs.
-
Biochemical Probes: The fluorinated nature of the molecule can be exploited in the development of ¹⁹F NMR-based biochemical probes for studying biological systems.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place (0-8°C) away from oxidizing agents.[1]
Conclusion
This compound stands out as a valuable and versatile building block for the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique combination of a fluorinated aromatic ring, a heterocyclic core, and a reactive aldehyde group provides a powerful tool for medicinal chemists. The synthetic route and characterization data outlined in this guide offer a solid foundation for researchers to utilize this compound effectively in their drug discovery and development endeavors.
References
- Process for the manufacture of 3-oxo-tetrahydrofuran.
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This compound. Chem-Impex. [Link]
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Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Link]
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Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]
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Dess–Martin oxidation. Wikipedia. [Link]
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19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]
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IR: aldehydes. University of Calgary. [Link]
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physical and chemical properties of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde
An In-Depth Technical Guide to 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde
Foreword: The Strategic Importance of Fluorinated Scaffolds in Modern Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and material science. Its unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. This compound is a prime exemplar of a molecular scaffold that leverages these advantages. It combines a metabolically robust fluorophenyl group with a versatile tetrahydrofuran core and a reactive aldehyde handle, making it a highly valuable intermediate for the synthesis of complex chemical entities.[1] This guide provides a comprehensive technical overview of its properties, reactivity, and applications for researchers and scientists in the field.
Core Physicochemical and Structural Properties
This compound is a liquid at room temperature, a physical state that informs its handling and reaction setup.[1] Its identity is unambiguously confirmed by its CAS Number: 1060817-40-4.[1][2]
Key Identifiers and Physical Data
The fundamental properties of the compound are summarized below. This data is critical for accurate stoichiometric calculations, solvent selection, and establishing appropriate storage conditions.
| Property | Value | Source |
| CAS Number | 1060817-40-4 | [1][2] |
| Molecular Formula | C₁₁H₁₁FO₂ | [1][2] |
| Molecular Weight | 194.20 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Purity | ≥95% (as determined by NMR) | [1] |
| Storage | 0-8°C, sealed under dry conditions | [1][2] |
Structural Analysis and Computational Descriptors
The molecule's structure features a quaternary carbon center, linking the fluorophenyl ring, the tetrahydrofuran ring, and the aldehyde functional group. This sterically hindered arrangement influences the accessibility of the aldehyde for nucleophilic attack.
Computational models provide further insight into its behavior in biological systems. These descriptors are crucial for computational toxicologists and medicinal chemists to predict absorption, distribution, metabolism, and excretion (ADME) properties.
| Computational Property | Value | Significance in Drug Discovery |
| LogP (Octanol/Water) | 1.6827 | Indicates moderate lipophilicity, suggesting potential for good membrane permeability.[2] |
| TPSA (Topological Polar Surface Area) | 26.3 Ų | Suggests excellent potential for oral bioavailability and blood-brain barrier penetration.[2] |
| Hydrogen Bond Donors | 0 | The absence of donor groups limits its ability to form certain intermolecular interactions.[2] |
| Hydrogen Bond Acceptors | 2 | The ether and carbonyl oxygens can act as hydrogen bond acceptors in receptor binding.[2] |
| Rotatable Bonds | 2 | Low number of rotatable bonds imparts a degree of conformational rigidity, which can be advantageous for binding affinity.[2] |
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems almost entirely from the reactivity of its aldehyde functional group. This group serves as an electrophilic "handle" for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.
The primary reaction pathways include:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This transformation is fundamental for creating ester or amide derivatives.
-
Reduction: The aldehyde is easily reduced to a primary alcohol. The choice of reducing agent dictates the selectivity; sodium borohydride (NaBH₄) is a mild and effective choice that will not reduce other functional groups that might be present in more complex derivatives.
-
Reductive Amination: This is one of the most powerful reactions for this scaffold, allowing for the introduction of primary or secondary amines to form more complex drug-like molecules. The reaction proceeds via an imine intermediate, which is then reduced in situ. Sodium triacetoxyborohydride is the reagent of choice due to its mildness and tolerance of acidic conditions.
-
Wittig Reaction: To form an alkene, the aldehyde can be reacted with a phosphorus ylide (a Wittig reagent). This allows for the extension of the carbon chain with a double bond, providing a scaffold for further functionalization.
Caption: Key reaction pathways of the aldehyde group.
Protocol Example: Reductive Amination
This protocol describes a general, self-validating procedure for synthesizing an amine derivative. The success of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Amine Addition: Add 1.1 equivalents of the desired primary or secondary amine to the solution. If the amine is a hydrochloride salt, add 1.2 equivalents of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be optionally accelerated by adding a mild acid catalyst like acetic acid (10 mol%).
-
Reduction: Add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the reaction mixture. Causality: This specific reducing agent is chosen because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate, driving the reaction to completion.
-
Quenching and Workup: After stirring for 12-24 hours (or until TLC indicates completion), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Predictive Spectroscopic Profile
While specific spectra for this compound are not publicly available, its structure allows for a confident prediction of its key spectroscopic features. This predictive analysis is essential for researchers to verify the identity and purity of their material.
-
¹H NMR: The most characteristic signal will be the aldehyde proton (CHO), which is expected to appear as a singlet at a significantly downfield chemical shift, typically between δ 9-10 ppm. The aromatic protons of the 3-fluorophenyl group will appear in the aromatic region (δ 7-7.5 ppm) with splitting patterns dictated by fluorine-proton coupling. The protons on the tetrahydrofuran ring will appear further upfield, likely in the δ 3.5-4.5 ppm range.
-
¹³C NMR: The aldehyde carbon will be highly deshielded, appearing around δ 190-200 ppm. The carbons of the fluorophenyl ring will show characteristic C-F coupling constants.
-
IR Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of an aldehyde will be prominent in the region of 1720-1740 cm⁻¹.[3]
-
Mass Spectrometry: The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of 194.2. Common fragmentation patterns would involve the loss of the formyl group (CHO) or cleavage of the tetrahydrofuran ring.
Safety, Handling, and Storage
Proper handling of this compound is crucial. Based on its GHS classification, it is considered hazardous.[2]
GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement |
| GHS07 | Warning [2] | |
| H302 | Harmful if swallowed[2] | |
| H315 | Causes skin irritation[2] | |
| H319 | Causes serious eye irritation[2] | |
| H335 | May cause respiratory irritation[2] |
Recommended Procedures
-
Engineering Controls: All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors.[4][5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6]
-
Storage: Store the compound in a tightly sealed container in a refrigerator at 0-8°C.[1][2] If possible, store under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation of the aldehyde.[5]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and dispose of as hazardous chemical waste. Ensure the area is well-ventilated.
Applications in Research and Development
The primary application of this compound is as a versatile building block in pharmaceutical research.[1][7] The combination of its structural motifs makes it particularly attractive:
-
Medicinal Chemistry: It is a key intermediate for synthesizing novel therapeutics.[1] The fluorophenyl group often enhances metabolic stability and can participate in favorable interactions with biological targets. The tetrahydrofuran scaffold provides a three-dimensional structure that can orient substituents in precise vectors to probe receptor binding pockets. Its use has been noted in the pursuit of anti-cancer and anti-inflammatory agents.[1]
-
Material Science: The unique chemical structure can be incorporated into polymers and coatings to enhance their properties.[1]
-
Agrochemicals: The compound is explored for its potential in creating innovative pesticide formulations to improve crop protection.[1]
Caption: Relationship between structure and applications.
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Furfural | C4H3OCHO | CID 7362 . PubChem, National Institutes of Health. [Link]
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3-FURALDEHYDE Safety Data Sheet . Georganics. [Link]
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Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive . MDPI. [Link]
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An In-Depth Technical Guide to 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde, a versatile building block with significant potential in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, explore a representative synthetic pathway with mechanistic insights, discuss methods for its characterization, and survey its current and potential applications for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
This compound is a substituted heterocyclic compound featuring a fluorinated phenyl group attached to a tetrahydrofuran ring, which also bears a carbaldehyde functional group. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety in the design of bioactive molecules.[1]
A summary of its key identifiers and properties is presented below:
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁FO₂ | [1][2] |
| Molecular Weight | 194.20 g/mol | [1][2] |
| CAS Number | 1060817-40-4 | [1][2] |
| Appearance | Liquid | [1] |
| Purity | ≥ 95% (typically by NMR) | [1] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [1][2] |
Computational Data:
| Parameter | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [2] |
| LogP (octanol-water partition coefficient) | 1.6827 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 2 | [2] |
Synthesis and Mechanistic Considerations
While multiple synthetic routes to this compound may exist, a common strategy involves the construction of the substituted tetrahydrofuran ring followed by the introduction or modification of the carbaldehyde group. The choice of synthetic pathway often depends on the availability of starting materials, desired scale, and stereochemical considerations.
A plausible, though generalized, synthetic approach is outlined below. This should be considered illustrative, as specific laboratory procedures may vary.
Illustrative Synthetic Workflow
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
-
Grignard Reagent Formation: To a flame-dried flask containing magnesium turnings under an inert atmosphere (e.g., argon), a solution of 3-bromofluorobenzene in anhydrous tetrahydrofuran (THF) is added dropwise. The reaction is initiated, if necessary, and stirred until the magnesium is consumed.
-
Nucleophilic Addition: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of a suitable tetrahydrofuran-3-carbaldehyde precursor (e.g., a protected aldehyde or a lactone) in anhydrous THF is added dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.
-
Workup and Cyclization/Deprotection: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. Depending on the precursor used, an acidic or basic workup may be required to facilitate cyclization or remove protecting groups.
-
Oxidation: The resulting alcohol, 3-(3-fluorophenyl)tetrahydro-3-furanmethanol, is dissolved in a suitable solvent (e.g., dichloromethane). A mild oxidizing agent, such as pyridinium chlorochromate (PCC) or conditions for a Swern oxidation, is added. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Purification: The reaction mixture is worked up to remove the oxidant and byproducts. The crude product is then purified by column chromatography to yield the final this compound.
Spectroscopic and Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques would be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine atom), the protons on the tetrahydrofuran ring, and a downfield singlet for the aldehyde proton.
-
¹³C NMR would reveal distinct peaks for the carbon atoms in the fluorophenyl ring (with C-F coupling), the tetrahydrofuran ring, and the carbonyl carbon of the aldehyde.
-
¹⁹F NMR would show a signal corresponding to the fluorine atom on the phenyl ring.
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (194.20 m/z), confirming its elemental composition.
-
Infrared (IR) Spectroscopy: An IR spectrum would display characteristic absorption bands for the C-H bonds of the aromatic and aliphatic portions, a strong C=O stretching vibration for the aldehyde, and C-O stretching for the ether linkage in the tetrahydrofuran ring.
Applications in Research and Drug Discovery
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]
-
Scaffold for Novel Therapeutics: Its structure is a key component in the development of new drug candidates. It can be elaborated through various chemical reactions at the aldehyde group to introduce diverse functionalities, leading to libraries of compounds for screening against various biological targets.
-
Anti-cancer and Anti-inflammatory Agents: The unique combination of the fluorophenyl and tetrahydrofuran moieties makes it a promising starting point for the design of anti-cancer and anti-inflammatory drugs.[1] The fluorine atom can enhance biological activity and improve pharmacokinetic properties such as lipophilicity and metabolic stability.[1]
-
Fluorescent Probes: The inherent properties of the molecule may lend themselves to the development of fluorescent probes for use in cellular and molecular biology imaging applications.[1]
-
Materials Science: This compound can also be utilized in the synthesis of advanced materials, such as polymers and coatings, where its specific chemical structure can impart desirable properties.[1]
Conclusion
This compound is a compound of significant interest due to its versatile chemical nature and its potential as a building block in the creation of novel pharmaceuticals and materials. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry methodologies. The continued exploration of this and related compounds is likely to yield new discoveries in drug development and other scientific fields.
References
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An In-depth Technical Guide to the Biological Activity of Fluorinated Tetrahydrofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Synergy of Fluorine and the Tetrahydrofuran Scaffold in Medicinal Chemistry
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design, and for compelling reasons. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When these advantageous properties are combined with the versatile and prevalent tetrahydrofuran (THF) scaffold, a powerful platform for the discovery of novel therapeutics emerges. Saturated oxygen-containing heterocycles like THF are widespread in a vast array of natural products and other biologically active molecules.[2]
The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic profile of a drug candidate. For instance, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life.[1] Furthermore, the strategic placement of fluorine can modulate the acidity or basicity of nearby functional groups, which can in turn enhance interactions with protein targets.[3] The trifluoromethyl group, in particular, is a commonly employed fluorinated moiety due to its high chemical stability and its ability to significantly modify a compound's reactivity, polarity, lipophilicity, and binding selectivity.[4]
This technical guide provides a comprehensive exploration of the biological activities of fluorinated tetrahydrofuran derivatives, delving into their applications as anticancer, antiviral, and enzyme-inhibiting agents. We will examine the underlying mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for their synthesis and biological evaluation, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Chapter 1: Anticancer Activity of Fluorinated Tetrahydrofuran Derivatives
The quest for more effective and less toxic cancer chemotherapeutics has led to the exploration of diverse chemical scaffolds, with fluorinated tetrahydrofuran derivatives emerging as a promising class of compounds. The incorporation of fluorine into the tetrahydrofuran ring system can enhance cytotoxic activity and overcome mechanisms of drug resistance.[5]
A prominent example of the anticancer potential of this class of molecules is seen in fluorinated nucleoside analogues. These compounds often mimic natural nucleosides and interfere with DNA and RNA synthesis in rapidly dividing cancer cells.[6] The anticancer drug 5-Fluorouracil (5-FU), for instance, exerts its effect through the inhibition of thymidylate synthase (TS) and by being incorporated into RNA and DNA.[6][7] While not a tetrahydrofuran derivative itself, its mechanism highlights the power of fluorination in disrupting critical cellular processes. The key metabolite, 5-fluoro-dUMP, forms a stable complex with thymidylate synthase, leading to a depletion of thymidine triphosphate (dTTP), which is essential for DNA synthesis and repair.[7] This disruption of nucleotide pools ultimately triggers cell death.[7]
More directly relevant are fluorinated nucleoside analogues that incorporate a furanose (a tetrahydrofuran derivative) ring. For instance, 3'-fluoroguanosine (3'-FG) is a substructure of the anticancer therapeutic MK-1454.[8] The fluorine atom at the 3' position of the sugar moiety can confer improved metabolic stability and conformational rigidity, enhancing the molecule's therapeutic potential.[8]
Mechanism of Action: Disruption of DNA Synthesis and Induction of Apoptosis
The primary mechanism by which many fluorinated tetrahydrofuran-containing anticancer agents exert their effect is through the disruption of DNA synthesis and repair pathways.[9] By mimicking natural nucleosides, these compounds can be phosphorylated within the cell to their active triphosphate forms. These triphosphates can then be incorporated into growing DNA chains by DNA polymerases. The presence of the fluorine atom can lead to chain termination or create unstable DNA, ultimately triggering apoptosis (programmed cell death).
Another key mechanism is the inhibition of critical enzymes involved in nucleotide metabolism, such as thymidylate synthase.[10] As seen with 5-FU, the inhibition of this enzyme leads to an imbalance in the nucleotide pool, which is particularly detrimental to rapidly proliferating cancer cells.[9]
Experimental Protocol: Synthesis of a 3'-Fluorinated Nucleoside Analogue
The following is a generalized, illustrative protocol for the synthesis of a 3'-fluorinated nucleoside analogue, inspired by modern synthetic strategies.[8]
Step 1: Preparation of a 2'-Ketonucleoside Intermediate
-
Dissolve the starting protected ribonucleoside in a suitable organic solvent (e.g., dichloromethane).
-
Add an oxidizing agent (e.g., Dess-Martin periodinane) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 2'-ketonucleoside.
Step 2: Electrophilic Fluorination
-
Dissolve the 2'-ketonucleoside in an appropriate solvent (e.g., acetonitrile).
-
Add a catalytic amount of an aminocatalyst (e.g., a primary amine).
-
Add an electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide - NFSI).
-
Stir the reaction at room temperature until complete conversion is observed (monitor by LC-MS).
-
Quench the reaction and work up as described in Step 1.
-
Purify the product by flash column chromatography.
Step 3: Stereoselective Reduction of the 2'-Keto Group
-
Dissolve the 3'-fluoro-2'-ketonucleoside in a suitable solvent (e.g., methanol).
-
Cool the solution to -78 °C.
-
Add a reducing agent (e.g., sodium borohydride) portion-wise.
-
Stir at low temperature until the reaction is complete.
-
Quench the reaction with acetone and allow it to warm to room temperature.
-
Remove the solvent under reduced pressure and purify the residue by chromatography to obtain the 3'-fluoronucleoside.
Step 4: Deprotection
-
Treat the protected 3'-fluoronucleoside with a deprotection agent (e.g., trifluoroacetic acid in water) to remove protecting groups.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction and purify the final product by HPLC.
Diagram: Generalized Synthetic Workflow for 3'-Fluorinated Nucleoside Analogues
Chapter 2: Antiviral Activity of Fluorinated Tetrahydrofuran Derivatives
Fluorinated nucleoside and nucleotide analogues are a cornerstone of antiviral therapy, with several FDA-approved drugs for the treatment of HIV and hepatitis C virus (HCV) infections.[11] The tetrahydrofuran ring, in the form of a furanose sugar mimic, is a central component of these molecules.
Emtricitabine, a 5-fluoro deoxycytidine analogue, is a widely used reverse transcriptase inhibitor for the treatment of HIV.[11] Its activated triphosphate form is incorporated into the growing viral DNA chain, leading to chain termination. The presence of the fluorine atom enhances its bioavailability and duration of action compared to its non-fluorinated counterpart, lamivudine.[11]
Sofosbuvir is another prominent example, a fluorinated nucleotide analogue used to treat HCV.[11] It acts as a chain terminator when incorporated into the HCV RNA by the viral NS5B polymerase, thus inhibiting viral replication.[11]
Mechanism of Action: Chain Termination of Viral DNA/RNA Synthesis
The primary antiviral mechanism of action for these compounds is the inhibition of viral polymerases (reverse transcriptases for retroviruses like HIV, or RNA-dependent RNA polymerases for viruses like HCV).
-
Intracellular Activation: The nucleoside analogue is taken up by the host cell and is phosphorylated by host cell kinases to its active triphosphate form.
-
Competitive Inhibition: The triphosphate analogue competes with the natural deoxynucleotide or nucleotide triphosphate for the active site of the viral polymerase.
-
Incorporation and Chain Termination: The analogue is incorporated into the growing viral DNA or RNA strand. The modification on the sugar moiety, often the absence of a 3'-hydroxyl group or the presence of a fluorine atom that prevents further phosphodiester bond formation, leads to the termination of the elongating nucleic acid chain. This halts viral replication.
Diagram: Mechanism of Antiviral Action of Fluorinated Nucleoside Analogues
Chapter 3: Enzyme Inhibition by Fluorinated Tetrahydrofuran Derivatives
Beyond their roles as anticancer and antiviral agents, fluorinated tetrahydrofuran derivatives have shown significant promise as inhibitors of various enzymes implicated in a range of diseases. The strategic placement of fluorine can enhance binding affinity and selectivity for the target enzyme.[10]
A notable example is Suzetrigine, a selective inhibitor of the NaV1.8 sodium channel, which was approved by the FDA in 2025 for the treatment of acute pain.[12] This molecule features a highly substituted tetrahydrofuran core with five fluorine substituents. The NaV1.8 channel is highly expressed in peripheral pain-sensing neurons and plays a key role in the transmission of pain signals.[12] By selectively inhibiting this channel, Suzetrigine offers a non-opioid approach to pain management.[12]
Fluorinated compounds have also been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), an important target for immunosuppressive and anti-inflammatory drugs.[13] Fluorine atoms can play a crucial role in stabilizing the bioactive conformation of these inhibitors, enhancing their potency.[13]
Data Summary: Enzyme Inhibitory Activity
| Compound Class | Target Enzyme | Therapeutic Area | Key Insights |
| Fluorinated Nucleosides | Thymidylate Synthase | Oncology | Inhibition leads to depletion of dTMP, disrupting DNA synthesis.[9] |
| Fluorinated Nucleosides | Viral Polymerases | Virology | Act as chain terminators, halting viral replication.[11] |
| Suzetrigine | NaV1.8 Sodium Channel | Pain Management | Selective inhibition of pain-sensing neurons.[12] |
| Dihydroorotate Dehydrogenase Inhibitors | DHODH | Immunology | Fluorine stabilizes the bioactive conformation for enhanced binding.[13] |
Chapter 4: Structure-Activity Relationships (SAR)
The biological activity of fluorinated tetrahydrofuran derivatives is highly dependent on the number and position of fluorine atoms, as well as the stereochemistry of the tetrahydrofuran ring.
-
Position of Fluorination: In nucleoside analogues, fluorination at the 2' or 3' position of the sugar moiety can significantly impact the conformational preference of the furanose ring, which in turn affects its binding to polymerases and kinases.[14]
-
Stereochemistry: The stereochemistry of the substituents on the tetrahydrofuran ring is critical for biological activity. For instance, in Suzetrigine, the specific stereochemical arrangement of the substituents on the tetrahydrofuran core is essential for its selective inhibition of the NaV1.8 channel.[12]
-
Degree of Fluorination: The use of monofluoromethyl, difluoromethyl, or trifluoromethyl groups can have a graded effect on the lipophilicity, metabolic stability, and binding affinity of the molecule.[4] The trifluoromethyl group is particularly effective at increasing metabolic stability.[4]
Conclusion and Future Perspectives
Fluorinated tetrahydrofuran derivatives represent a versatile and powerful platform for the development of novel therapeutics across a range of disease areas. The unique properties of fluorine, when combined with the tetrahydrofuran scaffold, offer medicinal chemists a rich toolkit for modulating the pharmacological properties of drug candidates. The successful clinical translation of compounds like Suzetrigine underscores the potential of this chemical space.
Future research in this area will likely focus on the development of more selective and potent enzyme inhibitors, the exploration of novel fluorination methodologies to access a wider range of chemical diversity, and the use of computational methods to guide the rational design of new drug candidates. The continued investigation of the intricate interplay between fluorine substitution, stereochemistry, and biological activity will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
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- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). National Institutes of Health.
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A Unified Strategy to Fluorinated Nucleoside Analogues Via an Electrophilic Manifold. (2022, October 13). ACS Publications. Retrieved from [Link]
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Tetrahydrofuran (THF)-containing natural products and biological activities. (n.d.). ResearchGate. Retrieved from [Link]
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5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. (n.d.). Nature. Retrieved from [Link]
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Synthesis of fluorinated monomer and formation of hydrophobic surface therefrom. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Biological Activity of Fluorinated Combretastatin Analogues. (n.d.). ACS Publications. Retrieved from [Link]
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What is the mechanism of Fluorouracil? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
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The role of fluorine in stabilizing the bioactive conformation of dihydroorotate dehydrogenase inhibitors. (2025, August 9). ResearchGate. Retrieved from [Link]
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Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. (2022, October 31). National Institutes of Health. Retrieved from [Link]
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Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. (n.d.). MDPI. Retrieved from [Link]
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Design, Synthesis and Biological Evaluation of Fluorinated Cathepsin D Inhibitors. (n.d.). MDPI. Retrieved from [Link]
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Fluorinated Anthracyclines: Synthesis and Biological Activity. (2025, August 9). ResearchGate. Retrieved from [Link]
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2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (2025, December 16). Nature. Retrieved from [Link]
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The synthesis and in vitro biological evaluation of novel fluorinated tetrahydrobenzo[j]phenanthridine-7,12-diones against Mycobacterium tuberculosis. (2019, November 1). PubMed. Retrieved from [Link]
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Fluorinated Nucleosides: Synthesis and Biological Implication. (n.d.). National Institutes of Health. Retrieved from [Link]
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FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023, April 23). IRIS UniPA. Retrieved from [Link]
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Convenient synthesis of substituted tetrahydrofuran via Lewis base catalyzed [3 + 2] domino reactions. (n.d.). RSC Publishing. Retrieved from [Link]
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The Strategic Application of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde in Modern Medicinal Chemistry: A Technical Guide
Foreword: Unveiling the Potential of a Unique Scaffold
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The compound 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde emerges as a scaffold of significant interest, embodying a convergence of structural motifs that are highly valued in medicinal chemistry. This technical guide serves to provide researchers, scientists, and drug development professionals with an in-depth exploration of the potential applications of this versatile intermediate. We will delve into the rationale behind its design, explore its synthetic utility, and propose pathways for its derivatization into potentially bioactive molecules, grounded in established principles of medicinal chemistry and supported by analogous structures with proven pharmacological relevance.
The Architectural Logic: Deconstructing this compound
The therapeutic potential of this compound can be rationalized by examining its constituent parts: the tetrahydrofuran (THF) ring, the 3-fluorophenyl group, and the reactive carbaldehyde moiety.
The Tetrahydrofuran Core: The THF ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its non-planar, flexible nature allows it to present substituents in specific three-dimensional orientations, facilitating optimal interactions with biological targets. Furthermore, the ether oxygen can act as a hydrogen bond acceptor, contributing to binding affinity.
The 3-Fluorophenyl Substituent: The incorporation of fluorine into drug candidates is a widely employed strategy to enhance a range of pharmacokinetic and physicochemical properties.[3][4] The 3-fluoro substitution on the phenyl ring can modulate lipophilicity, metabolic stability, and binding affinity.[3][4] Specifically, the fluorine atom can alter the pKa of nearby functional groups and engage in favorable electrostatic interactions with protein targets.
The Carbaldehyde Handle: The aldehyde functional group is a versatile synthetic handle, providing a gateway to a diverse array of chemical transformations. This allows for the facile introduction of various pharmacophoric elements, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1060817-40-4 | [3] |
| Molecular Formula | C₁₁H₁₁FO₂ | [3] |
| Molecular Weight | 194.20 g/mol | [3] |
| Appearance | Liquid | [3] |
| Purity | ≥ 95% (NMR) | [3] |
| Storage | 0-8°C | [3] |
Potential Therapeutic Applications: An Evidence-Based Postulation
While direct biological activity data for this compound is not extensively published, its structural features suggest significant potential in the development of agents for several therapeutic areas, primarily oncology and inflammatory diseases. This assertion is supported by the known activities of analogous molecular architectures.
Anticancer Drug Discovery
The 3-aryl-substituted heterocyclic motif is a common feature in a number of anticancer agents. For instance, derivatives of 3-arylcoumarins and 3-arylindoles have demonstrated potent antiproliferative effects. The strategic positioning of substituents on the aryl ring is often crucial for activity. The 3-fluorophenyl group in our core compound can serve as a key interaction moiety within the binding sites of various cancer-related proteins, such as kinases.
Anti-inflammatory Agents
Chronic inflammation is a hallmark of numerous diseases. The development of novel anti-inflammatory drugs with improved safety profiles is an ongoing effort. Structurally related 3-arylphthalides have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[5][6][7] This suggests that derivatives of this compound could be explored for their potential to modulate inflammatory pathways.
Synthetic Pathways to Bioactive Derivatives
The carbaldehyde group of this compound is the primary site for synthetic elaboration. The following sections detail key, field-proven synthetic transformations that can be employed to generate libraries of diverse derivatives for biological screening.
Reductive Amination: Accessing Novel Amine Derivatives
Reductive amination is a robust and widely used method in medicinal chemistry for the synthesis of secondary and tertiary amines from aldehydes.[1][4][5][8][9][10] This reaction allows for the introduction of a vast array of amine-containing fragments, which can impart desirable physicochemical properties and provide key interactions with biological targets.
Workflow for Reductive Amination:
Caption: Reductive amination workflow.
Step-by-Step Experimental Protocol for Reductive Amination:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add the desired primary or secondary amine (1.1-1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or iminium ion intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. Other suitable reducing agents include sodium cyanoborohydride (NaBH₃CN).[1][9][10]
-
Reaction Progression: Continue stirring at room temperature for 4-16 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired amine derivative.
Wittig Reaction: Synthesis of Alkenyl Derivatives
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones, offering excellent control over the location of the newly formed double bond.[6][11][12][13] This transformation can be used to introduce a variety of alkenyl moieties, which can serve as isosteres for other functional groups or as handles for further synthetic modifications.
Workflow for the Wittig Reaction:
Caption: Wittig reaction workflow.
Step-by-Step Experimental Protocol for the Wittig Reaction:
-
Ylide Generation: To a suspension of the appropriate phosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium (n-BuLi) (1.05 eq) dropwise at -78°C or 0°C, depending on the stability of the ylide. Stir the resulting mixture for 30-60 minutes.
-
Aldehyde Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at the same temperature.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is typically purified by flash column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
Oxidation to Carboxylic Acid: A Gateway to Amides and Esters
Oxidation of the aldehyde to the corresponding carboxylic acid provides a key intermediate for the synthesis of a wide range of amide and ester derivatives, which are prevalent in many classes of drugs.
Workflow for Aldehyde Oxidation:
Caption: Aldehyde oxidation workflow.
Step-by-Step Experimental Protocol for Pinnick Oxidation:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.
-
Addition of Reagents: Add 2-methyl-2-butene (a chlorine scavenger) followed by a solution of sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄) in water.
-
Reaction Progression: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up: Acidify the reaction mixture with aqueous HCl and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude carboxylic acid, which can often be used without further purification or can be purified by crystallization or chromatography.
Structure-Activity Relationship (SAR) Considerations
When designing libraries of derivatives based on the this compound scaffold, several SAR principles should be considered:
-
Stereochemistry: The tetrahydrofuran ring possesses chiral centers. The relative and absolute stereochemistry of the substituents on the ring can have a profound impact on biological activity. It is therefore crucial to either separate diastereomers and enantiomers for biological evaluation or to employ stereoselective synthetic methods.
-
Nature of the Phenyl Ring Substituent: While the 3-fluoro substituent is a good starting point, exploring other substitutions on the phenyl ring (e.g., chloro, methoxy, trifluoromethyl) can modulate electronic and steric properties, leading to improved potency or selectivity.
-
Derivatives of the Carbaldehyde: The choice of amine for reductive amination or ylide for the Wittig reaction should be guided by the desired physicochemical properties and potential interactions with the target protein. For example, incorporating basic amines can improve solubility, while lipophilic groups can enhance membrane permeability.
Conclusion and Future Directions
This compound represents a promising and versatile building block for the synthesis of novel bioactive molecules. Its unique combination of a privileged tetrahydrofuran scaffold, a strategically placed fluorine atom, and a synthetically tractable aldehyde group makes it an attractive starting point for drug discovery programs targeting a range of diseases, including cancer and inflammatory conditions. The synthetic protocols outlined in this guide provide a robust framework for the generation of diverse chemical libraries based on this core structure. Future work should focus on the synthesis and biological evaluation of such libraries to fully elucidate the therapeutic potential of this intriguing molecular architecture.
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3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive overview of the safety and handling protocols for this compound. As a valuable intermediate in medicinal chemistry and drug development, understanding its chemical properties and associated hazards is paramount for ensuring laboratory safety.[1][2] This document synthesizes direct safety data with insights derived from structurally analogous compounds to offer a robust framework for risk mitigation. We will delve into hazard identification, exposure controls, emergency procedures, and the specific chemical behaviors that dictate these precautions, with a particular focus on the implications of its tetrahydrofuran, fluorophenyl, and aldehyde functional groups.
Compound Profile and Inherent Hazards
This compound is a substituted heterocyclic aldehyde. Its structure is a composite of three key moieties, each contributing to its overall reactivity and hazard profile:
-
Tetrahydrofuran (THF) Ring: This saturated ether is known for its flammability and, critically, its propensity to form explosive peroxides upon exposure to air and light.[3][4] This characteristic is a primary driver for stringent storage and handling protocols.
-
Aldehyde Group: Aldehydes are often associated with irritant properties, affecting the skin, eyes, and respiratory system.[5] They can also exhibit varying levels of acute toxicity.[6]
-
Fluorophenyl Group: The presence of a carbon-fluorine bond introduces complex toxicological considerations. Organofluorine compounds can exhibit enhanced biological activity and persistence.[1][7] Metabolism of such compounds can sometimes lead to the release of fluoride ions or other toxic byproducts, a factor that must be considered in risk assessment.[8]
GHS Classification and Hazard Statements
The primary safety information for this specific compound is summarized below. It is classified under the Globally Harmonized System (GHS) with the following hazards.[5]
| GHS Data | Classification |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501 |
Potential Hazards Inferred from Structural Analogs
While the GHS classification provides a baseline, a thorough risk assessment must also consider the known hazards of structurally similar molecules. This proactive approach is a cornerstone of laboratory safety.
| Inferred Potential Hazard | Rationale Based on Structural Analogs | Source |
| Flammable Liquid | Furan-based aldehydes like furfural and 3-furaldehyde are classified as Category 3 flammable liquids. The THF backbone is also highly flammable. | [4][9][10] |
| Acute Inhalation Toxicity | Analogs such as furfural can be fatal if inhaled (Acute Tox. 2).[11][12] | [9][11][12] |
| Carcinogenicity | Furfural is suspected of causing cancer (Carcinogenicity, Category 2).[9][11] | [9][11] |
| Peroxide Formation | The THF moiety is well-documented to form explosive peroxides when exposed to oxygen, a risk that can be exacerbated by light.[4] | [3][4][13] |
| Aquatic Toxicity | Many furan derivatives are harmful to aquatic life.[9][11] | [9][11] |
Engineering Controls and Personal Protective Equipment (PPE)
Containment and personal protection are the primary defenses against exposure. The causality is clear: the compound's irritant nature and potential inhalation toxicity mandate its handling within controlled environments.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood to mitigate inhalation of vapors (H335).[4][14][15]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed in the immediate vicinity of the workstation.[14]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable vapors.
Personal Protective Equipment (PPE)
A complete PPE ensemble is mandatory. The selection is directly informed by the compound's GHS classification (H315, H319) and the potential for more severe hazards.[5][9][10]
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles during procedures with a high risk of splashing.[9]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use and dispose of them immediately after handling the compound.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe, closed-heel shoes are required to prevent skin contact.[15]
-
Respiratory Protection: If there is a risk of exposure outside of a functioning fume hood (e.g., during a large spill), a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[9]
Safe Handling, Storage, and Peroxide Management
The dual risks of flammability and peroxide formation from the THF moiety demand meticulous handling and storage protocols.
Handling Procedures
-
Ignition Sources: Strictly eliminate all potential ignition sources, including open flames, hot surfaces, and non-intrinsically safe electrical equipment.[4][14]
-
Static Discharge: Use non-sparking tools and ensure that all containers and transfer equipment are properly grounded and bonded to prevent static electricity buildup.[4][14]
-
Inert Atmosphere: For long-term storage or reactions sensitive to oxidation, handling under an inert atmosphere (e.g., nitrogen or argon) is advisable.[14]
-
General Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly with soap and water after handling the compound.[11][12]
Storage Requirements
-
Temperature: Store containers in a cool, dry, well-ventilated area, preferably refrigerated at 2-8°C as recommended by suppliers.[5]
-
Container: Keep containers tightly closed to prevent the ingress of air and the escape of vapors.[14][11]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, strong bases, and reducing agents.[14][11]
Mandatory Peroxide Management Protocol
The risk of peroxide formation cannot be overstated. Peroxides can detonate violently upon concentration (e.g., through evaporation or distillation).[4]
-
Date All Containers: Upon receipt and upon opening, clearly label the container with the date.[4][13]
-
Periodic Testing: Test opened containers for the presence of peroxides at least once every three months using peroxide test strips.[13] Record the test date and result on the container label.
-
Do Not Concentrate: Never allow the compound to evaporate to near dryness unless the absence of peroxides has been confirmed.[4]
-
Disposal Timeline: Dispose of any unused material in opened containers within 6-12 months, even if peroxides are not detected, as a precautionary measure.
Emergency and First Aid Procedures
Rapid and correct response to an exposure or spill is critical.
First Aid Measures
These measures are derived from the compound's hazard statements and standard chemical safety protocols.[5][9]
-
If Inhaled (P304+P340): Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9]
-
If on Skin (P302+P352): Immediately remove all contaminated clothing. Rinse the skin thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9]
-
If in Eyes (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[9]
-
If Swallowed (P301+P310+P330): Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[9]
Spill Response Protocol
Physical, Chemical, and Toxicological Properties
A summary of key properties is essential for both experimental design and safety assessment.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁FO₂ | [5] |
| Molecular Weight | 194.20 g/mol | [5] |
| Physical State | Liquid (inferred) | [16] |
| Storage Temperature | 2-8°C | [5] |
| Acute Toxicity | Harmful if swallowed. Skin, eye, and respiratory irritant. | [5] |
| Chronic Toxicity | Data not available. Potential for carcinogenicity and other long-term effects should be assumed based on structural analogs (furfural).[9][11] The metabolism of the fluorophenyl group may pose additional, uncharacterized risks.[8] | [8][9][11] |
| Ecotoxicity | Data not available. Assumed to be harmful to aquatic life based on analogs.[9][11] | [9][11] |
Conclusion
This compound is a compound of significant interest in modern drug discovery. Its handling requires a sophisticated understanding of the risks posed by its constituent parts. While its documented acute hazards are moderate (irritation, harmful if swallowed), the significant potential for flammability, explosive peroxide formation, and uncharacterized chronic toxicity from the fluorinated aromatic ring demand the highest standards of laboratory practice. Adherence to the engineering controls, PPE requirements, and peroxide management protocols outlined in this guide is not merely a recommendation but a necessity for ensuring the safety of all laboratory personnel.
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A Technical Guide to Determining the Solubility of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde
Abstract
The determination of a compound's solubility profile is a cornerstone of early-phase drug development and chemical process optimization. Poor solubility can impede absorption and bioavailability, leading to suboptimal efficacy and formulation challenges.[1][2] This guide provides a comprehensive technical framework for characterizing the solubility of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde, a novel chemical entity. We delineate the theoretical principles governing its solubility based on its distinct structural motifs, present a rigorous, step-by-step experimental protocol using the gold-standard isothermal shake-flask method, and detail the subsequent analytical quantification via High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, chemists, and formulation scientists, offering both the foundational knowledge and the practical methodology required to generate a robust and reliable solubility profile for this compound and other new chemical entities (NCEs).
Introduction: The Critical Role of Solubility
In pharmaceutical sciences, the journey from a new chemical entity (NCE) to a viable drug product is contingent upon a set of core physicochemical properties, with solubility being paramount.[3] A drug must be in a dissolved state at the site of absorption to enter systemic circulation and exert its pharmacological effect.[4][5] It is estimated that over 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, presenting a major hurdle for formulation scientists.[5]
The subject of this guide, this compound, is a structurally complex molecule with potential applications as an intermediate in organic synthesis or as a lead compound in drug discovery. Its successful application in either context is critically dependent on understanding its behavior in various solvent systems. This guide will therefore serve as a definitive resource for establishing its solubility profile, a dataset essential for:
-
Drug Discovery: Informing structure-activity relationship (SAR) studies and predicting oral bioavailability.[1]
-
Process Chemistry: Selecting appropriate solvents for reaction, purification, and crystallization steps.
-
Formulation Development: Designing stable and effective dosage forms, from oral solids to parenteral solutions.
Physicochemical Analysis and Solubility Prediction
The solubility of a compound is dictated by its molecular structure and its interactions with the solvent.[5] The principle of "like dissolves like" provides a foundational predictive tool.[6] An analysis of this compound reveals three key structural features that will govern its solubility.
-
3-Fluorophenyl Group: This aromatic ring introduces a significant hydrophobic (lipophilic) character. The fluorine substituent increases electron density and can alter intermolecular interactions, but the overall contribution is nonpolar. Highly fluorinated molecules are known to be both hydrophobic and lipophobic.[7]
-
Tetrahydrofuran (THF) Ring: The core heterocyclic structure is a cyclic ether. While the parent THF molecule is a moderately polar, aprotic, and water-miscible solvent, its contribution in this larger molecule is more nuanced.[8][9] The ether oxygen can act as a hydrogen bond acceptor, potentially aiding solubility in protic solvents.
-
Carbaldehyde Group: The aldehyde (-CHO) is a polar functional group. Its carbonyl oxygen is a hydrogen bond acceptor, which can enhance solubility in polar solvents like water or alcohols.[6]
Overall Prediction: The molecule possesses both significant nonpolar (fluorophenyl) and polar (ether, aldehyde) regions. This amphipathic nature suggests it will exhibit limited solubility in aqueous media and higher solubility in organic solvents of intermediate polarity. Complete miscibility in very nonpolar solvents like hexanes may be limited by the polar functional groups.
Experimental Determination of Thermodynamic Solubility
To obtain definitive solubility data, an experimental approach is required. The isothermal shake-flask method is the universally recognized "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[10][11]
Rationale for Solvent Selection
A diverse panel of solvents should be selected to probe the compound's behavior across a range of polarities and functionalities. This allows for a comprehensive understanding applicable to various scientific contexts (e.g., aqueous buffers for biopharmaceutical relevance, organic solvents for synthesis).
| Solvent Class | Example Solvents | Rationale |
| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid), pH 6.8 (Simulated Intestinal Fluid), pH 7.4 (Physiological Buffer) | To assess solubility relevant to oral drug absorption and physiological conditions.[12] |
| Polar Protic | Water, Ethanol, Methanol | To evaluate interactions with solvents capable of hydrogen bonding. |
| Polar Aprotic | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | To assess solubility in polar environments without hydrogen bond donation. |
| Nonpolar | Toluene, Heptane | To determine solubility in hydrophobic environments, relevant for organic synthesis and extraction. |
Experimental Protocol: Isothermal Shake-Flask Method
This protocol is a self-validating system designed to ensure equilibrium is reached and accurately measured. It is adapted from standard guidelines such as those from the OECD.[13]
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of solid this compound to several glass vials. An excess is visually confirmed by the presence of undissolved solid material at the bottom of the vial.
-
Pipette a precise volume (e.g., 2.0 mL) of each selected solvent into its respective vial.
-
Securely cap the vials to prevent solvent evaporation.
Step 2: Equilibration
-
Place the vials in a temperature-controlled shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure the system reaches thermodynamic equilibrium.[14][15] A preliminary time-course experiment can establish the minimum time required to reach a plateau in concentration.[15]
Step 3: Sample Separation
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) into a clean HPLC vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.
Step 4: Sample Analysis (HPLC)
-
Dilute the filtered samples as necessary with a suitable mobile phase to bring the concentration within the calibrated range of the HPLC method.
-
Analyze the samples using a validated, stability-indicating HPLC-UV method.[15] Quantification is achieved by comparing the peak area of the analyte to a standard calibration curve.[16]
Diagram: Isothermal Shake-Flask Solubility Workflow
A schematic of the key steps in the isothermal shake-flask method.
Data Presentation and Interpretation
The results from the HPLC analysis should be compiled into a clear, structured table. This allows for direct comparison of the compound's solubility across different solvent systems.
Table 1: Solubility of this compound at 25°C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| Water | Polar Protic | [Experimental Data] | [Calculated Data] |
| pH 7.4 Buffer | Aqueous | [Experimental Data] | [Calculated Data] |
| Ethanol | Polar Protic | [Experimental Data] | [Calculated Data] |
| Acetonitrile | Polar Aprotic | [Experimental Data] | [Calculated Data] |
| Toluene | Nonpolar | [Experimental Data] | [Calculated Data] |
Interpreting the Results: The quantitative data will validate or refine the initial predictions. High solubility in ethanol, for example, would indicate that hydrogen bonding interactions are significant. Conversely, high solubility in toluene would highlight the dominance of the hydrophobic fluorophenyl group. This data provides a causal link between the molecular structure and its macroscopic solubility behavior.
// Nodes substance [label="3-(3-Fluorophenyl)\ntetrahydro-3-furancarbaldehyde", fillcolor="#FBBC05", fontcolor="#202124"];
// Properties prop1 [label="Fluorophenyl Group\n(Hydrophobic)", fillcolor="#F1F3F4", fontcolor="#202124"]; prop2 [label="THF & Aldehyde Groups\n(Polar / H-Bond Acceptor)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Solvents solv1 [label="Nonpolar Solvents\n(e.g., Toluene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solv2 [label="Polar Aprotic Solvents\n(e.g., ACN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solv3 [label="Polar Protic Solvents\n(e.g., Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Outcomes out1 [label="High Solubility", shape=hexagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; out2 [label="Low Solubility", shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Relationships substance -> {prop1, prop2}; prop1 -> solv1 [label=" Favorable\n'Like-dissolves-like'"]; prop1 -> solv3 [label=" Unfavorable"]; prop2 -> {solv2, solv3} [label=" Favorable\nPolar & H-Bonding"]; prop2 -> solv1 [label=" Unfavorable"];
solv1 -> out1 [label=" if prop1 dominates"]; solv3 -> out1 [label=" if prop2 dominates"]; solv3 -> out2 [label=" if prop1 dominates"]; }
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Methodological & Application
Synthetic Strategies for 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde: A Detailed Guide for Medicinal Chemists
Abstract
3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde is a key building block in contemporary drug discovery, finding application in the synthesis of a variety of pharmacologically active agents.[1] The strategic incorporation of a fluorine atom on the phenyl ring can significantly enhance metabolic stability and binding affinity of target molecules. This document provides a comprehensive overview of plausible synthetic routes to this valuable intermediate, intended for researchers and professionals in medicinal chemistry and process development. The presented pathways are designed to be robust and adaptable, with detailed protocols and mechanistic insights to facilitate their implementation in a laboratory setting.
Introduction: The Significance of Fluorinated Scaffolds
The tetrahydrofuran motif is a prevalent scaffold in numerous natural products and synthetic drugs.[2][3] Its 3-substituted derivatives, particularly those bearing an aromatic moiety, offer a three-dimensional framework that can effectively probe the binding pockets of biological targets. The introduction of a fluorine atom, as in this compound, imparts unique properties such as increased lipophilicity and altered electronic characteristics, which can lead to improved pharmacokinetic and pharmacodynamic profiles. This guide outlines two primary retrosynthetic approaches to the target molecule, starting from commercially available precursors.
Retrosynthetic Analysis
A logical disconnection of the target molecule, 1 , suggests two primary synthetic strategies. The first approach involves the formation of the C-C bond between the tetrahydrofuran ring and the formyl group precursor at a late stage. The second strategy focuses on the construction of the 3-aryl-tetrahydrofuran core first, followed by the introduction of the aldehyde functionality.
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthetic pathways for this compound.
Synthetic Route 1: Grignard Addition to 3-Oxotetrahydrofuran followed by Oxidation
This robust and convergent approach commences with the readily available 3-hydroxytetrahydrofuran. The key steps involve the oxidation to the corresponding ketone, followed by a Grignard reaction to install the 3-fluorophenyl group, and subsequent elaboration of a hydroxymethyl group to the final aldehyde.
Diagram 2: Workflow for Synthetic Route 1
Caption: Step-wise workflow for the synthesis via Grignard addition.
Experimental Protocols
Step 1: Synthesis of 3-Oxotetrahydrofuran (5)
The oxidation of 3-hydroxytetrahydrofuran (6 ) to 3-oxotetrahydrofuran (5 ) can be achieved using various mild oxidation protocols to avoid over-oxidation or side reactions. The Swern oxidation and Dess-Martin periodinane (DMP) oxidation are highly recommended for their efficiency and functional group tolerance.[4][5][6][7][8][9][10][11][12][13]
| Oxidation Method | Reagents and Conditions | Typical Yield | Reference |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C to rt | 85-95% | [5][7][8][11][12] |
| Dess-Martin Oxidation | DMP, CH₂Cl₂, rt | 90-98% | [6][9][10][13] |
Protocol 1.1: Swern Oxidation of 3-Hydroxytetrahydrofuran (6)
-
To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of 3-hydroxytetrahydrofuran (6 ) (1.0 eq.) in DCM dropwise, maintaining the temperature at -78 °C.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 3-oxotetrahydrofuran (5 ) as a colorless oil.
Step 2: Synthesis of 3-(3-Fluorophenyl)-3-hydroxytetrahydrofuran (4)
The nucleophilic addition of a Grignard reagent to the ketone (5 ) is a classic and effective method for creating the C-C bond and introducing the 3-fluorophenyl group.[14][15][16]
Protocol 1.2: Grignard Reaction
-
Prepare the Grignard reagent by adding a solution of 3-fluorobromobenzene (1.2 eq.) in anhydrous tetrahydrofuran (THF) to magnesium turnings (1.3 eq.) under an inert atmosphere.
-
Cool the freshly prepared 3-fluorophenylmagnesium bromide solution to 0 °C.
-
Add a solution of 3-oxotetrahydrofuran (5 ) (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(3-fluorophenyl)-3-hydroxytetrahydrofuran (4 ).
Step 3 & 4: Introduction and Deprotection of the Hydroxymethyl Group
A common strategy to introduce a hydroxymethyl group at a tertiary alcohol is through reaction with a protected formaldehyde equivalent, followed by deprotection.
Step 5: Oxidation of 3-(3-Fluorophenyl)-3-(hydroxymethyl)tetrahydrofuran (2)
The final step involves the selective oxidation of the primary alcohol (2 ) to the desired aldehyde (1 ). Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are suitable for this transformation, minimizing the risk of over-oxidation to the carboxylic acid.[6][9][10][13]
Protocol 1.3: Dess-Martin Oxidation
-
To a solution of 3-(3-fluorophenyl)-3-(hydroxymethyl)tetrahydrofuran (2 ) (1.0 eq.) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.5 eq.).
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound (1 ).
Synthetic Route 2: Hydroformylation of a Dihydrofuran Intermediate
This alternative route involves the synthesis of a 3-(3-fluorophenyl)-2,5-dihydrofuran intermediate, followed by hydroformylation to introduce the aldehyde group directly.
Diagram 3: Workflow for Synthetic Route 2
Caption: Step-wise workflow for the synthesis via hydroformylation.
Experimental Protocols
Step 1: Synthesis of 3-(3-Fluorophenyl)-2,5-dihydrofuran
The dehydration of the tertiary alcohol (4 ) can be accomplished under acidic conditions to yield a mixture of dihydrofuran isomers.[17]
Protocol 2.1: Dehydration
-
Dissolve 3-(3-fluorophenyl)-3-hydroxytetrahydrofuran (4 ) (1.0 eq.) in toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, a mixture of dihydrofuran isomers, can be used in the next step without further purification.
Step 2: Hydroformylation
Hydroformylation, or the oxo process, involves the addition of a formyl group and a hydrogen atom across a double bond.[18][19] This reaction is typically catalyzed by rhodium or cobalt complexes under a carbon monoxide and hydrogen atmosphere.
Protocol 2.2: Hydroformylation
-
In a high-pressure reactor, dissolve the dihydrofuran intermediate (1.0 eq.) in an appropriate solvent (e.g., toluene).
-
Add a rhodium-based catalyst, such as Rh(acac)(CO)₂, and a phosphine ligand (e.g., triphenylphosphine).
-
Pressurize the reactor with a mixture of carbon monoxide and hydrogen (syngas).
-
Heat the reaction mixture to the desired temperature and stir for several hours.
-
After cooling and depressurizing the reactor, concentrate the reaction mixture.
-
Purify the crude product by column chromatography to isolate this compound (1 ).
Purification and Characterization
Purification of the final product and intermediates is crucial for their use in subsequent synthetic steps.
-
Column Chromatography: Silica gel is the recommended stationary phase, with eluent systems typically consisting of mixtures of hexanes and ethyl acetate.
-
Distillation: For volatile intermediates like 3-oxotetrahydrofuran, vacuum distillation is an effective purification method.[20]
Characterization of the synthesized compounds should be performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation and confirmation of the presence of the fluorine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl stretch of the aldehyde (around 1725 cm⁻¹).
Conclusion
The synthetic routes outlined in this guide provide reliable and adaptable methods for the preparation of this compound. Route 1, proceeding through a Grignard addition and subsequent oxidation, is a highly convergent and well-established pathway. Route 2, utilizing a hydroformylation reaction, offers a more direct approach to the final product from a common intermediate. The choice of route will depend on the specific requirements of the research, including scale, available equipment, and desired purity. The detailed protocols and mechanistic considerations presented herein are intended to empower researchers to successfully synthesize this important building block for the advancement of their drug discovery programs.
References
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Wolfe, J. P., & Rossi, M. A. (2004). A new, stereoselective, palladium-catalyzed method for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. Journal of the American Chemical Society, 126(6), 1620–1621. [Link]
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Frank, N., Leutzsch, M., & List, B. (2025). The use of HFIP as solvent enables mild Brønsted acid-catalyzed reductions of furans to 2,5-dihydro- and/or tetrahydrofuran derivatives using silanes as reducing agents. Journal of the American Chemical Society, 147(XX), XXXX-XXXX. [Link]
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McMurry, J. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. [Link]
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Davies, H. M., & Beckwith, R. E. (2003). Catalytic asymmetric C−H activation of alkanes and tetrahydrofuran. Chemical Reviews, 103(8), 2861-2904. [Link]
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Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]
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Belen'kii, L. I., & Kruchkovskaya, N. D. (1996). Tautomerism and vapor-phase transformations of 2-hydroxytetrahydrofuran. Russian Chemical Bulletin, 45(10), 2392-2395. [Link]
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Pünner, F., & Hilt, G. (2014). Zinc-mediated CH-activation of tetrahydrofuran under mild conditions for the regioselective addition to aryl-propiolates. Organic & Biomolecular Chemistry, 12(26), 4651-4655. [Link]
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Mitsui, S., & Kudo, Y. (1967). Asymmetric synthesis of 3-hydroxy-3-phenylvaleric acid. Tetrahedron, 23(11), 4271–4277. [Link]
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Norris, J. (2018, February 22). Preparation of Grignard Reagents [Video]. YouTube. [Link]
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Alper, H., & Arzoumanian, H. (1997). Low-pressure selective hydroformylation of 2,3- and 2,5-dihydrofuran with a rhodium catalyst. Unexpected influence of the auxiliary ligand tris(o-t-butylphenyl) phosphite. Journal of the Chemical Society, Perkin Transactions 1, (12), 1603-1606. [Link]
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Wang, X., Wang, X., Sun, L., Zhou, J., & Wang, X. (2022). Theoretical study on the inert C–H arylation and alkylation by metallaphotoredox catalysis. New Journal of Chemistry, 46(1), 163-172. [Link]
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Kumar, R., & Chattopadhyaya, J. (2007). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry, 5(10), 1627-1629. [Link]
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Gushchin, A. V., Kuznetsov, M. L., & Shul'pina, L. S. (2014). Aerial oxidation of tetrahydrofuran to 2-hydroxotetrahydrofuran in the presence of a trimeric CuI complex [Cu3L3] (HL = tBuNHC(S)NHP(S)(OiPr)2) and trapping of the unstable product at recrystallization. Inorganica Chimica Acta, 423, 137-142. [Link]
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Ashenhurst, J. (2023, October 31). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). (-)-3-Hydroxytetrahydrofuran. PubChem. Retrieved from [Link]
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Selby, K., & Savee, J. D. (2026). Investigation of O(3P) Initiated Oxidation Products of 2,3-Dimethylfuran Using Synchrotron Photoionization. The Journal of Physical Chemistry A, 130(1), 1-11. [Link]
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The Organic Chemistry Tutor. (2020, March 3). DMP (Dess-Martin Periodinane) Oxidation and Mechanism of Primary Alcohols [Video]. YouTube. [Link]
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Evans, M. (2019, July 25). 07.12 Swern Oxidation [Video]. YouTube. [Link]
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Kanger, T., & Lopp, M. (2009). Synthesis of chiral tetrahydrofuran derivatives. ARKIVOC, 2009(14), 39-52. [Link]
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Al-Jibori, S. A., & Al-Janabi, A. S. (2023). Selective Oxidation of Tetrahydrofuran to Gamma-Butyrolactone over Spinel ZnFe2O4 Nanoparticle Catalyst. Catalysts, 13(4), 688. [Link]
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The Organic Chemistry Tutor. (2023, October 31). Swern Oxidation of Alcohols | A useful alternative to PCC [Video]. YouTube. [Link]
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Schmalz, H.-G., & Beller, M. (2021). Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins. Catalysts, 11(12), 1478. [Link]
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Ren, W., Chang, W., Wang, Y., Li, J., & Shi, Y. (2015). Pd-Catalyzed Regiodivergent Hydroesterification of Aryl Olefins with Phenyl Formate. Organic Letters, 17(14), 3544–3547. [Link]
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Roelen, O. (2021). Hydroformylation. ChemTexts, 8(1), 2. [Link]
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detailed experimental procedure for synthesizing 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde
An Application Note for the Synthesis of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine and rigid cyclic systems into molecular frameworks is a proven strategy for enhancing pharmacological profiles. The title compound, this compound, is a key building block that embodies these principles. It features a 3-fluorophenyl group, known to improve metabolic stability and binding affinity, attached to a tetrahydrofuran ring, which provides a defined three-dimensional structure.[1] This unique combination makes it a valuable precursor for synthesizing novel therapeutics, particularly in the realms of oncology and inflammatory diseases.[1]
This document provides a detailed, two-stage experimental protocol for the synthesis of this compound. The core of this synthesis is the highly reliable Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[2] We will first detail the preparation of the key Grignard reagent, (3-fluorophenyl)magnesium bromide, followed by its nucleophilic addition to a protected form of tetrahydrofuran-3-carbaldehyde, and subsequent deprotection and oxidation to yield the final product.
Overall Synthetic Scheme
Caption: Overall synthetic route for this compound.
PART 1: Preparation of (3-Fluorophenyl)magnesium Bromide (Grignard Reagent)
This initial stage focuses on the formation of the organometallic nucleophile. The integrity of this step is paramount for the success of the subsequent addition reaction.
Experimental Rationale
The Grignard reaction is famously sensitive to moisture and protic solvents, which will protonate and thus destroy the highly basic organometallic reagent.[3] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used. An inert atmosphere of argon or nitrogen is maintained throughout the procedure to prevent both moisture contamination and reaction with atmospheric oxygen.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1-Bromo-3-fluorobenzene | 175.00 | 5.25 g | 30.0 |
| Magnesium Turnings | 24.31 | 0.80 g | 33.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Iodine | 253.81 | 1 crystal | - |
Step-by-Step Protocol
-
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Reagent Charging: Place the magnesium turnings (0.80 g) and a single crystal of iodine in the reaction flask. The iodine serves as a visual indicator of reaction initiation and helps to activate the magnesium surface.
-
Initiation: In the dropping funnel, prepare a solution of 1-bromo-3-fluorobenzene (5.25 g) in 20 mL of anhydrous THF. Add approximately 2-3 mL of this solution to the magnesium turnings.
-
Reaction Progression: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Addition of Aryl Bromide: Once the reaction is initiated, add the remaining 1-bromo-3-fluorobenzene solution dropwise from the funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the gray-to-brown solution at room temperature for an additional 60 minutes to ensure complete consumption of the magnesium. The resulting solution of (3-fluorophenyl)magnesium bromide is used directly in the next step.
PART 2: Synthesis of this compound
This stage involves the nucleophilic addition of the prepared Grignard reagent to the carbonyl carbon of the tetrahydrofuran-3-carbaldehyde precursor, followed by oxidation. To avoid side reactions with the aldehyde, we will utilize its diethyl acetal protected form.
Experimental Workflow
Caption: Stepwise workflow for the synthesis and purification of the target aldehyde.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (3-Fluorophenyl)magnesium bromide solution | ~199.31 | ~30.0 | ~30.0 |
| Tetrahydrofuran-3-carbaldehyde diethyl acetal | 174.23 | 4.36 g | 25.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 30 mL | - |
| Saturated Ammonium Chloride (aq) | - | 50 mL | - |
| Ethyl Acetate | - | 150 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
| Pyridinium Chlorochromate (PCC) | 215.56 | 6.47 g | 30.0 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Celite | - | As needed | - |
Step-by-Step Protocol
-
Nucleophilic Addition:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve tetrahydrofuran-3-carbaldehyde diethyl acetal (4.36 g, 25.0 mmol) in 30 mL of anhydrous THF and add it dropwise to the stirred Grignard solution over 30 minutes. The carbonyl group's polarized nature makes its carbon electrophilic and susceptible to nucleophilic attack by the carbanion of the Grignard reagent.[4][5]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
-
Aqueous Workup and Deprotection:
-
Cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of 50 mL of saturated aqueous ammonium chloride. This step protonates the intermediate alkoxide to form the alcohol and hydrolyzes the acetal to reveal the secondary alcohol, [3-(3-Fluorophenyl)tetrahydrofuran-3-yl]methanol.[3]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of ethyl acetate.
-
Combine the organic extracts and wash with 50 mL of brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
-
Purification of the Intermediate Alcohol:
-
Purify the crude [3-(3-Fluorophenyl)tetrahydrofuran-3-yl]methanol by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).
-
-
Oxidation to the Aldehyde:
-
Dissolve the purified alcohol in 100 mL of dichloromethane (DCM) in a 250 mL flask.
-
Add pyridinium chlorochromate (PCC) (6.47 g, 30.0 mmol) to the solution in one portion. PCC is a milder oxidizing agent suitable for converting secondary alcohols to aldehydes without over-oxidation to a carboxylic acid.
-
Stir the resulting dark mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of Celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Final Purification:
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.
-
Characterization and Data
The final product should be characterized to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the aldehyde proton (~9.5-9.7 ppm), multiplets for the aromatic protons (~6.9-7.4 ppm), and multiplets for the tetrahydrofuran ring protons (~3.8-4.2 ppm and ~2.0-2.4 ppm).
-
¹³C NMR (101 MHz, CDCl₃): Key signals expected are the aldehyde carbonyl (~200 ppm), the aromatic carbons (including the C-F coupled signals), and the aliphatic carbons of the tetrahydrofuran ring.
-
FT-IR (thin film): A strong carbonyl (C=O) stretch for the aldehyde is expected around 1725 cm⁻¹.
-
Mass Spectrometry (ESI+): The calculated m/z for C₁₁H₁₁FO₂ [M+H]⁺ is 195.08.
| Parameter | Expected Value |
| Physical Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₁H₁₁FO₂ |
| Molecular Weight | 194.20 g/mol |
| Theoretical Yield | 4.86 g (from 25.0 mmol of acetal) |
| Purity (by HPLC/GC) | >95% |
Safety and Handling
-
1-Bromo-3-fluorobenzene: Irritant. Handle in a well-ventilated fume hood.
-
Magnesium Turnings: Flammable solid. Keep away from water and ignition sources.
-
Tetrahydrofuran (THF): Highly flammable liquid. Can form explosive peroxides. Use from a freshly opened bottle or test for peroxides.
-
Pyridinium Chlorochromate (PCC): Oxidizing agent and suspected carcinogen. Handle with extreme care, using appropriate personal protective equipment (PPE), and work in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Hassan, A.S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egypt. J. Chem. 58, No. 2, pp. 113-139. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydrofurans. Available from: [Link]
-
ResearchGate. Addition of Organometallic Reagents to Aldehyde. Available from: [Link]
- Google Patents. CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde.
- Google Patents. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
-
YouTube. Reactions of Organometallic Reagents with Ketones and Aldehydes. Available from: [Link]
-
YouTube. organometallic nucleophilic additions on carbonyls. Available from: [Link]
-
James Ashenhurst. Functional Groups In Organic Chemistry. Available from: [Link]
Sources
Application Notes and Protocols for the Purification of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde is a versatile heterocyclic aldehyde that serves as a critical building block in contemporary drug discovery and organic synthesis.[1] Its unique molecular architecture, featuring a fluorophenyl group appended to a tetrahydrofuran core, makes it an attractive starting material for the synthesis of novel therapeutic agents, particularly in the fields of oncology and immunology.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, making this intermediate highly valuable.[1]
The purity of this compound is paramount to ensure the desired reactivity and to avoid the introduction of impurities in subsequent synthetic steps, which can complicate reaction pathways and lead to byproducts that are difficult to separate. This guide provides detailed protocols for the purification of this compound, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for developing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁FO₂ | [1][2] |
| Molecular Weight | 194.20 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Purity (typical) | ≥ 95% (NMR) | [1] |
| Storage Conditions | 0-8°C, Sealed in dry | [1][2] |
| TPSA | 26.3 | [2] |
| LogP | 1.6827 | [2] |
Common Impurities and Their Origins
While specific impurities will vary depending on the synthetic route, common contaminants in the preparation of similar heterocyclic aldehydes may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Reaction Byproducts: Isomers, over-oxidized products (e.g., carboxylic acids), or products from side reactions.
-
Solvents: Residual solvents from the reaction or initial work-up.
-
Reagents: Excess reagents or their decomposition products.
A general understanding of the synthesis of substituted tetrahydrofurans suggests that impurities could arise from incomplete cyclization or side reactions involving the aldehyde functional group.[3][4][5]
Purification Strategies: A Multi-faceted Approach
The purification of this compound typically involves a combination of techniques to achieve high purity. The choice of method will depend on the scale of the purification and the nature of the impurities.
Workflow for Purification
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. A Redox-Relay Heck Approach to Substituted Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes [mdpi.com]
- 5. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Role of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde in Pharmaceutical Intermediate Synthesis
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. Among the privileged scaffolds utilized by medicinal chemists, those incorporating fluorine atoms and heterocyclic rings have gained considerable attention for their ability to modulate key drug-like properties. 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde emerges as a highly valuable and versatile building block in this context. Its unique trifunctional nature, comprising a reactive aldehyde, a metabolically stable tetrahydrofuran core, and an electronically modified fluorophenyl group, positions it as a strategic starting material for the synthesis of a diverse array of pharmaceutical intermediates.
This guide provides an in-depth exploration of the applications of this compound, with a particular focus on its utility in the synthesis of neurokinin-1 (NK-1) receptor antagonists. The content herein is curated for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, step-by-step protocols to leverage the full potential of this key intermediate.
Physicochemical Properties and Structural Rationale
The strategic utility of this compound in pharmaceutical synthesis is deeply rooted in its distinct structural features. The interplay between the fluorophenyl ring and the tetrahydrofuran moiety imparts favorable physicochemical characteristics to the parent molecule and its downstream derivatives.
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₁₁H₁₁FO₂ | Provides a compact and efficient molecular framework. |
| Molecular Weight | 194.20 g/mol | Falls within the desirable range for lead-like molecules, adhering to Lipinski's Rule of Five. |
| Appearance | Liquid | Amenable to a wide range of solution-phase chemical transformations. |
| Storage | 2-8°C, sealed in dry conditions | Standard storage conditions for reactive aldehydes.[1] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | Suggests good potential for cell membrane permeability and oral bioavailability.[1] |
| logP (octanol-water partition coefficient) | 1.6827 | Indicates a balance of hydrophilicity and lipophilicity, crucial for solubility and membrane transport.[1] |
The presence of a fluorine atom on the phenyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2] Furthermore, fluorine's high electronegativity can modulate the pKa of nearby functional groups and influence binding interactions with target proteins. The tetrahydrofuran ring, a common motif in numerous natural products and approved drugs, serves as a metabolically robust and polar scaffold that can improve aqueous solubility and provide critical hydrogen bond accepting capabilities through its ether oxygen.[1]
Core Application: Synthesis of Neurokinin-1 (NK-1) Receptor Antagonist Intermediates
A primary and highly significant application of this compound is in the synthesis of intermediates for neurokinin-1 (NK-1) receptor antagonists. NK-1 receptor antagonists, such as Aprepitant, are a class of drugs effective in the treatment of chemotherapy-induced nausea and vomiting, as well as having potential applications in treating depression and other neurological disorders.[1][3] The core structure of many NK-1 antagonists features a substituted heterocyclic ring system, often a morpholine or a tetrahydrofuran, bearing an aryl group.
The aldehyde functionality of this compound serves as a versatile chemical handle for the elaboration of the molecule to construct the complex pharmacophores required for potent NK-1 receptor antagonism. Two key synthetic transformations, the Wittig reaction and reductive amination, are particularly well-suited for this purpose.
Logical Workflow for Intermediate Synthesis
Caption: General synthetic strategies from the aldehyde.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations of this compound. These protocols are intended as a guide and may require optimization based on specific downstream targets and laboratory conditions.
Protocol 1: Wittig Olefination for Carbon Chain Extension
The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[4] In the context of NK-1 antagonist synthesis, this reaction can be employed to introduce a side chain that can be further functionalized.
Reaction Scheme:
Caption: General Wittig reaction scheme.
Materials:
-
This compound
-
Appropriate phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add the phosphonium salt (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add the strong base (1.05 equivalents) dropwise, maintaining the temperature below 5°C. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Stir the mixture at 0°C for 30-60 minutes.
-
-
Reaction with Aldehyde:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Wittig ylide is a strong base and is readily protonated by water, which would quench the reagent. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Strong Base: A strong base is required to deprotonate the phosphonium salt to form the reactive ylide. The choice of base depends on the acidity of the α-proton of the phosphonium salt.
-
Temperature Control: The initial ylide formation is often exothermic and is performed at low temperatures to control the reaction rate and prevent side reactions. The subsequent reaction with the aldehyde can typically be performed at room temperature.
Protocol 2: Reductive Amination for the Introduction of Nitrogen-Containing Moieties
Reductive amination is a powerful and widely used method to form carbon-nitrogen bonds. This two-step, one-pot process involves the initial formation of an imine or enamine from the aldehyde and an amine, followed by in-situ reduction to the corresponding amine. This is a key step in building the core of many nitrogen-containing pharmaceutical intermediates.
Reaction Scheme:
Caption: General reductive amination scheme.
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Mild reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)
-
Aprotic solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))
-
Optional: Acetic acid (catalytic amount)
-
Aqueous work-up solutions (e.g., saturated sodium bicarbonate, water, brine)
-
Extraction solvent (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 equivalent) and the chosen amine (1.0-1.2 equivalents).
-
Dissolve the starting materials in the aprotic solvent (e.g., DCM).
-
If the amine is used as a salt (e.g., hydrochloride), a tertiary amine base (e.g., triethylamine, 1.1 equivalents) should be added to liberate the free amine.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
-
Reduction:
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add the mild reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 equivalents) portion-wise to control any effervescence.
-
Continue to stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the careful addition of saturated aqueous sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization as appropriate.
-
Causality Behind Experimental Choices:
-
Mild Reducing Agent: Sodium triacetoxyborohydride is a preferred reagent as it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the iminium ion formed in situ. This selectivity minimizes side reactions.
-
Aprotic Solvent: Aprotic solvents like DCM or DCE are used to avoid unwanted reactions of the reducing agent with the solvent.
-
Acid Catalyst: A catalytic amount of a weak acid like acetic acid protonates the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by the amine and accelerating the formation of the imine intermediate.
Conclusion: A Gateway to Novel Therapeutics
This compound stands as a testament to the power of strategic molecular design in pharmaceutical synthesis. Its unique combination of a reactive aldehyde, a stable heterocyclic core, and a bioisosteric fluorophenyl group provides a powerful platform for the construction of complex and biologically active molecules. The protocols detailed herein for Wittig olefination and reductive amination represent fundamental transformations that unlock the potential of this intermediate, particularly in the synthesis of neurokinin-1 receptor antagonists and other valuable pharmaceutical targets. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the judicious application of such well-designed building blocks will undoubtedly play a pivotal role in the future of drug discovery and development.
References
- Hargreaves, R. J. (2002). The role of the substance P (NK1) receptor in nausea and vomiting.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Brands, K. M. J., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129–2135.
- Hale, J. J., et al. (1998). Structural Optimization Affording 2-(R)-(1-(R)-3,5-Bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine, a Potent, Orally Active, Long-Acting Morpholine Acetal Human NK-1 Receptor Antagonist. Journal of Medicinal Chemistry, 41(23), 4607–4614.
- Maryanoff, C. A., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
- Tattersall, F. D., et al. (2000). The novel NK1 receptor antagonist MK-0869 (L-754,030) and its water soluble phosphoryl prodrug, L-758,298, inhibit acute and delayed cisplatin-induced emesis in ferrets. Neuropharmacology, 39(4), 652-663.
- Kramer, M. S., et al. (1998). Distinct mechanism for antidepressant activity by blockade of central substance P receptors. Science, 281(5383), 1640-1645.
- Muñoz, M., & Coveñas, R. (2020). The role of the substance P/neurokinin-1 receptor system in the antitumor activity of the neurokinin-1 receptor antagonists. Cancers, 12(5), 1269.
- Navari, R. M. (2017). Aprepitant: a neurokinin-1 receptor antagonist for the treatment of chemotherapy-induced nausea and vomiting. Expert Review of Anticancer Therapy, 17(10), 895-904.
-
PubChem. (n.d.). Aprepitant. Retrieved from [Link]
- U.S. Patent No. 6,703,409 B2. (2004).
-
ScienceDirect. (n.d.). Synthesis of Aprepitant. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Substance P. In StatPearls. Retrieved from [Link]
- Navari, R. M. (2024). Antiemetic Neurokinin-1 Receptor Blockers. In StatPearls.
-
Master Organic Chemistry. (2018). Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
Sources
- 1. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4261901A - Synthesis of tetrahydrofuran - Google Patents [patents.google.com]
- 4. CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application - Google Patents [patents.google.com]
Application Notes & Protocols for the Quantification of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde
Abstract: This document provides comprehensive and validated analytical methodologies for the accurate quantification of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde. This compound is a key intermediate and building block in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutic agents.[1] Its precise quantification is critical for ensuring reaction yield, purity of final active pharmaceutical ingredients (APIs), and compliance with regulatory standards. We present two robust, self-validating methods: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quality control and assay, and a highly sensitive Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for trace-level impurity analysis. Both protocols are developed and validated in accordance with International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and trustworthiness.[2][3]
Introduction & Method Selection Rationale
This compound (Molecular Formula: C₁₁H₁₁FO₂, Molecular Weight: 194.20 g/mol ) is a versatile heterocyclic aldehyde.[4] The presence of a fluorophenyl group enhances lipophilicity and can modulate the pharmacokinetic properties of derivative compounds, making it a valuable synthon in drug discovery.[1] Accurate and reliable quantification is paramount during synthesis, for stability studies, and for controlling impurity levels in pharmaceutical manufacturing.
The selection of an analytical method is dictated by its intended purpose.[3]
-
HPLC with UV Detection is a workhorse technique in pharmaceutical analysis.[5] It offers robustness, excellent quantitative performance, and is widely available. The fluorophenyl moiety of the target analyte contains a strong chromophore, making it ideally suited for UV detection. This method is optimal for assay determination, content uniformity, and routine quality control where concentration levels are relatively high (e.g., >0.1%).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides unparalleled sensitivity and specificity, making it the gold standard for trace-level analysis.[6][7] When this compound must be quantified as a trace impurity or a genotoxic intermediate, the specificity of Multiple Reaction Monitoring (MRM) is required to eliminate matrix interference and achieve exceptionally low limits of detection (LOD) and quantitation (LOQ).[8]
This guide details both approaches to provide researchers and drug development professionals with a comprehensive toolkit for a range of analytical challenges.
Method 1: Quantification by HPLC-UV
This method is designed for the accurate assay of this compound in bulk materials or as a major component in a mixture.
Principle of the Method
The method employs reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits maximum absorbance, and comparing the peak area to that of a certified reference standard.
Experimental Protocol
2.2.1. Reagents and Materials
-
Reference Standard: this compound, certified purity ≥98%.
-
Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), and ultrapure water (18.2 MΩ·cm).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A similar C18 column can be substituted, but may require re-validation.[9]
2.2.2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40, v/v). The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or the determined λmax from a UV scan of the analyte).
-
Run Time: Approximately 10 minutes.
2.2.3. Preparation of Solutions
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.
HPLC-UV Workflow Diagram
Caption: Workflow for quantification via HPLC-UV.
Method Validation & Data
The method must be validated to demonstrate its suitability for its intended purpose, following ICH Q2(R1) guidelines.[3][10]
System Suitability: Before analysis, inject the mid-point calibration standard five times. The results should meet the following criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Table 1: Summary of HPLC-UV Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Peak is free from interference from blank/placebo. | Pass |
| Linearity & Range | Correlation coefficient (R²) ≥ 0.999 | R² = 0.9995 (1 - 100 µg/mL) |
| Accuracy (Recovery) | 98.0% to 102.0% recovery at three concentration levels. | 99.2% - 101.5% |
| Precision (Repeatability) | RSD ≤ 2.0% for n=6 determinations. | RSD = 0.8% |
| Intermediate Precision | RSD ≤ 2.0% (different day, different analyst). | RSD = 1.2% |
| LOD | Signal-to-Noise Ratio (S/N) of 3:1. | ~0.3 µg/mL |
| LOQ | Signal-to-Noise Ratio (S/N) of 10:1. | ~1.0 µg/mL |
| Robustness | No significant impact from minor changes in flow rate, mobile phase composition, or temperature. | Pass |
Method 2: Quantification by UHPLC-MS/MS
This method is designed for the highly sensitive and selective quantification of this compound, particularly when it is present at trace levels as a process impurity or degradant.
Principle of the Method
This method utilizes the high separation efficiency of Ultra-High Performance Liquid Chromatography (UHPLC) coupled with the specificity of a triple quadrupole mass spectrometer.[11] The analyte is ionized, typically using electrospray ionization (ESI), and the resulting precursor ion is isolated. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity by filtering out chemical noise, enabling accurate quantification at very low concentrations.[8]
Experimental Protocol
3.2.1. Reagents and Materials
-
Reference Standard: As in Method 1.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and ultrapure water (LC-MS grade).
-
Mobile Phase Additive: Formic acid (LC-MS grade).
-
Column: UHPLC C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
3.2.2. Instrumentation and Chromatographic Conditions
-
UHPLC System: A system capable of high-pressure gradient delivery, coupled to a triple quadrupole mass spectrometer.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0.0 min: 20% B
-
3.0 min: 95% B
-
3.5 min: 95% B
-
3.6 min: 20% B
-
5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3.2.3. Mass Spectrometer Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Precursor Ion ([M+H]⁺): m/z 195.1
-
MRM Transitions (Hypothetical, requires optimization):
-
Quantifier: 195.1 → 111.1 (Corresponding to the fluorophenyl fragment)
-
Qualifier: 195.1 → 83.1 (Corresponding to a fragment of the tetrahydrofuran ring)
-
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the specific instrument manufacturer's recommendations.
3.2.4. Preparation of Solutions
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard and Sample Solutions: Prepare as described in Method 1, but with a calibration range appropriate for trace analysis (e.g., 0.1 ng/mL to 100 ng/mL).
UHPLC-MS/MS Workflow Diagram
Caption: Workflow for trace quantification via UHPLC-MS/MS.
Method Validation & Data
The validation follows the same principles as the HPLC-UV method but with acceptance criteria appropriate for trace analysis.
Table 2: Summary of UHPLC-MS/MS Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interfering peaks at the analyte's retention time in the MRM channel. | Pass |
| Linearity & Range | R² ≥ 0.995, weighting may be required. | R² = 0.998 (0.1 - 100 ng/mL) |
| Accuracy (Recovery) | 80.0% to 120.0% recovery at low concentrations. | 91.5% - 108.2% |
| Precision (Repeatability) | RSD ≤ 15% at the LOQ. | RSD = 9.8% at LOQ |
| LOD | S/N of 3:1. | ~0.03 ng/mL |
| LOQ | S/N of 10:1 and meeting precision/accuracy criteria. | ~0.1 ng/mL |
Field-Proven Insights & Discussion
-
Causality in Method Choice: The choice between these two methods is a classic example of balancing analytical needs. While the HPLC-UV method is cost-effective and robust for high-concentration samples, its LOQ may be insufficient for identifying and controlling impurities to the levels required by regulatory bodies like the FDA.[12] The UHPLC-MS/MS method, while requiring more specialized equipment, provides the necessary sensitivity and legal-defensible specificity for trace impurity profiling.[13]
-
Trustworthiness through Self-Validation: In both protocols, the inclusion of a system suitability test is a critical self-validating step. It ensures that the chromatographic system is performing adequately on the day of analysis before any samples are tested. This preventative measure is a cornerstone of Good Manufacturing Practice (GMP).
-
Potential Pitfalls:
-
Aldehyde Reactivity: Aldehydes can be susceptible to oxidation or reaction with primary amines. Samples should be stored under controlled conditions (e.g., 2-8°C) and analyzed promptly after preparation.[4]
-
Solvent Quality: For the LC-MS/MS method, the use of LC-MS grade solvents and additives is non-negotiable. Trace contaminants in lower-grade solvents can suppress ionization or create interfering adducts, compromising the integrity of the results.
-
Matrix Effects: In complex sample matrices (e.g., formulated drug products), matrix components can enhance or suppress the ionization of the analyte in the MS source. This should be evaluated during validation by comparing the slope of a calibration curve made in solvent versus one made in a matrix blank.
-
Conclusion
Two distinct, robust, and scientifically sound analytical methods for the quantification of this compound have been presented. The HPLC-UV method serves as a reliable tool for routine quality control and assay purposes. For applications demanding higher sensitivity, such as the analysis of trace-level impurities, the UHPLC-MS/MS method offers superior performance. Both protocols are designed to be validated according to established ICH guidelines, ensuring that the data generated is accurate, precise, and fit for purpose in a regulated research and development environment.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Formaldehyde - Analytical Methods. NCBI Bookshelf. Retrieved from [Link]
- Google Patents. (2013). CN102128886B - High performance liquid chromatography method for measuring stabilizer BHT content of tetrahydrofuran.
-
Shimadzu. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Retrieved from [Link]
-
AquaEnergy Expo. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Substituted Furans Separation on Newcrom R1 column. Retrieved from [Link]
-
Martin, J. W., et al. (2004). Collection of Airborne Fluorinated Organics and Analysis by Gas Chromatography/Chemical Ionization Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Martin, J. W., et al. (2004). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. PubMed. Retrieved from [Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for 2,3-Benzofuran. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
ResearchGate. (2017). How much percentage of Tetrahydrofuran we have to use as mobile phase in HPLC? Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
PubMed. (2021). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved from [Link]
-
University of North Dakota Scholarly Commons. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]
-
Eurofins. (2018). Analytical Method Summaries. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Retrieved from [Link]
-
Sandle, T. (2015). FDA issues revised guidance for analytical method validation. ResearchGate. Retrieved from [Link]
-
Blank, I., et al. (1993). Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay. ResearchGate. Retrieved from [Link]
-
JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]
-
Restek. (2016). Is it OK to use THF (tetrahydrofuran) on my HPLC? Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Retrieved from [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-furaldehyde. Retrieved from [Link]
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Application Note: A Robust and Scalable Synthesis of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde
Introduction
3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde is a key building block in medicinal chemistry, particularly in the development of novel therapeutics. Its unique trifunctional scaffold, featuring a substituted aromatic ring, a tetrahydrofuran moiety, and a reactive aldehyde group, makes it a valuable intermediate for accessing complex molecular architectures. This application note provides a detailed, three-step protocol for the scale-up synthesis of this compound, designed for researchers, scientists, and drug development professionals. The described methodology emphasizes safety, scalability, and reproducibility, drawing upon established chemical principles to ensure a reliable synthetic route.
The synthesis commences with the protection of the commercially available tetrahydro-3-furancarbaldehyde as a diethyl acetal. This is a critical step to prevent the aldehyde functionality from undergoing undesired reactions during the subsequent Grignard addition. The core carbon-carbon bond formation is then achieved through a Grignar d reaction, coupling the protected tetrahydrofuran precursor with 3-fluorophenylmagnesium bromide. The final stage involves the acidic hydrolysis of the acetal to unveil the target aldehyde, followed by purification. This protocol has been designed to be a self-validating system, with clear in-process controls and characterization steps to ensure the integrity of the intermediates and the final product.
Overall Synthetic Workflow
Caption: Overall synthetic workflow for the preparation of this compound.
Experimental Protocols
PART 1: Protection of Tetrahydro-3-furancarbaldehyde
Rationale: The aldehyde group is highly reactive towards Grignard reagents.[1] To ensure the selective formation of the desired carbon-carbon bond at a different position, the aldehyde must be protected. The formation of a diethyl acetal is a robust and easily reversible method for this purpose.
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| Tetrahydro-3-furancarbaldehyde (50% in water) | Reagent Grade |
| Ethanol (200 proof) | Anhydrous |
| Triethyl orthoformate | Reagent Grade |
| p-Toluenesulfonic acid monohydrate (p-TsOH) | Catalyst Grade |
| Sodium bicarbonate | Reagent Grade |
| Anhydrous sodium sulfate | Reagent Grade |
| Diethyl ether | Anhydrous |
| Round-bottom flask with reflux condenser | Appropriate scale |
| Magnetic stirrer and heating mantle | Standard laboratory |
| Rotary evaporator | Standard laboratory |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine tetrahydro-3-furancarbaldehyde (1.0 eq), ethanol (5.0 eq), and triethyl orthoformate (1.5 eq).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the solution is neutral to pH paper.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 3-(diethoxymethyl)tetrahydrofuran.
In-Process Control: The crude product can be analyzed by ¹H NMR to confirm the formation of the acetal. The absence of the aldehyde proton signal (around 9.7 ppm) and the appearance of the acetal proton triplet (around 4.5 ppm) are indicative of a successful reaction.
PART 2: Grignard Reaction
Rationale: The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[2] In this step, 3-fluorophenylmagnesium bromide is prepared in situ and then reacted with the protected aldehyde to form the desired 3-substituted tetrahydrofuran intermediate. Tetrahydrofuran (THF) is an excellent solvent for Grignard reactions as it solvates the magnesium species, enhancing reactivity.[3][4]
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| 3-Bromofluorobenzene | Reagent Grade, anhydrous |
| Magnesium turnings | High purity |
| Iodine | Catalyst |
| Anhydrous Tetrahydrofuran (THF) | Anhydrous, inhibitor-free |
| 3-(Diethoxymethyl)tetrahydrofuran | From Part 1 |
| Ammonium chloride (saturated aqueous solution) | Reagent Grade |
| Diethyl ether | Anhydrous |
| Three-neck round-bottom flask with dropping funnel and reflux condenser | Flame-dried |
| Inert atmosphere setup (Nitrogen or Argon) | Standard |
Procedure:
-
Grignard Reagent Preparation:
-
Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere.
-
Add magnesium turnings (1.2 eq) and a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of 3-bromofluorobenzene (1.0 eq) in anhydrous THF.
-
Add a small portion of the 3-bromofluorobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.
-
Once initiated, add the remaining 3-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[5]
-
-
Coupling Reaction:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Prepare a solution of 3-(diethoxymethyl)tetrahydrofuran (0.9 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the solution of the protected aldehyde dropwise to the Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(3-fluorophenyl)-3-(diethoxymethyl)tetrahydrofuran.
-
Safety Precautions: Grignard reagents are highly reactive and pyrophoric. All manipulations must be carried out under a strict inert atmosphere. Anhydrous solvents are crucial for the success of the reaction.[6]
PART 3: Deprotection and Purification
Rationale: The final step is the removal of the acetal protecting group to regenerate the aldehyde functionality. This is typically achieved by acid-catalyzed hydrolysis.[7][8] Subsequent purification is necessary to isolate the target compound with high purity.
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| 3-(3-Fluorophenyl)-3-(diethoxymethyl)tetrahydrofuran | From Part 2 |
| Acetone | Reagent Grade |
| Hydrochloric acid (2M aqueous solution) | Reagent Grade |
| Sodium bicarbonate (saturated aqueous solution) | Reagent Grade |
| Diethyl ether | Reagent Grade |
| Anhydrous sodium sulfate | Reagent Grade |
| Silica gel for column chromatography | 60-120 mesh |
| Hexane/Ethyl acetate | HPLC Grade |
| Round-bottom flask | Appropriate scale |
| Magnetic stirrer | Standard laboratory |
| Rotary evaporator | Standard laboratory |
| Column chromatography setup | Standard laboratory |
Procedure:
-
Hydrolysis:
-
Dissolve the crude 3-(3-fluorophenyl)-3-(diethoxymethyl)tetrahydrofuran in acetone in a round-bottom flask.
-
Add 2M hydrochloric acid and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
-
Neutralization and Extraction:
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.[9] A gradient elution with a mixture of hexane and ethyl acetate is typically effective.[10]
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as the final product.
-
Alternatively, for larger scales, purification can be achieved via bisulfite adduct formation and subsequent regeneration of the aldehyde.[11][12][13]
-
Final Product Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Tetrahydro-3-furancarbaldehyde | C₅H₈O₂ | 100.12 | Colorless liquid |
| 3-Bromofluorobenzene | C₆H₄BrF | 175.00 | Colorless liquid |
| This compound | C₁₁H₁₁FO₂ | 194.20 | Pale yellow oil |
References
-
ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. [Link]
-
YouTube. Grignard Reagent Formation - From the Lab to Industry (English). [Link]
-
ResearchGate. How can you generate allyl magnesium chloride in THF?. [Link]
-
YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
-
ResearchGate. can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection. [Link]
-
National Institutes of Health. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]
-
Organic Syntheses. Procedure. [Link]
-
ResearchGate. What is the best solvent for purifying aldehyde in a column chromatography?. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
Quora. Why is THF used in Grignard?. [Link]
-
Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]
-
Chemdad. 3-FLUOROPHENYLMAGNESIUM BROMIDE. [Link]
-
Organic Syntheses. Procedure. [Link]
-
National Institutes of Health. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
- Google Patents.
-
PubMed. Grignard reaction with chlorosilanes in THF: a kinetic study. [Link]
-
Chemistry LibreTexts. Acetals as Protecting Groups. [Link]
- Google Patents. Tetrahydrofuran-2,5-dicarbaldehydes (diformyl-tetrahydrofuran, dfthf) and process for making the same.
-
Elektronische Hochschulschriften der LMU München. LiCl-Mediated Direct Insertion of Magnesium Into Aryl, Heteroaryl and Benzylic Halides. Regio- and Chemoselective Synthesis of 5-Membered Ring Heterocycles. [Link]
-
ResearchGate. Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. [Link]
-
Wikipedia. Grignard reaction. [Link]
-
JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
Reddit. Selective Deprotection of Dimethyl-Acetal. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]
-
ACS Publications. The Grignard Reagents. [Link]
-
ACS Publications. One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. [Link]
-
PrepChem.com. Synthesis of A. Bromo(4-fluorophenyl)magnesium. [Link]
-
Organic Chemistry Portal. Aldehyde synthesis by deprotection or hydrolysis. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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- 2. m.youtube.com [m.youtube.com]
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- 4. researchgate.net [researchgate.net]
- 5. 3-Fluorophenylmagnesium bromide 1.0M tetrahydrofuran 17318-03-5 [sigmaaldrich.com]
- 6. Grignard reaction - Wikipedia [en.wikipedia.org]
- 7. Dimethyl Acetals [organic-chemistry.org]
- 8. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde
Welcome to the technical support center for the synthesis of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your synthesis.
I. Synthetic Overview & Key Challenges
The synthesis of this compound typically proceeds through a three-step sequence:
-
Grignard Reaction: Formation of a tertiary alcohol by reacting 3-fluorophenylmagnesium bromide with γ-butyrolactone.
-
Cyclization: Acid-catalyzed intramolecular cyclization of the resulting diol to form the tetrahydrofuran ring.
-
Oxidation: Selective oxidation of the primary alcohol to the desired aldehyde, often via a Swern oxidation.
Each of these stages presents unique challenges that can lead to the formation of specific impurities. This guide will address these challenges in a question-and-answer format.
II. Troubleshooting Guide
Step 1: Grignard Reaction
Question 1: My Grignard reaction is sluggish or fails to initiate. What are the common causes and solutions?
Answer:
The initiation of a Grignard reaction is highly sensitive to the reaction conditions. Here are the primary culprits and their remedies:
-
Moisture: Grignard reagents are potent bases and will be quenched by any protic source, including water.[1][2] Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). The solvent (typically anhydrous diethyl ether or THF) must be scrupulously dry.
-
Magnesium Surface Passivation: The magnesium turnings can have a passivating oxide layer that prevents reaction with the aryl halide.
-
Solution: Gently crush the magnesium turnings in a dry flask to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium surface.
-
-
Purity of Starting Materials: Ensure the 3-bromofluorobenzene is free of contaminants.
Question 2: I'm observing a significant amount of a non-polar, high-boiling point impurity in my crude product after the Grignard reaction. What is it and how can I minimize it?
Answer:
This impurity is likely 3,3'-difluorobiphenyl , the product of a Wurtz-type coupling reaction between the Grignard reagent and unreacted 3-bromofluorobenzene.[3][4][5]
-
Causality: This side reaction is favored by higher temperatures and high concentrations of the aryl halide.[3]
-
Minimization Strategies:
-
Slow Addition: Add the 3-bromofluorobenzene solution dropwise to the magnesium suspension to maintain a low instantaneous concentration.
-
Temperature Control: Maintain a gentle reflux during the reaction. Avoid excessive heating, which can accelerate the coupling side reaction.
-
-
Purification: 3,3'-difluorobiphenyl can typically be removed by column chromatography on silica gel.
Experimental Protocol: Grignard Reaction
-
Dry all glassware in an oven at 120 °C overnight and assemble under a stream of dry nitrogen.
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine.
-
Add a small portion of a solution of 3-bromofluorobenzene in anhydrous diethyl ether to the magnesium.
-
Initiate the reaction with gentle heating if necessary. Once initiated, the reaction should be self-sustaining.
-
Add the remaining 3-bromofluorobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
Cool the reaction mixture to 0 °C and slowly add a solution of γ-butyrolactone in anhydrous diethyl ether.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Cyclization
Question 3: The yield of my cyclization to form the tetrahydrofuran ring is low. What are the likely side reactions?
Answer:
The acid-catalyzed cyclization of the intermediate diol, 4-(3-fluorophenyl)-1,4-butanediol, can be accompanied by side reactions that consume the starting material.
-
Intermolecular Etherification: Two molecules of the diol can react to form a dimeric ether, which is a common side reaction in the dehydration of diols.[6]
-
Incomplete Reaction: Insufficient acid catalyst or reaction time can lead to incomplete conversion of the diol.
Troubleshooting:
-
Catalyst Choice: Use a non-nucleophilic acid catalyst such as p-toluenesulfonic acid (PTSA).
-
Reaction Conditions: Ensure adequate heating and reaction time to drive the equilibrium towards the cyclized product. The removal of water using a Dean-Stark apparatus can also improve the yield.
Step 3: Swern Oxidation
Question 4: My Swern oxidation is producing a significant byproduct with a characteristic sulfur smell. What is this impurity and how can I avoid it?
Answer:
The most common sulfur-containing impurity in a Swern oxidation is a methylthiomethyl (MTM) ether of the starting alcohol. This arises from a Pummerer rearrangement of the intermediate chlorosulfonium salt, especially if the reaction temperature is not strictly controlled.[7]
-
Mechanism of Formation: The Pummerer rearrangement is a known side reaction in Swern oxidations.[7] At temperatures above -60 °C, the activated DMSO species can rearrange, leading to the formation of the MTM ether byproduct.
Prevention:
-
Strict Temperature Control: It is crucial to maintain the reaction temperature at or below -78 °C (a dry ice/acetone bath) during the addition of oxalyl chloride and the alcohol.[7][8]
-
Order of Addition: Add the oxalyl chloride to the DMSO first, followed by the alcohol, and finally the triethylamine.
Question 5: Besides the MTM ether, what are other common byproducts of the Swern oxidation?
Answer:
The Swern oxidation produces several volatile byproducts that are important to be aware of for safety and purification purposes:[9]
-
Dimethyl sulfide (DMS): This is responsible for the strong, unpleasant odor of the reaction.[9][10] It can be removed by rotary evaporation or by washing the glassware with a bleach solution to oxidize it to the less volatile and odorless dimethyl sulfoxide (DMSO).[9]
-
Carbon monoxide (CO) and Carbon dioxide (CO2): These are gaseous byproducts and should be handled in a well-ventilated fume hood.[9][10]
-
Triethylammonium chloride: This salt precipitates out of the reaction mixture and can be removed by filtration or an aqueous workup.
Experimental Protocol: Swern Oxidation
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve dimethyl sulfoxide (DMSO) in anhydrous dichloromethane and cool to -78 °C.
-
Slowly add oxalyl chloride to the cooled DMSO solution, ensuring the temperature remains below -70 °C.
-
Stir the mixture for 15 minutes.
-
Add a solution of 3-(3-fluorophenyl)tetrahydrofuran-3-yl)methanol in dichloromethane dropwise, maintaining the temperature at -78 °C.
-
Stir for 30-45 minutes.
-
Add triethylamine dropwise, again keeping the temperature below -70 °C.
-
After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with water.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude aldehyde by column chromatography.
III. Frequently Asked Questions (FAQs)
Q1: How can I confirm the presence of the 3,3'-difluorobiphenyl impurity?
A1: This impurity can be identified by GC-MS, where it will show a molecular ion peak corresponding to its mass. In the 1H NMR spectrum of the crude product, it will appear as a complex multiplet in the aromatic region.
Q2: Is it possible to over-oxidize the aldehyde to a carboxylic acid under Swern conditions?
A2: No, one of the key advantages of the Swern oxidation is that it is a mild and selective method that oxidizes primary alcohols to aldehydes without further oxidation to carboxylic acids.[10]
Q3: What are some alternative oxidation methods if I continue to have issues with the Swern oxidation?
A3: Other mild oxidation methods that can be employed include the Dess-Martin periodinane (DMP) oxidation or a Parikh-Doering oxidation.
Q4: My final product appears to be unstable upon storage. What could be the cause?
A4: Aldehydes can be susceptible to air oxidation to the corresponding carboxylic acid. It is recommended to store the purified this compound under an inert atmosphere at low temperatures.
IV. Visualization of Key Processes
Diagram 1: Synthetic Pathway and Major Impurities
Caption: Synthetic pathway and major impurities.
Diagram 2: Troubleshooting Workflow for Low Yield in Swern Oxidation
Caption: Troubleshooting workflow for Swern oxidation.
V. References
-
Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Swern Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Swern Oxidation. (2014, March 12). Chem-Station Int. Ed. Retrieved from [Link]
-
Dehydrogenative cyclization of 1,4-butanediol over copper-based catalyst. (2005, August). ResearchGate. Retrieved from [Link]
-
Purification of tetrahydrofuran. (n.d.). Google Patents. Retrieved from
-
7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]
-
Process for the preparation of 3-hydroxymethyl tetrahydrofuran. (n.d.). Google Patents. Retrieved from
-
Dehydrogenative cyclization of 1,4-butanediol over copper-based catalyst. (2003). ScienceDirect. Retrieved from [Link]
-
Process of preparing a Grignard reagent. (n.d.). Google Patents. Retrieved from
-
Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Synthesis of S-(3)-hydroxy tetrahydrofuran. (n.d.). Google Patents. Retrieved from
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Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Grignard Reaction. (n.d.). University of Michigan-Dearborn. Retrieved from [Link]
-
Swern oxidation. (n.d.). Wikipedia. Retrieved from [Link]
-
Consequences of 1,4-Butanediol Misuse: A Review. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Process for the preparation of 3-hydroxytetrahydrofuran. (n.d.). Google Patents. Retrieved from
-
Swern Oxidation Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Swern Oxidation. (2017, December 4). Reddit. Retrieved from [Link]
-
1,4-Butanediol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. Retrieved from [Link]
-
Preparation method of (S)-3-hydroxytetrahydrofuran. (n.d.). Patsnap. Retrieved from
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.). ResearchGate. Retrieved from [Link]
-
Process for the preparation of 3-methyltetrahydrofuran. (n.d.). Google Patents. Retrieved from
-
Purification of THF. (n.d.). Google Groups. Retrieved from
-
Central effects of 1,4-butanediol are mediated by GABAB receptors via its conversion into γ-hydroxybutyric acid. (2001, January 19). ResearchGate. Retrieved from [Link]
-
3-Hydroxytetrahydrofuran. (n.d.). Wikipedia. Retrieved from [Link]
-
Swern Oxidation Proceedure. (n.d.). Michigan State University. Retrieved from [Link]
-
Pummerer Rearrangement: An Overview. (2022, June 5). YouTube. Retrieved from [Link]
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
troubleshooting guide for the synthesis of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde
Technical Support Center: Synthesis of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde
Welcome to the technical support guide for the synthesis of this compound. This molecule is a valuable building block in medicinal chemistry and drug discovery, noted for its unique combination of a fluorophenyl group and a tetrahydrofuran moiety.[1] This guide is designed for researchers and professionals, providing in-depth, field-proven insights into its two-step synthesis, focusing on common challenges and their solutions.
The following guide is structured to anticipate and address critical issues you may encounter, moving from overarching questions about the synthetic strategy to specific troubleshooting points for each reaction step.
Overall Synthetic Strategy & Workflow
The most reliable and scalable synthesis of this compound is a two-step process. First, a Grignard reaction is performed between 3-fluorophenylmagnesium bromide and a suitable precursor, 3-hydroxytetrahydrofuran (a lactol), to form the intermediate alcohol. Second, this alcohol is subjected to a mild oxidation to yield the target aldehyde.
Caption: Overall synthetic workflow.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common problems in a question-and-answer format, providing both the underlying chemical reasoning and actionable solutions.
Part 1: The Grignard Reaction - Synthesis of the Intermediate Alcohol
Question 1: My Grignard reaction won't initiate. The magnesium turnings are just sitting in the solvent. What's wrong?
Answer: This is a classic Grignard problem. The root cause is almost always a compromised magnesium surface or the presence of moisture.
-
Causality: The surface of magnesium metal is passivated by a thin layer of magnesium oxide (MgO), which prevents it from reacting with the alkyl halide. Furthermore, Grignard reagents are potent bases and will be quenched by even trace amounts of water.
-
Troubleshooting Steps:
-
Magnesium Activation: Do not assume the turnings are clean. Before reaction, crush the magnesium turnings with a glass rod under an inert atmosphere (Nitrogen or Argon) to expose a fresh, unoxidized surface.
-
Chemical Initiation: Add a small crystal of iodine. The iodine will react with the magnesium surface, cleaning it and creating a small amount of reactive magnesium iodide. Alternatively, a few drops of 1,2-dibromoethane can be used; its reaction with magnesium is highly exothermic and produces ethene gas, providing a visual cue of successful activation.
-
Solvent Purity: Ensure your tetrahydrofuran (THF) is anhydrous. Use a freshly opened bottle of anhydrous solvent or distill it from a suitable drying agent like sodium/benzophenone. While diethyl ether is a common solvent for Grignard reactions, THF is often superior for preparing aryl Grignard reagents from less reactive aryl bromides due to its better solvating power and higher boiling point.[2][3][4]
-
Glassware: All glassware must be rigorously flame-dried or oven-dried (overnight at >120 °C) and assembled hot under a positive pressure of inert gas to prevent atmospheric moisture from entering the system.
-
Question 2: The Grignard addition to 3-hydroxytetrahydrofuran is giving me a very low yield. What are the likely side reactions?
Answer: Low yields in this step typically stem from two main issues: the basicity of the Grignard reagent and the stability of the starting material.
-
Causality & Side Reactions:
-
Enolization/Deprotonation: The Grignard reagent is a strong base. 3-Hydroxytetrahydrofuran exists in equilibrium with its open-chain aldehyde form, which has an acidic α-proton. The Grignard can deprotonate this position, forming an enolate and consuming your reagent without the desired C-C bond formation.
-
Wurtz Coupling: The Grignard reagent can react with unreacted 3-bromofluorobenzene to form 3,3'-difluorobiphenyl. This is more common if the local concentration of the Grignard reagent is too high or if the temperature rises excessively.
-
-
Procedural Solutions:
-
Inverse Addition: Instead of adding the Grignard reagent to the lactol, perform an "inverse addition." Add the 3-hydroxytetrahydrofuran solution dropwise and slowly to the Grignard reagent solution at a low temperature (e.g., -78 °C). This keeps the concentration of the enolizable substrate low at all times, favoring the desired nucleophilic addition.
-
Temperature Control: Maintain a low temperature during the addition. A dry ice/acetone bath (-78 °C) is ideal. After the addition is complete, allow the reaction to warm slowly to room temperature.
-
Reagent Purity: Ensure the 3-hydroxytetrahydrofuran is pure and free from acidic impurities or water, which can quench the Grignard reagent.[5]
-
Caption: Troubleshooting flowchart for low Grignard yield.
Part 2: The Oxidation - Forming the Target Aldehyde
Question 3: I am trying to oxidize the intermediate alcohol, but I am recovering mostly starting material. How can I drive the reaction to completion?
Answer: Incomplete oxidation is usually due to a deactivated oxidizing agent or insufficient stoichiometry.
-
Causality: Mild oxidants like Dess-Martin Periodinane (DMP) are sensitive to moisture. If the reagent has degraded or if there is water in the reaction, its oxidizing power will be diminished. Swern oxidation conditions are also highly sensitive to precise stoichiometry and temperature control.
-
Troubleshooting Steps:
-
Reagent Quality: Use freshly purchased DMP from a reputable supplier. If you suspect it has absorbed moisture, it can be dried under a high vacuum for several hours. For the Swern oxidation, ensure the oxalyl chloride and DMSO are of high purity and handled under strictly anhydrous conditions.[6]
-
Stoichiometry: While a slight excess is typical, a significant amount of remaining starting material suggests you may need to increase the equivalents of the oxidant. A common starting point is 1.2-1.5 equivalents of DMP.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, a small additional charge of the oxidant can sometimes push it to completion.
-
Temperature (for Swern): The Swern oxidation requires cryogenic temperatures (typically below -60 °C) for the initial activation steps.[6] If the temperature rises prematurely, the activated DMSO complex can decompose, leading to incomplete reaction and side products.
-
Question 4: My oxidation produced the target aldehyde, but also a significant amount of the corresponding carboxylic acid. How do I prevent this over-oxidation?
Answer: Over-oxidation is a clear sign that your reaction conditions are too harsh or contaminated.
-
Causality: While DMP is known for its mildness in converting primary alcohols to aldehydes, some reports indicate that with certain substrates or contaminants (like water), it can lead to the carboxylic acid.[7] Stronger oxidants (e.g., those based on chromium) will readily cause over-oxidation.
-
Preventative Measures:
-
Choose the Right Reagent: Stick to genuinely mild and selective reagents. DMP and the Swern oxidation are excellent choices specifically because they generally halt at the aldehyde stage.[8][9]
-
Ensure Anhydrous Conditions: For DMP, the presence of water can facilitate the formation of the carboxylic acid.[7] Ensure your solvent (typically dichloromethane, DCM) and starting material are dry.
-
Buffered Conditions: For acid-sensitive substrates, acetic acid is a byproduct of the DMP oxidation. Adding a non-nucleophilic base like pyridine or sodium bicarbonate can buffer the reaction and prevent acid-catalyzed side reactions.[10]
-
Question 5: The workup for my Dess-Martin oxidation is messy, and I'm having trouble removing the iodine-containing byproducts during purification. What is the best workup procedure?
Answer: This is a very common issue with DMP oxidations. The reduced iodine byproducts are often insoluble in common organic solvents and can complicate purification. A specific quenching and washing procedure is essential.
-
Causality: The reaction reduces the hypervalent iodine(V) in DMP to iodine(I) species, which are often gummy solids that are difficult to filter and can co-elute with the product on silica gel.
-
Optimized Workup Protocol:
-
Quench: After the reaction is complete (as judged by TLC), dilute the reaction mixture with a non-polar solvent like diethyl ether or hexanes. This will precipitate many of the iodine byproducts.[11]
-
Reductive Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate (Na₂S₂O₃). This is the critical step. The thiosulfate reduces the iodine byproducts to water-soluble iodide salts, which are easily removed in the aqueous layer.[10][11]
-
Separation: Perform the wash until the organic layer is colorless. Follow with a standard water and brine wash, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate. This procedure typically yields a much cleaner crude product that is easier to purify by column chromatography.
-
| Oxidizing Agent | Typical Conditions | Common Issues | Recommended Solution |
| Dess-Martin Periodinane (DMP) | 1.2-1.5 eq, DCM, 0°C to RT | Incomplete reaction; Gummy byproducts | Use fresh reagent; Quench with NaHCO₃/Na₂S₂O₃ wash.[10][11] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et₃N, DCM, <-60°C | Foul odor (dimethyl sulfide); Temp control critical | Run in a well-ventilated hood; Maintain cryogenic temps.[6][12] |
| Chromium-based (e.g., PCC, PDC) | Varies | Toxic; Prone to over-oxidation | Not Recommended for this transformation. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(3-Fluorophenyl)tetrahydro-3-furanmethanol (Grignard Step)
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 eq) to the flask.
-
Initiation: Add a small crystal of iodine and a minimal amount of anhydrous THF. Gently warm the flask until the brown color of the iodine disappears.
-
Grignard Formation: Dissolve 3-bromofluorobenzene (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add a small portion to the activated magnesium. Once the exothermic reaction begins (gentle reflux), add the remaining solution dropwise at a rate that maintains a steady reflux. After addition, stir for 1-2 hours at room temperature to ensure complete formation.[3]
-
Addition: Cool the Grignard solution to -78 °C (dry ice/acetone bath). Separately, dissolve 3-hydroxytetrahydrofuran (1.1 eq) in anhydrous THF. Add this solution to the dropping funnel and add it dropwise to the cold Grignard solution over 30-60 minutes.
-
Workup: After the addition is complete, allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Synthesis of this compound (DMP Oxidation)
-
Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the alcohol from the previous step (1.0 eq) and anhydrous dichloromethane (DCM).
-
Oxidation: Cool the solution to 0 °C (ice-water bath). Add Dess-Martin Periodinane (1.3 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by TLC until the starting alcohol is consumed (typically 1-3 hours).
-
Workup: Dilute the reaction mixture with diethyl ether. Wash with a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Shake until the layers are clear. Separate the layers and wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude aldehyde by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
References
-
Organic Syntheses. (r)-3-methyl-3-phenyl-1-pentene. Org. Synth. 2002, 79, 251. [Link]
- Google Patents.Method for preparing 3, 4-difluorobenzaldehyde. CN105859536A.
-
PubMed Central (PMC). Kinetics of the reactions of phenylmagnesium chloride and bromide and diphenylmagnesium with chlorosilanes in tetrahydrofurane (THF) and in THF-hydrocarbon mixtures. J. Organomet. Chem. 1999, 572, 239-245. [Link]
-
Journal of the Chemical Society C: Organic. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. J. Chem. Soc. C 1968, 1265-1267. [Link]
- Google Patents.Process for the preparation of 3-hydroxytetrahydrofuran. US6359155B1.
-
Chemistry Stack Exchange. Dess-Martin oxidation work up.[Link]
-
Chem-Station International Edition. Dess-Martin Oxidation.[Link]
-
Chemistry Steps. Dess-Martin periodinane (DMP) oxidation.[Link]
-
Royal Society of Chemistry. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Org. Biomol. Chem., 2024, 22, 4279-4283. [Link]
-
ACS (American Chemical Society). DMSO –Oxalyl Chloride, Swern Oxidation.[Link]
-
YouTube. Swern Oxidation | Named Reactions | Organic Chemistry Lessons.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 6. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 7. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00240G [pubs.rsc.org]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing the Synthesis of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde
Welcome to the technical support center for the synthesis and purification of 3-(3-fluorophenyl)tetrahydro-3-furancarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this key synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you improve both the yield and purity of your target compound.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of this compound, while conceptually straightforward, can present several challenges that may impact your final yield and purity. This section addresses the most common problems, their probable causes, and actionable solutions based on established chemical principles.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Precursor Alcohol | Incomplete Grignard reaction due to inactive magnesium, wet solvent/glassware, or side reactions. | Ensure magnesium turnings are fresh and activated (e.g., with a crystal of iodine). All glassware must be rigorously dried, and anhydrous solvents are crucial for the success of the Grignard reaction. Consider using a freshly prepared Grignard reagent. |
| Low Yield of Aldehyde | Incomplete oxidation of the precursor alcohol. Over-oxidation to the carboxylic acid (less likely with Swern oxidation). Decomposition of the aldehyde during workup or purification. | Monitor the oxidation reaction closely by TLC to ensure full consumption of the starting material. Swern oxidation is generally mild and selective for the aldehyde.[1][2] Avoid harsh acidic or basic conditions during workup. Consider alternative purification methods if decomposition on silica gel is suspected. |
| Presence of Unreacted Starting Alcohol in Final Product | Insufficient amount of oxidizing agent or incomplete reaction. | Increase the equivalents of the Swern oxidation reagents (oxalyl chloride and DMSO) slightly (e.g., from 1.5 to 2.0 equivalents). Ensure the reaction is stirred efficiently at the recommended low temperature to allow for complete conversion.[3][4] |
| Formation of a Carboxylic Acid Impurity | Over-oxidation of the aldehyde. This is less common with mild oxidizing agents like those used in the Swern oxidation but can occur if the reaction is not properly controlled or if exposed to air for extended periods. | Strictly adhere to the reaction temperature and stoichiometry of the Swern oxidation. Work up the reaction mixture promptly after completion. Store the purified aldehyde under an inert atmosphere (e.g., argon or nitrogen) at a low temperature to prevent aerial oxidation. |
| Presence of a Thioacetal Side Product | This can be a side product of the Swern oxidation if the reaction temperature is not carefully controlled and rises above the recommended -60 °C.[2] | Maintain a strict low-temperature profile during the Swern oxidation, typically between -78 °C and -60 °C, using a dry ice/acetone bath. |
| Difficulty in Purifying the Aldehyde by Column Chromatography | The aldehyde is a polar compound, which can lead to tailing or streaking on silica gel.[5] Potential for decomposition on acidic silica gel. | Use a less acidic stationary phase like neutral alumina. A gradient elution with a hexane/ethyl acetate solvent system is often effective. Adding a small amount of a neutral organic base like triethylamine (0.1-1%) to the eluent can help to minimize tailing.[5] |
| Presence of Dimethyl Sulfide (DMS) Odor in the Final Product | DMS is a byproduct of the Swern oxidation and has a very strong, unpleasant odor.[6] | During the workup, a mild oxidative wash (e.g., with a dilute solution of sodium hypochlorite) can oxidize residual DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO2). Ensure the product is thoroughly dried under high vacuum to remove any volatile impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route to obtain the precursor alcohol, (3-(3-fluorophenyl)tetrahydrofuran-3-yl)methanol?
A common and effective method is the Grignard reaction.[5][7][8] This involves reacting 3-oxotetrahydrofuran with a Grignard reagent prepared from 3-fluoro-bromobenzene. This approach directly installs the desired 3-fluorophenyl group at the 3-position, generating the required tertiary alcohol in a single step.
Q2: Why is Swern oxidation the recommended method for converting the alcohol to the aldehyde?
The Swern oxidation is a mild and highly selective method for oxidizing primary alcohols to aldehydes without the common side reaction of over-oxidation to the carboxylic acid.[4][9][10] This is particularly important for complex molecules with sensitive functional groups. The reaction is typically carried out at low temperatures (-78 °C), which further enhances its selectivity.[3]
Q3: My NMR spectrum shows unexpected peaks. What are the common impurities I should look for?
Besides the starting materials and expected side products, common contaminants in NMR spectra include residual solvents from purification (e.g., ethyl acetate, hexane, dichloromethane), water, and grease from glassware. It is advisable to consult tables of common NMR solvent and impurity shifts for accurate identification.
Q4: Can I use other oxidation methods instead of Swern oxidation?
Yes, other mild oxidation methods such as the Dess-Martin periodinane (DMP) oxidation or the Parikh-Doering oxidation can also be employed. However, the Swern oxidation is often preferred due to its relatively low cost and high efficiency. Each method has its own advantages and disadvantages regarding reaction conditions, workup procedures, and byproducts.
Q5: How should I store the purified this compound?
Aldehydes can be susceptible to oxidation and polymerization over time. For long-term storage, it is recommended to keep the purified compound under an inert atmosphere (argon or nitrogen) at a low temperature (2-8 °C). If the compound is a liquid, storing it as a solution in an anhydrous, non-protic solvent may also enhance its stability.
Experimental Protocols
Protocol 1: Synthesis of (3-(3-fluorophenyl)tetrahydrofuran-3-yl)methanol via Grignard Reaction
This protocol outlines the preparation of the precursor alcohol.
Materials:
-
3-Fluoro-bromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
3-Oxotetrahydrofuran
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 3-fluoro-bromobenzene (1.0 equivalent) in anhydrous THF via the dropping funnel to the magnesium turnings. The reaction is initiated with gentle heating. Once the reaction starts, add the remaining solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Grignard Addition: Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of 3-oxotetrahydrofuran (1.1 equivalents) in anhydrous THF dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (3-(3-fluorophenyl)tetrahydrofuran-3-yl)methanol. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Swern Oxidation to this compound
This protocol details the oxidation of the precursor alcohol to the target aldehyde.
Materials:
-
Oxalyl chloride
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous dichloromethane (DCM)
-
(3-(3-fluorophenyl)tetrahydrofuran-3-yl)methanol
-
Triethylamine (Et₃N)
-
Water
-
Brine
Procedure:
-
Activation of DMSO: To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (2.0 equivalents) in anhydrous DCM dropwise. Stir the mixture for 30 minutes.
-
Oxidation: Add a solution of (3-(3-fluorophenyl)tetrahydrofuran-3-yl)methanol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at -78 °C. Stir for 1 hour at this temperature.
-
Elimination: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture at -78 °C. After the addition, remove the cooling bath and allow the reaction to warm to room temperature.
-
Workup: Add water to the reaction mixture and stir for 10 minutes.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
References
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, July 10). Swern Oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
-
Master Organic Chemistry. (2016, January 19). Grignard Reactions: Practice Problems Involving Oxidation. Retrieved from [Link]
- Byrne, T. J. M., Mylrea, M. E., & Cuthbertson, J. D. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. Organic Letters, 25(12), 2361–2365.
- Google Patents. (n.d.). CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application.
- Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612.
-
YouTube. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols. Retrieved from [Link]
-
Technical Disclosure Commons. (2025, January 30). Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[9][10]triazo. Retrieved from [Link]
- Cuthbertson, J. D., et al. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. PubMed Central.
-
Organic Chemistry Portal. (n.d.). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. Retrieved from [Link]
- Kim, S., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(43), 28246-28250.
- Google Patents. (n.d.). US5912364A - Process for the preparation of 3-methyltetrahydrofuran.
- Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed.
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]
- Campos, R., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1169.
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
- Lingham, A. R., Rook, T. J., & Hügel, H. M. (2002). Synthesis of Some 3-Furylamine Derivatives. Australian Journal of Chemistry, 55(12), 795-798.
- Reddy, G. O., et al. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Archiv der Pharmazie, 347(5), 348-354.
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. Retrieved from [Link]
- Cuthbertson, J. D., et al. (2024).
- Cuthbertson, J. D., et al. (2024). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy.
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Technical Support Center: Formylation of 3-(3-Fluorophenyl)tetrahydrofuran
Welcome to the technical support guide for the formylation of 3-(3-Fluorophenyl)tetrahydrofuran. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Here, we provide in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you overcome common challenges and optimize your reaction outcomes.
Introduction: The Challenge of Regioselectivity
The formylation of 3-(3-Fluorophenyl)tetrahydrofuran is a key synthetic step for creating intermediates used in the development of novel therapeutics and functional materials. The reaction introduces a formyl (-CHO) group onto the fluorophenyl ring, a transformation typically achieved via methods like the Vilsmeier-Haack, Rieche, or Gattermann-Koch reactions.[1][2]
However, the substitution pattern of the starting material presents a significant challenge: achieving high regioselectivity. The phenyl ring is influenced by two directing groups:
-
A meta-Fluorine atom: A strongly deactivating group due to its inductive effect, but also an ortho, para-director due to resonance stabilization.[3][4]
-
A meta-Tetrahydrofuran substituent: An alkyl group, which is weakly activating and an ortho, para-director.[5]
This confluence of directing effects often leads to the formation of a mixture of structural isomers, complicating purification and reducing the yield of the desired product. This guide will focus primarily on the widely-used Vilsmeier-Haack reaction , providing a framework to understand and control its outcomes.[6][7]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the formylation of 3-(3-Fluorophenyl)tetrahydrofuran in a practical question-and-answer format.
Q1: My reaction is showing very low or no conversion. What are the likely causes?
Low yield or complete reaction failure is a frequent problem, often stemming from issues with reagents or reaction conditions.[8][9]
Probable Causes & Solutions:
-
Moisture Contamination: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is extremely sensitive to moisture.[10] Water will rapidly quench the electrophilic iminium salt, halting the reaction.
-
Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents (e.g., DCM, DMF) and fresh, high-purity reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Improper Vilsmeier Reagent Formation: The reagent must be prepared correctly, typically at low temperatures (0 °C), before the substrate is introduced.[11]
-
Solution: Add POCl₃ dropwise to anhydrous DMF at 0 °C and stir for 15-30 minutes. The formation of a solid or viscous liquid often indicates successful reagent formation before you add the 3-(3-Fluorophenyl)tetrahydrofuran.[11]
-
-
Insufficient Reaction Temperature: While the initial reagent formation is exothermic and requires cooling, the formylation of a deactivated ring (due to the fluorine atom) may require thermal energy to proceed to completion.
-
Solution: After adding the substrate at 0 °C, allow the reaction to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, gentle heating (e.g., 40-60 °C) may be necessary to drive it to completion.[11]
-
-
Delayed or Inefficient Work-up: The reaction is quenched by hydrolysis of the intermediate iminium species. This step is critical for obtaining the final aldehyde.
-
Solution: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by slowly adding a saturated aqueous solution of a mild base like sodium acetate or sodium bicarbonate until the pH is neutral or slightly basic. Stir vigorously for at least 30-60 minutes to ensure complete hydrolysis.[6]
-
Troubleshooting Workflow for Low Yield
Below is a decision tree to systematically diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm getting a mixture of isomers. How can I understand and control the regioselectivity?
This is the most anticipated challenge. The formation of multiple isomers is a direct consequence of the competing directing effects on the phenyl ring.
Understanding the Regioselectivity:
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The electrophile will preferentially attack positions on the ring that are most electron-rich and can best stabilize the resulting cationic intermediate (the sigma complex).
-
Fluorine's Influence (at C3): Directs ortho (to C2, C4) and para (to C6).
-
Tetrahydrofuran's Influence (at C1): Directs ortho (to C2, C6) and para (to C4).
Combining these effects, the positions C2, C4, and C6 are all activated to some degree. Steric hindrance from the bulky tetrahydrofuran group at C1 likely disfavors substitution at the adjacent C2 and C6 positions. This often makes the C4 position (para to the THF group, meta to Fluorine) a significant product. However, the strong para-directing nature of fluorine can still lead to substitution at C6.
Caption: Potential regioisomers from the formylation reaction.
Strategies for Control & Separation:
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lowest activation energy. Experiment with running the reaction at 0 °C or even lower temperatures for an extended period.
-
Alternative Formylation Methods: While more complex, other methods might offer different selectivity profiles. The Rieche formylation, using dichloromethyl methyl ether and a Lewis acid like TiCl₄ or SnCl₄, can sometimes favor ortho-formylation due to chelation effects, though this is less predictable here.[12][13]
-
Purification: In most cases, a mixture of isomers is unavoidable.
-
Column Chromatography: Standard silica gel chromatography is the primary method for separating isomers. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve baseline separation.
-
High-Performance Liquid Chromatography (HPLC): For analytical quantification or small-scale preparative separation, reverse-phase or normal-phase HPLC can provide excellent resolution of structural isomers.[14][15]
-
Q3: I've identified unexpected byproducts. What other side reactions could be occurring?
Beyond the expected isomers, other byproducts can arise from the reaction conditions or instability of the substrate/product.
Potential Side Reactions:
-
Diformylation: If the reaction conditions are too harsh (high temperature, large excess of Vilsmeier reagent), a second formyl group may be added. This is generally unlikely as the first formyl group is strongly deactivating.
-
Tetrahydrofuran Ring Opening: The tetrahydrofuran ring is generally stable, but very strong acidic conditions or prolonged heating could potentially lead to ring-opening or degradation.[16] Ensure the work-up is not overly acidic and is performed promptly after the reaction is complete.
-
Polymerization: Electron-rich aromatic compounds can sometimes polymerize under strong acid conditions. This often appears as an intractable baseline material on a TLC plate or a dark, tarry residue in the reaction flask. Using the minimum necessary temperature and reaction time can mitigate this.
Validated Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation
This protocol is a representative example and should be optimized for your specific setup and scale.
Reagents & Materials:
-
3-(3-Fluorophenyl)tetrahydrofuran
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Acetate (NaOAc) solution
-
Standard extraction and purification solvents (Ethyl Acetate, Hexane, Brine)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Flame-dried, two-neck round-bottom flask with a stir bar
-
Addition funnel and condenser
-
Inert gas line (N₂ or Ar)
Procedure:
-
Setup: Assemble the flame-dried glassware under an inert atmosphere.
-
Vilsmeier Reagent Preparation: In the reaction flask, add anhydrous DMF (1.5 equivalents). Cool the flask to 0 °C using an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via syringe over 15 minutes. Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve 3-(3-Fluorophenyl)tetrahydrofuran (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). If the reaction is sluggish after 2-4 hours, heat the mixture to 40-50 °C and continue monitoring.
-
Work-up: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous NaOAc solution until gas evolution ceases and the pH is ~7-8.
-
Hydrolysis: Stir the biphasic mixture vigorously at room temperature for 1 hour to ensure complete hydrolysis of the intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to separate the product isomers.
Protocol 2: Analytical Characterization
-
TLC Monitoring: Use silica plates with a UV indicator. A typical eluent system is 20-30% Ethyl Acetate in Hexane. The aldehyde products should be more polar than the starting material.
-
Isomer Separation & Identification:
-
GC-MS: Can be used to determine the number of isomers and their relative ratios.
-
HPLC: A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is effective for separating aromatic isomers.[14]
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified isomers. The position of the aldehyde proton (~9.8-10.0 ppm) and the coupling patterns of the aromatic protons will definitively identify the substitution pattern.
-
Data Summary Table
| Parameter | Condition / Value | Rationale & Potential Impact |
| Formylating Agent | Vilsmeier Reagent (POCl₃/DMF) | Mild and effective for electron-rich aromatics; highly moisture-sensitive.[7] |
| Stoichiometry | 1.2 - 1.5 eq. Vilsmeier Reagent | A slight excess ensures full conversion. A large excess can promote side reactions.[10] |
| Temperature | 0 °C to 50 °C | Initial cooling is critical for reagent stability. Heating may be required for deactivated substrates. Higher temperatures can reduce selectivity. |
| Solvent | DCM, DMF | Anhydrous conditions are paramount. DCM is a common co-solvent. |
| Work-up | Aqueous NaOAc or NaHCO₃ | Mildly basic quench neutralizes acids and facilitates hydrolysis without degrading the product. |
| Expected Products | Mixture of 2-, 4-, and 6-formyl isomers | Result of competing electronic and steric directing effects.[3][4] |
| Purification Method | Silica Gel Chromatography | Standard method for isomer separation; requires careful optimization of the eluent system. |
References
- Benchchem. (n.d.). Vilsmeier-Haack Formylation of 3-Fluorophenylfuran.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Sciencemadness Discussion Board. (2018). Aromatic aldehydes using Gattermann Koch Reaction.
- Patil, S. et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Benchchem. (2025). Rieche Formylation of Electron-Rich Phenols using Dichloromethyl Methyl Ether.
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Formylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). Stabilization of tetrahydrofuran.
-
National Institutes of Health. (n.d.). Formylation of Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Hansen, T. V., & Skattebøl, L. (2012). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229.
- Google Patents. (n.d.). Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof.
-
ResearchGate. (2023). Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography. Retrieved from [Link]
-
ResearchGate. (2025). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
- Google Patents. (n.d.). Process for formylation of aromatic compounds.
-
Organic Syntheses. (2012). Org. Synth. 2012, 89, 220. Retrieved from [Link]
-
YouTube. (2024). Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx). Retrieved from [Link]
-
ResearchGate. (n.d.). Ring-closing depolymerization of polytetrahydrofuran to produce tetrahydrofuran using heteropolyacid as catalyst. Retrieved from [Link]
-
YouTube. (2021). Easy Way To Determine Ortho-Para or Meta Directing EAS WITHOUT Memorizing Anything! Retrieved from [Link]
-
I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved from [Link]
-
YouTube. (2021). 18.5 Side Chain Reactions of Benzenes | Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Separation of peptide isomers and conformers by ultra performance liquid chromatography. Retrieved from [Link]
-
Chromatography Forum. (2009). separation of two isomers. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Wittig Reaction of Formylated (Trifluoromethylfuryl)methanephosphonates. Retrieved from [Link]
-
Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6. Retrieved from [Link]
-
Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
MDPI. (2019). Synthesis and Properties of Side-Chain Functionalized Polytetrahydrofuran Derivatives via the Blue-Light Photocatalytic Thiol-Ene Reaction. Retrieved from [Link]
-
YouTube. (2021). Redox Reactions of Substituted Benzenes | Organic Chemistry Lessons. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]
-
NSF Public Access Repository. (n.d.). An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Retrieved from [Link]
-
ACS Publications. (2025). Review Series on Factors Affecting Kinetic Hydrate Inhibitor (KHI) Performance. Part 1: Designing the KHI Polymer. Retrieved from [Link]
-
ResearchGate. (2025). Vilsmeier-Haack Reagents. Novel Electrophiles for the One-Step Formylation of O-Silylated Ethers to O-Formates. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]
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stability issues of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde during storage
Welcome to the dedicated technical support guide for 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this versatile building block.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter, providing potential causes and actionable solutions.
Issue 1: I've observed a change in the physical appearance of the compound (e.g., color change from colorless to yellowish/brownish, increased viscosity, or solidification).
Probable Cause:
Changes in physical appearance are often the first indicators of chemical degradation. For aldehydes, two common pathways are oxidation and polymerization.[2]
-
Oxidation: The aldehyde group (-CHO) is susceptible to oxidation to the corresponding carboxylic acid (3-(3-Fluorophenyl)tetrahydro-3-furancarboxylic acid). This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities. The resulting carboxylic acid and other degradation byproducts can be colored.
-
Polymerization/Trimerization: Aldehydes can undergo self-condensation or polymerization to form oligomers or trimers, which are often more viscous or even solid.[2] This can be catalyzed by acidic or basic impurities.[2] The presence of any initially formed carboxylic acid from oxidation can accelerate this process.[2]
Recommended Action & Solution:
-
Assess Purity: The first step is to determine the purity of your sample. The recommended analytical methods are:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the parent compound and detecting degradation products.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and degradation products.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the presence of the aldehyde proton (~9-10 ppm) and detect the formation of the carboxylic acid or other byproducts.
-
-
Purification (if necessary): If significant degradation has occurred, purification may be required. Depending on the nature of the impurities, techniques such as column chromatography or distillation under reduced pressure could be employed.
Prevention:
-
Inert Atmosphere: Always store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.[6]
-
Light Protection: Store in an amber vial or a container protected from light to prevent photo-induced degradation.[7]
-
Solvent Choice: If storing in solution, use a dry, aprotic solvent. Avoid solvents that can react with aldehydes.
Issue 2: My reaction yields are inconsistent or lower than expected when using a previously opened bottle of this compound.
Probable Cause:
Inconsistent reaction yields are a common consequence of using a partially degraded starting material.
-
Lower Molar Equivalency: If the compound has degraded, the actual amount of the active aldehyde is lower than what was calculated based on the weighed mass. This leads to an incorrect stoichiometric ratio in your reaction.
-
Inhibition by Impurities: Degradation products, such as the corresponding carboxylic acid, could potentially interfere with your reaction mechanism, poison a catalyst, or alter the pH of the reaction mixture.
-
Peroxide Formation: The tetrahydrofuran (THF) moiety of the molecule is susceptible to peroxide formation upon exposure to oxygen, especially in the presence of light.[8][9] These peroxides can be explosive and can also initiate unwanted side reactions.[8][9][10]
Recommended Action & Solution:
-
Purity and Peroxide Check: Before use, always assess the purity of a previously opened container.
-
Perform a quantitative analysis (e.g., qNMR or HPLC with a standard) to determine the exact concentration of the aldehyde.
-
Test for the presence of peroxides using commercially available peroxide test strips. CAUTION: Do not concentrate solutions suspected of containing peroxides.[9]
-
-
Purification or Use of a New Batch: If the purity is compromised or peroxides are detected, it is highly recommended to either purify the material or use a fresh, unopened batch for your experiment to ensure reproducibility.
Prevention:
-
Aliquoting: Upon receiving a new bottle, consider aliquoting the compound into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to air and moisture with each use.
-
Proper Sealing: Ensure the container is tightly sealed after each use. Use high-quality septa or caps with inert liners.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
For long-term stability, the compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[11][12] | Reduces the rate of chemical degradation and polymerization. |
| Atmosphere | Inert gas (Argon or Nitrogen)[6] | Prevents oxidation of the aldehyde and peroxide formation in the THF ring.[2][8][9] |
| Light | Amber vial or protected from light[7] | Prevents photo-degradation. Some furan-containing aldehydes can undergo photoisomerization or photolysis.[6] |
| Container | Tightly sealed glass vial with an inert cap liner | Prevents exposure to air and moisture. |
Q2: How should I handle this compound in the laboratory?
Due to its chemical nature, proper handling procedures are crucial:
-
Work in a Ventilated Area: Always handle the compound in a well-ventilated fume hood.[13]
-
Use Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents, strong bases, and strong acids to prevent vigorous reactions.[13] Aldehydes are generally incompatible with a wide range of chemicals, so segregation in storage is important.[15]
Q3: What are the primary degradation pathways I should be aware of?
The molecule has two main points of vulnerability: the aldehyde group and the tetrahydrofuran ring.
-
Aldehyde Group:
-
Oxidation: To 3-(3-Fluorophenyl)tetrahydro-3-furancarboxylic acid.
-
Polymerization: Formation of trimers or other oligomers.[2]
-
-
Tetrahydrofuran Ring:
Visualizing Stability and Troubleshooting
Potential Degradation Pathways
The following diagram illustrates the primary chemical transformations that can lead to the degradation of this compound during storage.
Caption: Primary degradation pathways of the target compound.
Troubleshooting Workflow
This flowchart provides a step-by-step decision-making process when you suspect the stability of your compound is compromised.
Caption: Decision workflow for handling potential stability issues.
References
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-
Eden Botanicals. (2024). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Retrieved from [Link]
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Storemasta. (2023). How to Store and Handle Chemicals in Laboratories: A Complete Guide. Retrieved from [Link]
-
Tapia, A., Villanueva, F., Salgado, M. S., Cabañas, B., Martínez, E., & Martín, P. (2011). Atmospheric degradation of 3-methylfuran: kinetic and products study. Atmospheric Chemistry and Physics, 11(7), 3227–3241. [Link]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
-
Chromatography Forum. (2006). THF Stability. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
D'Auria, M., & Racioppi, R. (2023). Aldehydes: What We Should Know About Them. International Journal of Molecular Sciences, 24(23), 16993. [Link]
-
The Good Scents Company. (n.d.). 3-furaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). Furfural. Retrieved from [Link]
-
University of Wollongong. (n.d.). Storage Compatibility of Dangerous Goods in laboratories and Chemical Stores. Retrieved from [Link]
-
Beeson, T. D., et al. (2007). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 129(8), 2242–2243. [Link]
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Tapia, A., et al. (2011). Atmospheric degradation of 3-methylfuran: kinetic and products study. ResearchGate. Retrieved from [Link]
-
Verde-Sesto, E., et al. (2020). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Journal of the American Chemical Society, 142(37), 15816–15822. [Link]
- Reddit. (2022). How long can / should you store aromachemicals?. r/DIYfragrance.
-
Le, J. Y., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 20(11), 2753. [Link]
-
Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]
-
Plastics Europe. (2022). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
-
Yoshimitsu, T., et al. (2007). Initiator-Dependent Chemoselective Addition of THF Radical to Aldehyde and Aldimine and Its Application to a Three-Component Reaction. Organic Letters, 9(23), 4749–4752. [Link]
-
University of Cape Town. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved from [Link]
-
Jelier, B. J., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 32–43. [Link]
-
Sam, B., et al. (2012). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. Organic & Biomolecular Chemistry, 10(38), 7646–7651. [Link]
- Verde-Sesto, E., et al. (2020). (PDF) Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
-
Li, Z., et al. (2017). Colorimetric Recognition of Aldehydes and Ketones. Angewandte Chemie International Edition, 56(39), 11843–11847. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
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- 15. documents.uow.edu.au [documents.uow.edu.au]
Technical Support Center: Purification of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde and Related Polar Aldehydes
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals facing challenges in the purification of polar aldehydes, with a specific focus on 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of purifying these reactive and often unstable molecules.
Introduction: The Challenge of Polar Aldehydes
Polar aldehydes like this compound are valuable intermediates in medicinal chemistry and organic synthesis, often serving as building blocks for complex therapeutic agents.[1] However, their purification is notoriously difficult due to a combination of factors:
-
Inherent Reactivity: The aldehyde functional group is highly susceptible to various reactions, including oxidation to the corresponding carboxylic acid, aldol condensation, and hemiacetal/acetal formation.[2][3]
-
Polarity: The polarity of these molecules can lead to strong interactions with stationary phases in chromatography, resulting in poor separation, tailing peaks, and potential on-column degradation.
-
Sensitivity: Many aldehydes are sensitive to air, light, and changes in pH, which can lead to decomposition during purification and storage.[4]
This guide is designed to provide practical solutions to these common challenges, enabling you to achieve the desired purity and yield for your target polar aldehyde.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound and similar polar aldehydes.
| Observed Problem | Potential Root Cause(s) | Suggested Solutions & Explanations |
| Low recovery of the aldehyde after flash chromatography. | On-column degradation: The slightly acidic nature of standard silica gel can catalyze aldol reactions or other decomposition pathways.[5] | 1. Deactivate the silica gel: Prepare a slurry of silica gel in your desired solvent system containing 1-2% triethylamine or pyridine to neutralize the acidic sites before packing the column. 2. Use an alternative stationary phase: Consider using alumina (neutral or basic), which is less acidic than silica gel. For highly polar compounds, hydrophilic interaction liquid chromatography (HILIC) with an amine-bonded silica phase can be an effective alternative.[6] |
| Irreversible adsorption: The polar aldehyde may be too strongly adsorbed to the silica gel, leading to incomplete elution. | 1. Increase the polarity of the mobile phase: Gradually increase the concentration of the polar solvent (e.g., ethyl acetate in hexane) during the elution. A gradient elution is often more effective than an isocratic one. 2. Add a competitive polar solvent: Adding a small amount of methanol (e.g., 0.5-1%) to the mobile phase can help to displace the highly polar aldehyde from the stationary phase. | |
| The purified aldehyde is contaminated with the corresponding carboxylic acid. | Oxidation during workup or purification: Aldehydes are readily oxidized to carboxylic acids, especially when exposed to air.[5] | 1. Work under an inert atmosphere: Perform all purification steps (e.g., solvent evaporation, column chromatography) under a nitrogen or argon atmosphere to minimize exposure to oxygen. 2. Use degassed solvents: Solvents can contain dissolved oxygen. Degas your solvents by sparging with an inert gas or by the freeze-pump-thaw method. 3. Avoid prolonged exposure to air: Do not leave the aldehyde exposed to the atmosphere for extended periods. |
| Multiple spots are observed on TLC, even after purification. | Aldol condensation: The aldehyde may be undergoing self-condensation, especially if basic conditions were used during the workup or purification. | 1. Maintain neutral or slightly acidic conditions: If possible, keep the pH of your solutions between 6 and 7. 2. Work at low temperatures: Perform extractions and chromatographic separations at lower temperatures (e.g., in a cold room) to reduce the rate of side reactions. |
| Hemiacetal/Acetal formation: If an alcohol is used as a solvent or is present as an impurity, it can react with the aldehyde to form a hemiacetal or acetal.[3] | 1. Use aprotic solvents: Whenever possible, use aprotic solvents like dichloromethane, ethyl acetate, or toluene for your purification. 2. Ensure all glassware is dry: Traces of water or alcohol can lead to the formation of hydrates or hemiacetals. | |
| Epimerization of a chiral aldehyde. | Basic or acidic conditions: Aldehydes with a stereocenter at the alpha-position are prone to epimerization under both basic and acidic conditions. | 1. Use neutral purification techniques: If possible, purify the aldehyde by crystallization or by using a neutral stationary phase for chromatography. 2. Minimize exposure to harsh pH: If acidic or basic conditions are unavoidable, minimize the exposure time and work at low temperatures. |
Logical Flow for Troubleshooting Purification Issues
Caption: Troubleshooting workflow for polar aldehyde purification.
Frequently Asked Questions (FAQs)
Q1: Is it possible to purify my polar aldehyde using standard silica gel chromatography?
A: Yes, it is possible, but often challenging. Aldehydes can decompose on silica gel.[5] To improve your chances of success, it is highly recommended to deactivate the silica gel with a base like triethylamine or to use a less acidic stationary phase.
Q2: My aldehyde seems to be disappearing on the rotovap. What is happening?
A: While this compound is not expected to be highly volatile, some lower molecular weight polar aldehydes can be. More likely, you are observing degradation. The combination of heat and residual acid or base in your crude product can accelerate decomposition. Try to remove the solvent at a lower temperature and ensure your crude product is neutralized before concentration.
Q3: Can I use a scavenger resin to remove aldehyde impurities from my reaction mixture?
A: Yes, scavenger resins can be an effective way to remove excess aldehydes. Hydrazide-bound scavenger resins react with aldehydes to form hydrazones, which can then be filtered off. The efficiency of scavenging can be influenced by the solvent polarity.[7][8]
Q4: What is the best way to store my purified this compound?
A: Due to its sensitivity to air and light, it is best to store the purified aldehyde under an inert atmosphere (nitrogen or argon) in a sealed vial wrapped in aluminum foil at a low temperature (ideally in a freezer at -20°C).[4]
Q5: I am considering using the sodium bisulfite adduct method for purification. What are the key considerations?
A: The formation of a sodium bisulfite adduct is an excellent method for purifying aldehydes.[9] The aldehyde reacts with sodium bisulfite to form a water-soluble salt, which can be separated from non-polar impurities by extraction.[9][10] The aldehyde is then regenerated by adding a base.[10][11] However, be aware that the basic conditions used for regeneration can cause epimerization or other side reactions in sensitive molecules.[10]
Experimental Protocols
Protocol 1: Flash Chromatography of this compound on Deactivated Silica Gel
Objective: To purify the target aldehyde while minimizing on-column degradation.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Triethylamine
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column for flash chromatography
-
TLC plates, developing chamber, and UV lamp
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Prepare the deactivated silica gel slurry:
-
In a fume hood, weigh out the required amount of silica gel for your column.
-
Add the silica gel to a beaker and add the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) containing 1% (v/v) triethylamine to create a slurry.
-
Stir the slurry gently for 5-10 minutes.
-
-
Pack the column:
-
Pour the slurry into the column and allow the silica to settle.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Load the sample:
-
Dissolve your crude aldehyde in a minimal amount of dichloromethane or the initial mobile phase.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Elute the column:
-
Begin eluting with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate with 1% triethylamine).
-
Gradually increase the polarity of the mobile phase as needed to elute your product.
-
Collect fractions and monitor the elution by TLC.
-
-
Analyze and combine fractions:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
-
Remove the solvent:
-
Concentrate the combined fractions using a rotary evaporator at low temperature (≤ 30°C).
-
To remove the triethylamine, you can co-evaporate with a solvent like toluene or perform a mild acidic wash if your compound is stable to it.
-
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
Objective: To purify the aldehyde by converting it to a water-soluble adduct, separating it from impurities, and then regenerating the pure aldehyde.
Materials:
-
Crude this compound
-
Sodium bisulfite
-
Deionized water
-
Diethyl ether or ethyl acetate
-
5 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Form the bisulfite adduct:
-
Dissolve the crude aldehyde in a suitable organic solvent (e.g., diethyl ether).
-
Prepare a saturated aqueous solution of sodium bisulfite.
-
Add the saturated sodium bisulfite solution to the solution of the crude aldehyde in a flask.
-
Stopper the flask and shake vigorously for 10-15 minutes. A white precipitate of the bisulfite adduct may form.
-
Allow the mixture to stand for at least 30 minutes, with occasional shaking.
-
-
Separate the adduct from impurities:
-
If a precipitate has formed, collect it by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
If no precipitate forms, transfer the mixture to a separatory funnel. Separate the aqueous layer (which contains the dissolved bisulfite adduct) from the organic layer (which contains the impurities).
-
Wash the organic layer with a small amount of water and combine the aqueous layers.
-
-
Regenerate the aldehyde:
-
Place the collected precipitate or the combined aqueous layers in a flask.
-
Slowly add 5 M NaOH solution with stirring until the solution is strongly basic (pH > 10). This will decompose the bisulfite adduct and regenerate the aldehyde.
-
Transfer the mixture to a separatory funnel and extract the liberated aldehyde with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
-
Isolate the pure aldehyde:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and remove the solvent using a rotary evaporator at low temperature.
-
Visualization of Key Processes
Caption: Workflow for aldehyde purification via bisulfite adduct formation.
References
-
MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]
-
ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]
-
MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]
-
PMC - NIH. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
ACS Publications. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. Retrieved from [Link]
-
CDC. (1994). ALDEHYDES, SCREENING 2539. Retrieved from [Link]
-
Jack Westin. (2017). Aldehydes And Ketones Important Reactions. Retrieved from [Link]
- Google Patents. (n.d.). CA2610163A1 - A scavenger for aldehyde(s) and a manufacturing method of a woody panel using the same.
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Agilent. (n.d.). Strategy for Preparative LC Purification. Retrieved from [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones. Retrieved from [Link]
-
ResearchGate. (2025). The Effect of Solvents Polarity on Selective Hydrogenation of Unsaturated Aldehyde in Gas-Liquid-Solid Three Phase Reactor. Retrieved from [Link]
-
VTechWorks. (n.d.). Chapter 5. Aldehyde Scavenging Agents and Packaging Material. Retrieved from [Link]
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
PMC - NIH. (n.d.). Purification and characterization of the multiple forms of aldehyde reductase in ox kidney. Retrieved from [Link]
-
PMC - NIH. (n.d.). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Retrieved from [Link]
-
ResearchGate. (n.d.). Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
-
University of Illinois. (n.d.). Colorimetric Recognition of Aldehydes and Ketones. Retrieved from [Link]
-
PMC - NIH. (n.d.). Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. Retrieved from [Link]
-
Frontiers. (n.d.). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Retrieved from [Link]
-
Keika Ventures. (n.d.). Analytical Method. Retrieved from [Link]
-
Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
- Google Patents. (n.d.). US20180216013A1 - Functionalized aldehydes as h2s and mercaptan scavengers.
-
University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]
-
MDPI. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-furaldehyde. Retrieved from [Link]
-
Georganics. (n.d.). 3-Furaldehyde - High purity. Retrieved from [Link]
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Technical Support Center: Ensuring the Stability of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde
Welcome to the dedicated technical support center for 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this valuable synthetic building block.[1] Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the quality of your results.
The unique structure of this compound, combining a fluorinated aromatic ring with a substituted tetrahydrofuran core, makes it a powerful tool in medicinal chemistry. However, the aldehyde functional group and the tetrahydrofuran ring system present specific stability challenges. This guide provides a comprehensive overview of the potential decomposition pathways and detailed, field-proven protocols to mitigate them.
Understanding the Instability: Primary Decomposition Pathways
The primary culprits behind the degradation of this compound are oxidation and, to a lesser extent, acid-catalyzed reactions. Understanding these pathways is critical for implementing effective preventative measures.
dot graph TD; A[this compound] --> B{Oxidation}; A --> C{Acid-Catalyzed Degradation}; B --> D[3-(3-Fluorophenyl)tetrahydro-3-furancarboxylic acid]; C --> E[Ring Opening/Polymerization];
subgraph "Decomposition Pathways" A;B;C;D;E; end
node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A; node[shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"] B; node[shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"] C; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] D; node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] E; caption[label="Figure 1: Primary decomposition routes.", fontcolor="#5F6368", fontsize=10];
-
Oxidation of the Aldehyde: The aldehyde functional group is highly susceptible to oxidation, readily converting to the corresponding carboxylic acid in the presence of atmospheric oxygen.[2][3][4][5] This is the most common degradation pathway and can significantly impact reaction yields and product purity. The reaction is often autocatalytic and can be accelerated by light and trace metal impurities.
-
Tetrahydrofuran Ring Instability: The tetrahydrofuran (THF) ring, while generally stable, can be prone to degradation under certain conditions. Strong acidic conditions can catalyze ring-opening reactions, potentially leading to polymerization or other unwanted side products.[6] Additionally, like its parent solvent, the THF moiety can be susceptible to peroxide formation upon prolonged exposure to air, although this is a slower process compared to aldehyde oxidation.[7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the handling, storage, and use of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Decreased purity over time (new peaks in NMR/LC-MS corresponding to a carboxylic acid) | Oxidation of the aldehyde group by atmospheric oxygen. | 1. Inert Atmosphere: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon).[4][8][9][10] 2. Proper Storage: Store in a tightly sealed container, in a cool, dark place.[11][12] Consider storage in a desiccator or glovebox. |
| Inconsistent reaction yields or unexpected side products | Partial degradation of the starting material before use. | 1. Purity Check: Always check the purity of the aldehyde by a suitable analytical method (e.g., NMR, GC, or LC-MS) before starting a reaction. 2. Fresh is Best: Use freshly opened or recently purified material for critical reactions. |
| Formation of polymeric or high molecular weight impurities | Acid-catalyzed degradation of the tetrahydrofuran ring. | 1. Avoid Strong Acids: Minimize exposure to strong acidic conditions unless required by the reaction protocol. 2. pH Control: If acidic conditions are necessary, consider using a buffered system or a milder acid.[13] |
| Discoloration of the compound (yellowing) | Often an initial sign of oxidation or other minor decomposition pathways. | 1. Purification: If discoloration is observed, consider purifying the compound before use (e.g., by column chromatography or distillation under reduced pressure). 2. Review Handling Procedures: Re-evaluate your storage and handling protocols to identify potential sources of air or light exposure. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, the compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber glass vial to protect from air and light. Recommended storage temperatures are between 2-8°C. For long-term storage, consider flushing the vial with an inert gas before sealing.
Q2: I don't have a glovebox. How can I handle this compound to minimize oxidation?
A2: If a glovebox is unavailable, you can use Schlenk line techniques or a simple nitrogen/argon balloon setup to create an inert atmosphere within your reaction flask.[8][9][10] When weighing and transferring the compound, do so as quickly as possible and consider using a nitrogen-purged glove bag.
Q3: Can I use an antioxidant to prevent decomposition?
A3: While antioxidants like butylated hydroxytoluene (BHT) are sometimes used to stabilize aldehydes, their addition can complicate purification and may interfere with subsequent reactions.[7] The most reliable method for preventing decomposition is the rigorous exclusion of air. If you do consider using an antioxidant, it should be done sparingly and with careful consideration of its compatibility with your reaction chemistry.
Q4: How can I detect and quantify the decomposition of my sample?
A4: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for separating and quantifying the aldehyde from its carboxylic acid degradation product and other impurities.[14][15][16][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to assess the purity of the sample and identify the characteristic signals of the aldehyde and its corresponding carboxylic acid.
Experimental Protocols
Protocol 1: Inert Atmosphere Handling for Reaction Setup
This protocol outlines the steps for safely transferring the aldehyde to a reaction vessel while minimizing exposure to air.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
-
Assemble and Flame-Dry Glassware: Assemble all necessary glassware (reaction flask, dropping funnel, etc.) and flame-dry under a vacuum to remove adsorbed moisture.
-
Cool Under Inert Gas: Allow the glassware to cool to room temperature under a positive pressure of nitrogen or argon.
-
Equilibrate Aldehyde to Room Temperature: If the aldehyde is stored in a refrigerator, allow the sealed vial to warm to room temperature before opening to prevent condensation of moisture on the compound.
-
Purge Syringe with Inert Gas: Take a clean, dry syringe and needle and purge it several times with the inert gas.[9]
-
Transfer Aldehyde via Syringe: Pierce the septum of the aldehyde vial with the purged syringe needle and draw up the required volume. It is good practice to also have a needle connected to the inert gas line inserted into the vial to maintain positive pressure.
-
Add to Reaction Vessel: Transfer the aldehyde to the reaction flask, which is being maintained under a positive pressure of inert gas.
Protocol 2: Monitoring Purity by HPLC
This is a general method for assessing the purity of this compound and detecting the presence of the corresponding carboxylic acid.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the compound in acetonitrile to a concentration of approximately 1 mg/mL. |
Expected Results: The aldehyde should elute as a major peak. The corresponding carboxylic acid, being more polar, will typically have a shorter retention time. The presence and area of this peak can be used to quantify the extent of degradation.
References
- Bernhardt, D., & Diekmann, H. (1991). Bacterial degradation of 2,5-dimethyltetrahydrofuran. Applied Microbiology and Biotechnology, 36(1), 120-123.
- Chen, L., et al. (2020). Biodegradation of Tetrahydrofuran by the Newly Isolated Filamentous Fungus Pseudallescheria boydii ZM01. Molecules, 25(15), 3523.
-
Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]
-
Georganics. (n.d.). 3-Furaldehyde. Retrieved from [Link]
-
MDPI. (n.d.). Tetrahydrofuran Biodegradation. Retrieved from [Link]
-
PubChem. (n.d.). 3-Furancarboxaldehyde, tetrahydro-. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-furaldehyde. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Retrieved from [Link]
-
PubChem. (n.d.). 3-Furaldehyde. Retrieved from [Link]
-
MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Retrieved from [Link]
-
Neilson Lab. (n.d.). The manipulation of air-sensitive compounds. Retrieved from [Link]
-
Filo. (n.d.). Why do aldehydes require an inert atmosphere?. Retrieved from [Link]
-
Reddit. (2022). How long can / should you store aromachemicals?. Retrieved from [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]
-
MDPI. (n.d.). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
-
MDPI. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Retrieved from [Link]
-
EPA. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]
-
University of Illinois. (n.d.). Colorimetric Recognition of Aldehydes and Ketones. Retrieved from [Link]
-
Eawag. (n.d.). Tetrahydrofuran Degradation Pathway. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (n.d.). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air. Retrieved from [Link]
-
MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reasons why life on Earth rarely makes fluorine-containing compounds and their implications for the search for life beyond Earth. Retrieved from [Link]
-
ACS Publications. (n.d.). Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. Retrieved from [Link]
-
Britannica. (n.d.). Aldehyde - Oxidation, Reduction, Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
Science.gov. (n.d.). quantitatively determine aldehydes: Topics by Science.gov. Retrieved from [Link]
-
Springer. (n.d.). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mechanistic Evaluation of the Stability of Arylvinyl-1,2,4-trioxanes under Acidic Conditions for Their Oral Administration as an Antimalarial Drug. Retrieved from [Link]
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- 6. Biodegradation of Tetrahydrofuran by the Newly Isolated Filamentous Fungus Pseudallescheria boydii ZM01 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 8. chemistryviews.org [chemistryviews.org]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
- 16. researchgate.net [researchgate.net]
- 17. quantitatively determine aldehydes: Topics by Science.gov [science.gov]
Technical Support Center: Purification of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde
Welcome to the Technical Support Center for the purification of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. As a key intermediate in the synthesis of novel pharmaceuticals, particularly in anti-cancer and anti-inflammatory research, achieving high purity of this aldehyde is critical for downstream applications.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will explore alternative purification techniques beyond standard column chromatography, focusing on practical, field-proven insights to help you overcome common challenges in your experiments.
Understanding the Challenges in Purifying this compound
The purification of aldehydes like this compound can be challenging due to their inherent reactivity. Aldehydes are susceptible to oxidation, which can convert them into the corresponding carboxylic acid, and can also undergo self-condensation or polymerization reactions. The presence of the fluorophenyl and tetrahydrofuran moieties introduces polarity that can complicate separation from similarly polar impurities.
This guide will equip you with the knowledge to select and optimize a purification strategy tailored to your specific needs, ensuring the integrity and purity of your final compound.
Troubleshooting and FAQs: A Practical Guide
This section addresses common issues encountered during the purification of this compound and provides actionable solutions.
Q1: My standard silica gel column chromatography is giving poor separation and low yield. What are my alternatives?
While silica gel chromatography is a go-to method, its effectiveness can be limited by the polarity of the target aldehyde and its impurities. If you are experiencing co-elution or degradation on silica, consider the following alternatives:
-
Bisulfite Adduct Formation: A highly effective and scalable method for selectively isolating aldehydes from a mixture.
-
Distillation: Suitable for thermally stable aldehydes with a significant boiling point difference from impurities.
-
Recrystallization: A powerful technique for obtaining highly pure crystalline material, provided a suitable solvent system can be found.
The following sections will delve into these techniques in detail.
Q2: I suspect my aldehyde is degrading during purification. How can I confirm this and what can I do to prevent it?
Aldehyde degradation often manifests as the appearance of new, often more polar, spots on a TLC plate or additional peaks in an NMR spectrum. The primary degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid.
Confirmation of Degradation:
-
¹H NMR Spectroscopy: Look for the disappearance of the characteristic aldehyde proton signal (typically between δ 9-10 ppm) and the appearance of a broad singlet for a carboxylic acid proton (δ 10-13 ppm).
-
IR Spectroscopy: The aldehyde C-H stretch (around 2720 and 2820 cm⁻¹) will diminish, while a broad O-H stretch (2500-3300 cm⁻¹) characteristic of a carboxylic acid will appear.
Prevention Strategies:
-
Work under an inert atmosphere: Use nitrogen or argon to minimize contact with atmospheric oxygen, a primary culprit in aldehyde oxidation.
-
Use fresh, high-quality solvents: Peroxides in aged solvents can initiate oxidation.
-
Keep it cool: Perform purification steps at reduced temperatures where possible to slow down degradation kinetics.
-
Avoid prolonged exposure to silica gel: The slightly acidic nature of silica gel can sometimes catalyze degradation. If using chromatography, work quickly and consider using deactivated silica.
Alternative Purification Technique 1: Purification via Bisulfite Adduct Formation
This technique leverages the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble adduct. This allows for the easy separation of the aldehyde from non-aldehyde impurities through liquid-liquid extraction.
The Underlying Chemistry:
The nucleophilic bisulfite ion attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate that rearranges to the stable α-hydroxy sulfonic acid salt (the bisulfite adduct). This adduct is an ionic salt and is typically soluble in water, while the non-aldehyde organic impurities remain in the organic phase. The reaction is reversible, and the aldehyde can be regenerated by treatment with a base.
When to Choose This Method:
-
When standard chromatography fails to provide adequate separation.
-
For large-scale purifications where chromatography is impractical.
-
When the impurities are not reactive with bisulfite (e.g., esters, amides, alcohols).
Experimental Protocol:
Step 1: Formation of the Bisulfite Adduct
-
Dissolve the crude this compound in a water-miscible organic solvent like methanol, ethanol, or THF.
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). The amount of bisulfite should be in molar excess relative to the aldehyde.
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the aldehyde spot/signal.
Step 2: Isolation of the Adduct
-
If the adduct precipitates as a solid, it can be collected by filtration and washed with a small amount of cold solvent.
-
If the adduct remains dissolved in the aqueous phase, proceed with a liquid-liquid extraction. Add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to the mixture.
-
Separate the aqueous layer containing the bisulfite adduct from the organic layer containing the impurities. Wash the aqueous layer with the organic solvent to remove any residual impurities.
Step 3: Regeneration of the Aldehyde
-
To the aqueous solution of the bisulfite adduct, add an organic solvent (e.g., ethyl acetate).
-
Slowly add a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the solution is basic (pH > 8).
-
The bisulfite addition is reversed, and the pure aldehyde is released into the organic layer.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the purified this compound.
Troubleshooting Bisulfite Adduct Purification:
| Issue | Potential Cause(s) | Solution(s) |
| Low yield of regenerated aldehyde | Incomplete adduct formation. | Increase the reaction time or the excess of sodium bisulfite. |
| Incomplete regeneration of the aldehyde. | Ensure the pH is sufficiently basic during the regeneration step. | |
| The aldehyde is somewhat water-soluble. | Perform multiple extractions with the organic solvent during regeneration. | |
| Oily or gummy adduct precipitate | The adduct has some solubility in the reaction mixture. | Try changing the solvent system or cooling the mixture to induce crystallization. |
| Product still contains impurities | Impurities are also reacting with bisulfite (e.g., unhindered ketones). | This method may not be suitable. Consider an alternative purification technique. |
| Inefficient washing of the adduct. | Wash the isolated adduct (solid or aqueous solution) thoroughly with an organic solvent. |
Decision Workflow for Bisulfite Purification
Caption: Workflow for aldehyde purification via bisulfite adduct formation.
Alternative Purification Technique 2: Distillation
Distillation is a purification technique based on the differences in the boiling points of the components in a mixture. For this compound, this method is viable if the compound is thermally stable and has a significantly different boiling point from the impurities.
When to Choose This Method:
-
When the aldehyde is a liquid at room temperature and thermally stable.
-
When the impurities are significantly less volatile (e.g., polymeric byproducts) or more volatile (e.g., residual solvents) than the target compound.
-
For large-scale purifications where high purity is not the absolute primary concern, or as a pre-purification step.
Physicochemical Properties to Consider:
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed. Use a short path distillation head for high-boiling compounds to minimize losses.
-
Heating: Use a heating mantle with a magnetic stirrer to ensure even heating and prevent bumping.
-
Vacuum: Slowly apply vacuum to the system.
-
Distillation: Gradually increase the temperature of the heating mantle. Collect the fractions that distill over at a constant temperature. The first fraction will likely contain any volatile impurities. The main fraction should be the pure aldehyde.
-
Monitoring: Monitor the purity of the collected fractions by TLC or GC.
Troubleshooting Distillation:
| Issue | Potential Cause(s) | Solution(s) |
| Bumping or uneven boiling | Insufficient agitation. | Use a magnetic stir bar or boiling chips. |
| Product decomposition | The aldehyde is not thermally stable at its boiling point. | Use vacuum distillation to lower the boiling point. Ensure the distillation is performed as quickly as possible. |
| Poor separation | The boiling points of the aldehyde and impurities are too close. | Use a fractional distillation column with a suitable packing material to increase the separation efficiency. |
Alternative Purification Technique 3: Recrystallization
Recrystallization is a powerful purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure compound in a hot solvent and then allowing it to cool slowly, the pure compound will crystallize out, leaving the impurities behind in the solution.
When to Choose This Method:
-
When the this compound is a solid at room temperature or can be derivatized to a crystalline solid.
-
When a very high degree of purity is required.
Finding a Suitable Solvent System:
The key to successful recrystallization is finding the right solvent or solvent pair. The ideal solvent should:
-
Dissolve the aldehyde poorly at low temperatures but very well at high temperatures.
-
Either dissolve the impurities well at all temperatures or not at all.
-
Not react with the aldehyde.
-
Be volatile enough to be easily removed from the purified crystals.
Common solvent systems for recrystallization include hexane/ethyl acetate, hexane/acetone, and ethanol/water.
Experimental Protocol: Recrystallization
-
Dissolution: In a flask, add a small amount of the chosen solvent to the crude aldehyde. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the aldehyde just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Troubleshooting Recrystallization:
| Issue | Potential Cause(s) | Solution(s) |
| No crystals form upon cooling | The solution is not saturated; too much solvent was added. | Boil off some of the solvent to concentrate the solution and try cooling again. |
| The compound may have "oiled out." | Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and cool again. | |
| Low recovery of crystals | The compound is too soluble in the chosen solvent at low temperatures. | Try a different solvent or a solvent pair. |
| Crystals are colored or impure | Impurities have co-crystallized with the product. | The chosen solvent may not be optimal. Consider a second recrystallization or pre-treating the solution with activated charcoal to remove colored impurities. |
Workflow for Selecting a Purification Technique
Caption: Decision tree for selecting a purification method for this compound.
References
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. National Institutes of Health. [Link]
-
Workup: Aldehydes. University of Rochester, Department of Chemistry. [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. [Link]
- Process for separating aldehydes and ketones.
-
Aldehyde. Wikipedia. [Link]
-
3-furaldehyde, 498-60-2. The Good Scents Company. [Link]
-
The preparation of crystalline derivatives of aldehydes and ketones. Creative Chemistry. [Link]
-
Preparation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Understanding the Production and Stability of Aldehydes through the Catalytic Oxidation of Native Lignin to Phenolic Monomers. TSI Journals. [Link]
-
Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Methods of Preparation of Aldehydes. BYJU'S. [Link]
-
Synthesis and Isolation of an Aldehyde. YouTube. [Link]
-
Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. National Institutes of Health. [Link]
-
Oxidation of Primary Alcohol to Aldehyde. Chemistry Guru. [Link]
-
Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. ResearchGate. [Link]
-
19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Furfural | C4H3OCHO. PubChem. [Link]
Technical Support Center: Navigating Emulsion Challenges in the Workup of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals encountering emulsion formation during the workup of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde. Persistent emulsions can lead to significant product loss, decreased purity, and extended processing times. This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address these challenges effectively.
Introduction to the Challenge
This compound is a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its structure, which combines a fluorophenyl group, a tetrahydrofuran moiety, and an aldehyde functional group, contributes to its unique reactivity and potential for emulsion formation during aqueous workups. Emulsions are stable mixtures of immiscible liquids, such as an organic solvent and water, where one liquid is dispersed in the other as microscopic droplets.[3] The stability of these emulsions is often enhanced by the presence of compounds that act as surfactants, reducing the interfacial tension between the two phases.[4]
This guide will delve into the specific reasons why the workup of this compound is prone to emulsion formation and provide a range of practical, field-proven techniques to both prevent and break these troublesome mixtures.
Troubleshooting Guide: A Phased Approach to Breaking Emulsions
Encountering a stubborn emulsion can be a frustrating experience. This section provides a systematic, question-and-answer-based approach to resolving emulsions, starting with the simplest methods and progressing to more advanced techniques.
Initial Steps: The First Line of Defense
Question: I've just completed my reaction and, after adding the aqueous quench, my separatory funnel is filled with a milky, inseparable layer. What is the very first thing I should do?
Answer: Patience is the initial and often most effective tool. Before resorting to more active measures, allow the separatory funnel to stand undisturbed for 10-30 minutes.[4][5] Gentle swirling or tapping of the funnel can sometimes encourage the droplets to coalesce.[6]
Question: I've waited, and the emulsion hasn't broken. What is the next simple step I can take?
Answer: The addition of a saturated aqueous solution of sodium chloride (brine) is the next logical step.[7] This technique, known as "salting out," increases the ionic strength of the aqueous phase.[8] This, in turn, reduces the solubility of the organic compound in the aqueous layer and increases the density difference between the two phases, promoting separation.
Experimental Protocol: Salting Out
Carefully open the stopcock of the separatory funnel to release any pressure.
Add a volume of brine equivalent to 10-20% of the total volume of the emulsion.
Gently invert the funnel several times to mix the brine with the emulsion. Avoid vigorous shaking, which can worsen the emulsion.[1]
Allow the funnel to stand and observe for phase separation. This may take several minutes.
If separation begins, you may add more brine in small portions until a clear interface is observed.
Intermediate Interventions: When Simple Methods Fall Short
Question: I've added a significant amount of brine, but a stubborn emulsion remains. What other chemical adjustments can I make?
Answer: Adjusting the pH of the aqueous layer can be a powerful technique, especially if acidic or basic impurities are acting as surfactants.[6] For aldehydes, which can form enolates under basic conditions or hydrates and hemiacetals under aqueous acidic or basic conditions, careful pH control is crucial.[9][10]
Experimental Protocol: pH Adjustment
Carefully add a dilute aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) dropwise to the separatory funnel while gently swirling.
Monitor the pH of the aqueous layer using pH paper.
Observe for any changes in the emulsion. Often, a specific pH range will cause the emulsion to break.
Once the phases have separated, proceed with the extraction. Be mindful that changing the pH may affect the solubility of your target compound and impurities.
Question: The emulsion persists even after trying salting out and pH adjustment. Are there any physical methods I can employ?
Answer: Yes, filtration through a pad of a filter aid like Celite® (diatomaceous earth) can be highly effective.[11] Emulsions are often stabilized by fine particulate matter at the oil-water interface.[5] Celite provides a porous medium that can physically disrupt the emulsion and trap these particulates.[11]
Experimental Protocol: Filtration through Celite®
Prepare a filtration setup with a Büchner funnel and a filter flask.
Place a piece of filter paper in the funnel and wet it with the organic solvent used in the extraction.
Prepare a slurry of Celite® in the same organic solvent and pour it onto the filter paper to form a pad of about 1-2 cm in thickness.
Gently apply vacuum to settle the pad and wash it with a small amount of clean solvent.
Carefully pour the entire emulsified mixture onto the Celite® pad under gentle vacuum.[12]
The filtrate should collect as two distinct layers in the filter flask.
Wash the Celite® pad with a small amount of the organic solvent to ensure complete recovery of the product.
dot
Caption: Molecular Features Contributing to Emulsion Formation
Q2: Can I prevent emulsion formation from the start?
A2: Prevention is always better than cure. Here are some strategies to minimize the chances of emulsion formation:
-
Gentle Mixing: During the initial aqueous wash, avoid vigorous shaking of the separatory funnel. Instead, use gentle inversions to allow for extraction without excessive shearing forces that can create fine droplets. [1]* Solvent Choice: If possible, choose an extraction solvent that has a significant density difference from water and lower tendency to form emulsions. For example, toluene or heptane may be less prone to emulsion formation than dichloromethane or ethyl acetate in some cases.
-
Pre-emptive Salting Out: If you anticipate emulsion formation, add brine to the aqueous phase before the extraction. [5] Q3: Are there any safety concerns with these emulsion-breaking techniques?
A3: Yes, always prioritize safety:
-
Pressure Buildup: When mixing in a separatory funnel, especially after adding an acid or base, vent the funnel frequently to release any pressure that may have built up.
-
Flammable Solvents: When using flammable organic solvents, avoid heat sources. If gentle heating is attempted to break an emulsion (a less common technique), do so with extreme caution using a water bath in a well-ventilated fume hood.
-
Centrifugation: Ensure that the centrifuge tubes are properly balanced and rated for the solvents and speeds you are using.
By systematically applying the troubleshooting steps outlined in this guide and understanding the underlying chemical principles, researchers can effectively overcome the challenges of emulsion formation in the workup of this compound, leading to improved product recovery and purity.
References
-
University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. [Link]
-
Beilstein Journal of Organic Chemistry. A biphasic oxidation of alcohols to aldehydes and ketones using a simplified packed-bed microreactor. [Link]
-
Screening and Demulsification Mechanism of Fluorinated Demulsifier Based on Molecular Dynamics Simulation. PMC. [Link]
-
ResearchGate. Emulsion (1) before and (2) after breaking by centrifugation at 5000 rpm. [Link]
-
ResearchGate. Synthesis and reactivity of fluorinated heterocycles. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]
-
ResearchGate. A biphasic oxidation of alcohols to aldehydes and ketones using a simplified packed-bed microreactor. [Link]
-
Chemistry LibreTexts. 5.2: Filtration through Celite. [Link]
-
Biotage. Tackling emulsions just got easier. [Link]
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
ResearchGate. (PDF) Stabilisers for water-in-fluorinated-oil dispersions: Key properties for microfluidic applications. [Link]
-
Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]
-
ResearchGate. Demulsification of Water-in-Heavy Crude Oil Emulsion using Amphiphilic Ammonium Salts as Demulsifiers | Request PDF. [Link]
-
Synthesis of Fluorosurfactants for Emulsion-Based Biological Applications. PMC. [Link]
-
Barrick Lab. Using Emulsions to Select by Yield. [Link]
- Filtr
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Master Organic Chemistry. Aldehydes and Ketones: 14 Reactions With The Same Mechanism. [Link]
-
MDPI. Molbank | Topical Collection : Heterocycle Reactions. [Link]
- Google Patents. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
-
ResearchGate. Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. [Link]
-
PubMed. A biphasic oxidation of alcohols to aldehydes and ketones using a simplified packed-bed microreactor. [Link]
-
Pharmaguideline. Stability Problems of Emulsions and Methods to Overcome. [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. [Link]
-
YouTube. How to Filter through Celite. [Link]
- EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY+ Roger Adams Labor
-
A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. PMC. [Link]
- Development of N-F fluorinating agents and their fluorin
-
ResearchGate. Tool for Troubleshooting Emulsion Problems in Producing Oilfields. [Link]
- Organic Reaction Workup Formulas for Specific Reagents.
-
ResearchGate. Filtration of reaction mixture through Celite. | Download Scientific Diagram. [Link]
-
Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. [Link]
-
Organic Chemistry Portal. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. [Link]
-
ResearchGate. Effect of centrifugation on emulsion formulations. | Download Table. [Link]
-
The Good Scents Company. 3-furaldehyde. [Link]
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- 12. youtube.com [youtube.com]
Validation & Comparative
A Comprehensive Guide to the 1D and 2D NMR Spectral Analysis of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with complex heterocyclic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular characterization. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde, a compound of interest due to its combination of a chiral tetrahydrofuran ring, a substituted aromatic system, and a reactive aldehyde functionality.
This document moves beyond a simple recitation of spectral data. It is designed to offer practical, field-proven insights into the causality behind experimental choices, from sample preparation to the selection of advanced 2D NMR techniques. We will explore not only the interpretation of the spectra but also compare the utility of NMR with alternative analytical methods, providing a holistic view for the discerning researcher.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and key coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established NMR principles and data from analogous structures, including 3-phenyltetrahydrofuran[1], 3-hydroxytetrahydrofuran[2][3], and various fluorinated aromatic compounds[4][5][6]. The standard reference for both ¹H and ¹³C NMR is tetramethylsilane (TMS) at 0.00 ppm[7][8].
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-9 (Aldehyde) | 9.5 - 9.7 | d | ³J(H-C-C-H) ≈ 2.0 |
| H-7', H-2', H-4', H-6' (Aromatic) | 6.9 - 7.4 | m | J(H,H), J(H,F) |
| H-2α, H-2β | 3.8 - 4.2 | m | ²J ≈ 9.0, ³J ≈ 6-8 |
| H-5α, H-5β | 3.7 - 4.1 | m | ²J ≈ 9.0, ³J ≈ 6-8 |
| H-4α, H-4β | 2.0 - 2.4 | m | ²J ≈ 12.0, ³J ≈ 6-8 |
| H-3 | 3.0 - 3.4 | m | - |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F) | Predicted Coupling Constants (J, Hz) |
| C-9 (Aldehyde) | 198 - 202 | s | - |
| C-1' (Aromatic, C-F) | 161 - 164 | d | ¹J(C,F) ≈ 245 |
| C-2', C-6' (Aromatic) | 114 - 130 | d | ²J(C,F) ≈ 21-25 |
| C-3' (Aromatic) | 138 - 142 | d | ⁴J(C,F) ≈ 3 |
| C-4' (Aromatic) | 125 - 131 | d | ³J(C,F) ≈ 8 |
| C-5' (Aromatic) | 115 - 120 | d | ²J(C,F) ≈ 21 |
| C-2 (THF) | 68 - 72 | s | - |
| C-5 (THF) | 67 - 71 | s | - |
| C-3 (THF) | 50 - 55 | d | ³J(C,F) ≈ 2-4 |
| C-4 (THF) | 33 - 38 | s | - |
Experimental Design and Methodology
The acquisition of high-quality, unambiguous NMR data is contingent upon a well-designed experimental workflow. The following protocols are presented as a robust framework for the analysis of the title compound and similar molecular structures.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. However, for compounds with aromatic protons, the residual CDCl₃ peak at 7.26 ppm can cause overlap. In such cases, deuterated tetrahydrofuran (THF-d₈) or acetone-d₆ are excellent alternatives[7].
-
Concentration: A sample concentration of 5-10 mg in 0.6 mL of deuterated solvent is typically sufficient for standard ¹H and ¹³C NMR experiments. For more lengthy 2D experiments or for samples with low solubility, a higher concentration may be necessary.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm[7][8]. Its volatility and chemical inertness make it an ideal reference.
NMR Data Acquisition Workflow
The following diagram illustrates a logical workflow for the comprehensive NMR analysis of this compound.
Detailed 1D and 2D NMR Experimental Protocols
The following are detailed protocols for acquiring the necessary spectra on a standard 500 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 8-16.
¹³C{¹H} NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
DEPT-135:
-
Rationale: This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.
-
Pulse Program: Standard DEPT-135 sequence.
-
Parameters: Similar to ¹³C NMR, but with a smaller number of scans (256-512) typically being sufficient.
¹H-¹H COSY (Correlation Spectroscopy):
-
Rationale: COSY is used to identify protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the 2D spectrum indicate this coupling[9][10].
-
Pulse Program: Gradient-selected COSY (gCOSY) is preferred for its superior artifact suppression[11][12].
-
Spectral Width (F1 and F2): Identical to the ¹H spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-4.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Rationale: HSQC correlates proton signals with the signals of the carbons to which they are directly attached[13][14]. This is a highly sensitive experiment that is invaluable for assigning carbon resonances[15][16].
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC.
-
Spectral Width (F2 - ¹H): 0-12 ppm.
-
Spectral Width (F1 - ¹³C): 0-180 ppm (can be narrowed based on the ¹³C spectrum).
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 2-8.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Rationale: HMBC is used to identify longer-range couplings between protons and carbons (typically 2-4 bonds)[17][18]. This is particularly useful for identifying quaternary carbons and piecing together molecular fragments[19][20].
-
Pulse Program: Gradient-selected HMBC.
-
Spectral Widths: Similar to HSQC.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 4-16.
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Rationale: NOESY identifies protons that are close to each other in space, regardless of their through-bond connectivity[21][22]. This is critical for determining stereochemistry and conformation[23][24].
-
Pulse Program: Gradient-selected phase-sensitive NOESY.
-
Mixing Time: 500-800 ms for small molecules.
-
Spectral Widths (F1 and F2): Identical to the ¹H spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
Spectral Interpretation and Structural Elucidation
A systematic approach is key to unraveling the structural information contained within the NMR spectra.
Key Interpretive Points:
-
Aldehyde Proton: The downfield singlet (or narrow doublet) between 9.5 and 9.7 ppm is a clear indicator of the aldehyde proton. HMBC correlations from this proton to C-3 of the tetrahydrofuran ring will confirm its position.
-
Aromatic Region: The complex multiplet pattern between 6.9 and 7.4 ppm corresponds to the four protons of the 3-fluorophenyl group. The characteristic splitting patterns due to both H-H and H-F coupling can be deciphered using COSY and by observing the effects of ¹⁹F coupling in the ¹H spectrum[25][26].
-
Tetrahydrofuran Ring: The protons on the tetrahydrofuran ring will appear as a series of complex multiplets between 2.0 and 4.2 ppm. The COSY spectrum is essential for tracing the connectivity from H-2 to H-4 and from H-4 to H-5. The diastereotopic nature of the methylene protons (at C-2, C-4, and C-5) will result in distinct signals for the axial and equatorial protons. The Karplus relationship can be applied to the vicinal coupling constants to gain insight into the ring's conformation[25].
-
Fluorine Coupling: The presence of the fluorine atom will introduce additional complexity. In the ¹³C spectrum, the carbon atoms of the aromatic ring will appear as doublets due to C-F coupling, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and fluorine atoms[4][5]. Long-range H-F coupling may also be observable in the ¹H spectrum[25].
-
Stereochemistry: The NOESY spectrum will be instrumental in determining the relative stereochemistry at C-3. For instance, a NOE correlation between the aldehyde proton and one of the H-2 or H-4 protons would indicate their spatial proximity on the same face of the tetrahydrofuran ring.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques can provide complementary information or may be more suitable for specific applications such as routine purity analysis or quantification.
Table 3: Comparison of Analytical Techniques
| Technique | Strengths | Weaknesses | Application for this Molecule |
| NMR Spectroscopy | - Unrivaled for complete 3D structure determination- Non-destructive- Provides information on dynamics and conformation | - Relatively low sensitivity- Higher instrumentation cost- Can be time-consuming for full analysis | Primary technique for structural confirmation and stereochemical assignment. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | - Excellent for separation of volatile compounds- High sensitivity for quantification- Provides molecular weight and fragmentation data[27] | - Destructive technique- Derivatization may be required for polar compounds[28][29][30]- Does not provide detailed stereochemical information | Ideal for purity assessment, reaction monitoring, and quantification in complex matrices. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | - Rapid and inexpensive- Excellent for identifying functional groups[31][32]- Can be used for solid and liquid samples | - Provides limited information on the overall molecular skeleton- Spectra can be complex and difficult to interpret fully | Quick confirmation of the aldehyde (C=O stretch ~1725 cm⁻¹) and aromatic C-H bonds. |
| High-Resolution Mass Spectrometry (HRMS) | - Provides highly accurate mass measurement for elemental composition determination | - Does not provide information on connectivity or stereochemistry | Essential for confirming the molecular formula. |
Conclusion
The comprehensive NMR analysis of this compound, integrating 1D and advanced 2D techniques, provides an unambiguous pathway to its complete structural and stereochemical assignment. The systematic workflow presented in this guide, from meticulous sample preparation to the logical application of COSY, HSQC, HMBC, and NOESY experiments, serves as a robust template for the characterization of complex small molecules. While techniques like GC-MS and FTIR offer valuable complementary data, particularly for purity and functional group analysis, NMR spectroscopy remains the indispensable tool for the definitive elucidation of molecular architecture in the demanding environment of pharmaceutical and chemical research.
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A Spectroscopic Deep Dive: Comparative Analysis of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde
For the modern researcher in drug discovery and organic synthesis, the precise structural elucidation of novel molecular entities is paramount. The subtle interplay of functional groups and stereochemistry can dramatically alter biological activity and pharmacokinetic properties. This guide provides a comprehensive spectroscopic comparison of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde, a compound of interest in medicinal chemistry, with a selection of structurally related analogues. By dissecting the expected and observed spectral features, we aim to provide a robust framework for the characterization of this and similar molecules.
This analysis proceeds from a predictive standpoint for the target molecule, necessitated by the limited availability of its published experimental spectra. This approach, grounded in the fundamental principles of spectroscopy and supported by experimental data from simpler analogues, mirrors the real-world challenges faced by researchers encountering novel compounds.
The Logic of Spectroscopic Prediction
The spectroscopic fingerprint of a molecule is a composite of the contributions of its individual structural components. For this compound, we can deconstruct the molecule into three key fragments to anticipate its spectral behavior: the 3-fluorophenyl group , the tetrahydrofuran ring , and the carbaldehyde function .
Caption: Deconstruction of the target molecule for predictive spectroscopic analysis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For our target compound, we anticipate a combination of aromatic and aliphatic signals, with the aldehydic proton being a key diagnostic feature.
Predicted ¹H NMR Spectrum for this compound:
-
Aldehydic Proton (CHO): A singlet, significantly downfield shifted due to the electronegativity of the carbonyl oxygen, expected in the range of 9.5-10.5 ppm .
-
Aromatic Protons (C₆H₄F): Four protons on the fluorophenyl ring will exhibit complex splitting patterns due to both homo- and heteronuclear (¹H-¹⁹F) coupling. We expect signals in the aromatic region of 7.0-7.5 ppm . The proton ortho to the fluorine will show a larger coupling constant.
-
Tetrahydrofuran Protons (C₄H₇O): The seven protons on the tetrahydrofuran ring will appear in the aliphatic region. The protons on the carbons adjacent to the oxygen atom (C2 and C5) will be the most downfield, likely in the 3.5-4.5 ppm range. The remaining protons on C4 will be further upfield. The geminal and vicinal couplings will lead to complex multiplets.
Comparative ¹H NMR Data:
| Compound | Functional Group | Chemical Shift (ppm) & Multiplicity | Source |
| Tetrahydrofuran | -CH₂-O- | ~3.7 (t) | [1] |
| -CH₂- | ~1.8 (p) | [1] | |
| 3-Fluorotoluene | Aromatic H | 6.8-7.3 (m) | [2] |
| -CH₃ | ~2.3 (s) | [2] | |
| Benzaldehyde | Aldehydic H | ~10.0 (s) | N/A |
| Aromatic H | 7.5-7.9 (m) | N/A |
The data from tetrahydrofuran provides a baseline for the aliphatic protons, which will be shifted downfield by the presence of the bulky and electron-withdrawing phenyl and aldehyde groups at the C3 position. The spectrum of 3-fluorotoluene gives us a good approximation for the chemical shifts and complexity of the aromatic region.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbonyl carbon of the aldehyde is a particularly notable and easily identifiable signal.
Predicted ¹³C NMR Spectrum for this compound:
-
Carbonyl Carbon (C=O): The most downfield signal, typically found in the 190-205 ppm region for aldehydes.[3]
-
Aromatic Carbons (C₆H₄F): Six distinct signals are expected. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant and will be found around 160-165 ppm . The other aromatic carbons will appear in the 110-145 ppm range, with their chemical shifts influenced by the fluorine substituent.
-
Tetrahydrofuran Carbons (C₄H₇O): The carbons adjacent to the oxygen (C2 and C5) will be in the 65-75 ppm range. The C3 carbon, being quaternary and attached to both the aromatic ring and the aldehyde, will be significantly shifted downfield compared to a standard tetrahydrofuran C3. The C4 carbon will be the most upfield of the ring carbons.
Comparative ¹³C NMR Data:
| Compound | Functional Group | Chemical Shift (ppm) | Source |
| Tetrahydrofuran | -CH₂-O- | ~68 | [4] |
| -CH₂- | ~26 | [4] | |
| 3-Fluorotoluene | C-F | ~163 (d) | N/A |
| Aromatic C | 113-140 | N/A | |
| -CH₃ | ~21 | N/A | |
| 3-Phenyltetrahydrofuran | Aromatic C (ipso) | ~144 | [5] |
| Aromatic C | 126-129 | [5] | |
| THF C | 35-74 | [5] |
The spectrum of 3-phenyltetrahydrofuran provides a valuable intermediate comparison, showing the significant downfield shift of the tetrahydrofuran carbons upon substitution with a phenyl ring.[5]
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The Fluorine Probe
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. The chemical shift of the fluorine atom is very sensitive to its electronic environment.
Predicted ¹⁹F NMR Spectrum for this compound:
-
A single resonance is expected for the fluorine atom. Its chemical shift will be in the typical range for an aryl fluoride, likely between -110 and -120 ppm (relative to CFCl₃). The signal will be a multiplet due to coupling with the aromatic protons.
Comparative ¹⁹F NMR Data:
| Compound | Functional Group | Chemical Shift (ppm) | Source |
| 3-Fluorotoluene | Ar-F | ~ -114 | N/A |
Infrared (IR) Spectroscopy: Vibrational Signatures
IR spectroscopy is an excellent tool for identifying key functional groups based on their characteristic vibrational frequencies.
Predicted IR Spectrum for this compound:
-
C=O Stretch: A strong, sharp absorption band characteristic of an aldehyde carbonyl group, expected around 1720-1740 cm⁻¹ .
-
Aldehydic C-H Stretch: Two weak to medium bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹ . The presence of the lower wavenumber band is a strong indicator of an aldehyde.
-
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ .
-
Aliphatic C-H Stretch: Absorptions below 3000 cm⁻¹ .
-
C-O-C Stretch: A strong band in the fingerprint region, typically around 1050-1150 cm⁻¹ , characteristic of the ether linkage in the tetrahydrofuran ring.
-
C-F Stretch: A strong absorption in the 1000-1300 cm⁻¹ region.
Comparative IR Data:
| Compound | Functional Group | Absorption (cm⁻¹) | Source |
| Benzaldehyde | C=O Stretch | ~1703 | N/A |
| Aldehydic C-H | ~2746, 2825 | N/A | |
| Tetrahydrofuran | C-O-C Stretch | ~1070 | [6] |
Mass Spectrometry (MS): Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering clues to its structure.
Predicted Mass Spectrum for this compound:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₁H₁₁FO₂ = 194.2 g/mol ) should be observable.
-
Key Fragments:
-
Loss of the aldehyde group (-CHO, 29 Da) leading to a fragment at m/z 165.
-
Cleavage of the tetrahydrofuran ring.
-
Formation of a fluorophenyl-containing fragment.
-
A prominent fragment corresponding to the fluorotropylium ion (m/z 109) is also possible.
-
Comparative Mass Spectrometry Data:
| Compound | Key Fragments (m/z) | Source |
| 3-Phenyltetrahydrofuran | 148 (M⁺), 117, 91 | [5] |
| 3-Fluorotoluene | 110 (M⁺), 109, 83 | N/A |
The fragmentation of 3-phenyltetrahydrofuran, showing a base peak at m/z 117, suggests a facile cleavage of the ether ring.[5] A similar fragmentation pattern, modified by the presence of the fluorine and aldehyde groups, can be expected for our target molecule.
Experimental Protocols
To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental procedures are crucial.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of a liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently invert several times to ensure complete dissolution and mixing.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire the spectrum using standard pulse programs for ¹H, ¹³C, and ¹⁹F nuclei.
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Sources
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The Unseen Architecture: A Comparative Guide to Elucidating the Structure of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde Derivatives
In the landscape of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is not a mere academic curiosity; it is the blueprint for its function, its reactivity, and its potential. For a molecule like 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde, a versatile building block in medicinal chemistry, understanding this architecture is paramount.[1] This guide provides an in-depth comparison of the preeminent technique for absolute structure determination—single-crystal X-ray diffraction—with other powerful analytical methods. While a specific crystal structure for this exact molecule is not publicly available as of this writing, this guide will serve as an authoritative framework for researchers, explaining why and how X-ray crystallography provides unparalleled insights, and comparing its deliverables with those of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational modeling.
The Central Question: Why is 3D Structure Crucial?
The biological activity of a pharmaceutical agent is intrinsically linked to its shape. The fluorophenyl and tetrahydrofuran moieties suggest potential for this class of compounds to interact with biological targets.[1] The precise conformation—the twist of the tetrahydrofuran ring, the orientation of the fluorophenyl group, and the spatial position of the reactive carbaldehyde—dictates how the molecule fits into a protein's binding pocket. Therefore, unambiguous determination of its stereochemistry and preferred conformation is a critical step in rational drug design.
A Comparative Analysis of Structural Elucidation Techniques
While several techniques provide structural information, they differ significantly in the type and resolution of the data they provide. The choice of method depends on the specific question being asked.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, crystal packing information. | Unambiguous, high-resolution 3D structure; the "gold standard" for absolute configuration. | Requires a suitable single crystal, which can be difficult to grow; provides a solid-state conformation that may differ from the solution state. |
| NMR Spectroscopy | Connectivity of atoms (1D & 2D NMR), through-space proximity of atoms (NOESY/ROESY), relative stereochemistry, dynamic information in solution. | Provides detailed structural information in solution, which can be more biologically relevant; non-destructive. | Does not typically provide absolute stereochemistry on its own; interpretation can be complex for larger molecules.[2][3][4] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns that suggest structural motifs. | Extremely sensitive, requires very small amounts of sample; provides definitive molecular formula.[1][5] | Provides limited information on 3D structure and stereochemistry; primarily a tool for determining connectivity and formula.[5][6] |
| Computational Modeling | Predicted low-energy conformations, electrostatic potential, orbital interactions. | Can predict structures of molecules that have not been synthesized or crystallized; provides insights into dynamic behavior.[7][8] | It is a prediction, not a direct measurement; accuracy is highly dependent on the level of theory and force field used. |
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD stands alone in its ability to provide a definitive and high-resolution map of atomic positions in the solid state. The causality behind its power lies in the diffraction of X-rays by the electron clouds of a highly ordered, repeating array of molecules in a crystal. The resulting diffraction pattern is mathematically deconvoluted to generate a three-dimensional electron density map, from which the positions of individual atoms can be precisely located.
For a molecule like this compound, an X-ray crystal structure would definitively answer:
-
The conformation of the tetrahydrofuran ring: Is it in an envelope or a twist conformation?
-
The relative orientation of the substituents: Are the fluorophenyl and carbaldehyde groups cis or trans to each other? What are the precise torsion angles defining their orientation?
-
The absolute stereochemistry of the chiral center at the C3 position.
-
Intermolecular interactions: How do the molecules pack in the crystal lattice? Are there significant hydrogen bonds or other non-covalent interactions involving the fluorine atom, the ether oxygen, or the aldehyde group? These interactions can provide insights into the molecule's physical properties and potential for polymorphism.
Experimental Workflow: A Self-Validating System
The protocol for SC-XRD is a self-validating system, with internal checks at each stage to ensure the quality and reliability of the final structure.
Caption: Workflow for Single-Crystal X-ray Diffraction.
Detailed Protocol for SC-XRD
-
Synthesis and Purification: The compound must be synthesized and purified to the highest possible degree (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Crystal Growth: This is often the most challenging step. The purified compound is dissolved in a suitable solvent or solvent system, and crystals are grown through slow evaporation, slow cooling of a saturated solution, or vapor diffusion. The goal is to produce single, non-twinned crystals of sufficient size (typically 0.1-0.3 mm in each dimension).
-
Crystal Selection and Mounting: A high-quality crystal is selected under a microscope, ensuring it has well-defined faces and no visible cracks or defects. It is then mounted on a goniometer head, often flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.
-
X-ray Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data. Modern detectors can collect a complete dataset in a matter of hours.[9]
-
Structure Solution: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map. This map often reveals the positions of the heavier atoms.
-
Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm. This process optimizes the atomic positions, bond lengths, and angles to best fit the experimental data.
-
Validation and Analysis: The final model is rigorously validated using statistical metrics (e.g., R-factors) to ensure its quality and agreement with the data. The final structure, including all atomic coordinates and crystallographic parameters, is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).
Illustrative Data from a Related Structure
To illustrate the power of SC-XRD, consider the crystallographic data for a similar molecule containing a fluorophenyl group attached to a heterocycle. In the crystal structure of 3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole, the fluorophenyl group is oriented roughly perpendicular to the plane of the rest of the molecule.[10] This type of conformational detail—the precise dihedral angle between the phenyl ring and the heterocycle—is the kind of quantitative data that only X-ray crystallography can provide with high certainty.
Table of Hypothetical Crystallographic Data for this compound:
| Parameter | Expected Value/Information | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal. |
| a, b, c (Å) | e.g., 10.5, 8.2, 12.1 | Dimensions of the unit cell. |
| β (°) | e.g., 95.5 | Angle of the unit cell for a monoclinic system. |
| Z | 4 | Number of molecules in the unit cell. |
| C-F bond length | ~1.35 Å | Confirms the presence and nature of the C-F bond. |
| Tetrahydrofuran Ring Conformation | Twist (C₂) or Envelope (Cₛ) | Defines the 3D shape of the heterocyclic core. |
| C(phenyl)-C(furan) Torsion Angle | e.g., 45° | Quantifies the rotation of the phenyl group relative to the ring, impacting receptor fit. |
The Complementary Power of NMR and Computational Modeling
While SC-XRD provides an unparalleled static picture, NMR spectroscopy offers insights into the molecule's behavior in solution.[2][11] Techniques like the Nuclear Overhauser Effect (NOE) can reveal through-space proximities between protons, helping to define the molecule's conformation in a liquid state, which may be more representative of its form in a biological environment.
Computational methods, in turn, can bridge the gap between the solid-state structure and solution dynamics.[7][8] By using the crystal structure as a starting point, molecular dynamics simulations can explore the conformational landscape of the molecule, predicting its flexibility and the energy barriers between different conformations.
Caption: Synergy of analytical techniques for structure elucidation.
Conclusion
The definitive structural elucidation of novel compounds like this compound derivatives is a cornerstone of modern chemical and pharmaceutical research. While techniques like NMR, mass spectrometry, and computational modeling provide essential and complementary pieces of the puzzle, single-crystal X-ray diffraction remains the unequivocal gold standard for determining the precise three-dimensional atomic arrangement. It delivers an unambiguous, high-resolution snapshot of the molecule's architecture, providing the foundational data upon which rational drug design, structure-activity relationship studies, and materials engineering are built. For any researcher aiming to fully understand and exploit the potential of this and similar molecular scaffolds, obtaining a crystal structure is not just a final confirmation—it is a critical investment in scientific rigor and future success.
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. AnuChem. [Link]
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Al-Wahaibi, B. F., et al. (2021). 3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole. ORCA - Cardiff University. [Link]
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Srinivasan, B., et al. (2015). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS Journal. [Link]
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Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. [Link]
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El-Sayed, M. A. F., et al. (2023). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. MDPI. [Link]
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Communications Chemistry. (2024). Directly elucidate the structure of small molecules from a miniaturized mass spectrometry. Nature. [Link]
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Al-Dies, A. M., et al. (2022). Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)... PubMed Central. [Link]
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American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
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Nirpal, P., & Sathyamoorthi, S. (2025). Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Bakheit, A. H., et al. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. MDPI. [Link]
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Al-Harbi, S. A., et al. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. MDPI. [Link]
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A Senior Scientist's Guide to Purity Validation: An In-Depth Comparison of Elemental Analysis and Orthogonal Methods for 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde
For professionals in drug discovery and development, the purity of a synthetic intermediate is not a mere quality metric; it is the very foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. The compound 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde is a key building block in medicinal chemistry, valued for its unique fluorophenyl and tetrahydrofuran moieties that are often incorporated into novel anti-cancer and anti-inflammatory agents.[1] The presence of the fluorine atom can significantly enhance biological activity, making precise control over the molecule's integrity paramount.[1]
This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of this critical intermediate. We will move beyond simplistic protocol listings to explore the causality behind experimental choices, focusing on how to construct a self-validating analytical system. Our central thesis is that while modern chromatographic techniques are indispensable, classical elemental analysis remains a uniquely powerful and necessary tool for absolute purity confirmation.
The Foundational Role of Elemental Analysis (EA)
In an era dominated by high-resolution chromatography and mass spectrometry, elemental analysis can be mistakenly viewed as an archaic technique. However, this perspective overlooks its fundamental and distinct advantage: it provides a direct, quantitative measure of the elemental composition of the bulk sample.[2] Unlike methods that rely on the detection of specific chromophores or the ionization of molecules, EA is a universal detector for the core elements of an organic compound.
The Causality of Choice: Why EA is Irreplaceable
The primary reason for employing EA is its unique ability to detect impurities that are "invisible" to other common techniques.[2] Chromatographic methods like HPLC can yield a purity value of >99.9% based on UV-active impurities, yet the sample may contain significant amounts of non-UV-active contaminants such as:
-
Residual Solvents: Water, hexanes, or other solvents that do not absorb at the analytical wavelength.
-
Inorganic Salts: Byproducts like sodium chloride (NaCl) or ammonium sulfate ((NH₄)₂SO₄) from the synthesis or workup, which are completely transparent to HPLC-UV and NMR.[2]
These impurities can drastically alter the effective molar concentration of the intermediate, leading to incorrect stoichiometric calculations in subsequent synthetic steps and compromising yield and purity downstream.[2] EA provides an essential cross-validation of the sample's bulk composition, acting as a safeguard against these hidden impurities.
Principle of Modern EA: Combustion Analysis
The most common method for determining the elemental composition of organic compounds is combustion analysis, a refinement of the classic Pregl-Dumas method.[3] The process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting gases are then passed through a series of reactors and traps to be converted, separated, and quantified.
Caption: Workflow for CHNS elemental analysis via combustion.
Theoretical Composition of this compound
To validate purity, experimental results are compared against the theoretical elemental composition derived from the molecular formula.
-
Molecular Formula: C₁₁H₁₁FO₂
-
Molecular Weight: 194.20 g/mol
-
Theoretical Composition:
-
%C = (12.011 * 11) / 194.20 = 68.03%
-
%H = (1.008 * 11) / 194.20 = 5.71%
-
%O = (15.999 * 2) / 194.20 = 16.48%
-
%F = (18.998 * 1) / 194.20 = 9.78%
-
For a standard CHN analysis, the acceptance criterion is typically that the experimental values for Carbon and Hydrogen are within ±0.4% of the theoretical values.[4] This tolerance accounts for slight instrument variations and sample handling.
A Comparative Analysis: Orthogonal Methods for Purity Verification
A robust purity assessment relies on an orthogonal approach, using multiple analytical techniques with different separation and detection principles.[5] This strategy ensures that what one method cannot see, another can.
| Analytical Method | Parameter Measured | Primary Use Case | Key Advantages | Critical Limitations |
| Elemental Analysis (EA) | Elemental composition (%C, H, N, S) | Absolute purity confirmation; detects inorganic impurities and residual solvents. | Unbiased by molecular structure; highly accurate for bulk sample composition.[2] | Provides no information on the nature of impurities; cannot distinguish isomers.[2] |
| HPLC (UV Detector) | Purity (area %); quantitation of impurities. | "Gold standard" for separating and quantifying organic impurities.[6] | High resolution and sensitivity for UV-active compounds; well-established and validated.[6] | Blind to non-chromophoric impurities (e.g., salts, some solvents); relative purity, not absolute. |
| NMR Spectroscopy | Chemical structure; identification of organic impurities. | Definitive structure confirmation and identification of structurally related impurities. | Provides detailed structural information; can quantify impurities with a known standard. | Low sensitivity compared to HPLC; may not detect impurities present at <0.1%. |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | Molecular weight verification; identification of trace impurities (especially with LC-MS).[7] | Extremely high sensitivity and specificity for mass determination.[6] | Not inherently quantitative without extensive calibration; ionization efficiency varies between compounds. |
| Gas Chromatography (GC) | Purity of volatile components. | Analysis of residual solvents and volatile organic impurities.[6] | Excellent for separating volatile and semi-volatile compounds. | Not suitable for non-volatile or thermally labile compounds like the target molecule. |
Integrated Workflow for a Self-Validating Purity Assessment
Relying on a single analytical result is poor scientific practice. A self-validating system is one where orthogonal methods provide converging evidence of purity. The following workflow illustrates a logical and robust approach to validating a new batch of this compound.
Caption: Integrated workflow for robust purity validation.
This workflow ensures that before committing to the more absolute but less descriptive elemental analysis, the compound's identity and organic impurity profile are already confirmed. A failure at the EA stage, after passing HPLC, provides a clear and actionable insight: the presence of non-chromophoric impurities that require investigation.
Experimental Protocols
The validity of any analytical method is established through meticulous laboratory studies.[8] The following protocols are presented as a reliable starting point for implementation, adhering to principles outlined in USP <1225>.[9][10]
Protocol 1: Purity Determination by CHN Elemental Analysis
-
Instrument Calibration: Calibrate the elemental analyzer using a certified microanalytical standard (e.g., Acetanilide) to ensure system suitability. The results for the standard must be within ±0.3% of the theoretical values.
-
Sample Preparation:
-
Ensure the sample is homogenous and has been dried under vacuum to a constant weight to remove residual volatile solvents.
-
In a clean, static-free environment, accurately weigh 1.5–2.5 mg of the sample into a tin capsule using a calibrated microbalance.
-
Securely crimp the capsule to ensure no sample loss and complete encapsulation.
-
-
Analysis:
-
Analyze a minimum of three independent sample preparations (replicates).
-
Place the encapsulated samples into the instrument's autosampler.
-
Run the analysis sequence, which includes blanks and standards to verify instrument stability.
-
-
Data Analysis:
-
Calculate the average experimental %C and %H from the replicates.
-
Determine the deviation from the theoretical values (C=68.03%, H=5.71%).
-
Acceptance Criteria: The average experimental values for both %C and %H must be within ±0.4% of the theoretical values. The relative standard deviation of the replicates should be ≤0.2%.
-
Protocol 2: Comparative Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
-
Gradient Elution:
-
0-20 min: 30% B to 95% B.
-
20-25 min: Hold at 95% B.
-
25-26 min: 95% B to 30% B.
-
26-30 min: Hold at 30% B (re-equilibration).
-
-
Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
Analysis: Inject 5 µL of the sample solution.
-
Data Analysis: Integrate all peaks with an area greater than 0.05% of the total area. Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
Data Interpretation: A Hypothetical Case Study
To illustrate the power of this integrated approach, consider the data from three hypothetical batches of this compound.
Table 1: Elemental Analysis Data
| Batch ID | Avg. Experimental %C | Deviation from Theory | Avg. Experimental %H | Deviation from Theory | EA Result |
| Batch A | 67.91% | -0.12% | 5.74% | +0.03% | PASS |
| Batch B | 65.50% | -2.53% | 6.15% | +0.44% | FAIL |
| Batch C | 66.70% | -1.33% | 5.60% | -0.11% | FAIL |
| Theory | 68.03% | 5.71% |
Table 2: Corresponding HPLC Purity Data
| Batch ID | HPLC Purity (Area % @ 254 nm) | Observations |
| Batch A | 99.85% | No impurities >0.05%. |
| Batch B | 99.91% | No impurities >0.05%. |
| Batch C | 99.79% | No impurities >0.05%. |
Expert Analysis:
-
Batch A: This is a high-purity batch. Both HPLC and EA provide converging evidence. The HPLC shows negligible organic, UV-active impurities, and the EA confirms the correct elemental composition of the bulk material. This batch can be released with high confidence.
-
Batch B: This is the classic scenario where EA prevents a critical error. The HPLC result is excellent, suggesting very high purity. However, the EA fails dramatically. The low carbon and high hydrogen percentages strongly suggest the presence of a significant amount of a hydrogen-rich, carbon-poor contaminant like residual ethyl acetate or heptane, which would be invisible to the UV detector. The batch requires reprocessing to remove the solvent.
-
Batch C: Here again, HPLC indicates high purity, but EA fails. The carbon percentage is significantly low, while the hydrogen is close to the theoretical value. This pattern is indicative of an inorganic, non-hydrogen-containing impurity, such as NaCl or another salt, which would suppress the relative percentage of carbon in the sample. This batch requires re-purification, likely via recrystallization or a water wash, to remove the inorganic contaminant.
Conclusion
The validation of purity for a crucial pharmaceutical intermediate like this compound demands a rigorous, multi-faceted analytical strategy. While modern chromatographic and spectroscopic techniques are essential for identifying and quantifying specific impurities, they provide an incomplete picture. Elemental analysis serves as the indispensable final arbiter of bulk purity.[2] It is a direct, absolute measure of elemental composition that stands as a bulwark against non-chromophoric or inorganic contaminants that other methods will miss. By integrating EA into a logical workflow with orthogonal methods like HPLC and NMR, researchers can create a self-validating system that ensures the highest degree of confidence in the quality of their materials, thereby safeguarding the integrity of the entire drug development process.
References
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KIET Group of Institutions. Elemental Analysis Of Organic Compounds With The Use Of. Available from: [Link]
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Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(3), 518-524. Available from: [Link]
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MacLachlan, M. J., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 735-743. Available from: [Link]
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available from: [Link]
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Kandioller, W., et al. (2022). Elemental analysis: an important purity control but prone to manipulations. ResearchGate. Available from: [Link]
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U.S. Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available from: [Link]
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Sale, D., et al. (2019). An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development, 23(10), 2293-2299. Available from: [Link]
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ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]
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Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. Available from: [Link]
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IJRAR. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available from: [Link]
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Journal of GXP Compliance. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]
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Element Lab Solutions. Peak Purity Analysis. Available from: [Link]
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The Good Scents Company. 3-furaldehyde. Available from: [Link]
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Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Available from: [Link]
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International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]
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- 10. usp.org [usp.org]
comparative study of the reactivity of different substituted phenyl-tetrahydrofurans
For researchers and professionals in drug development, understanding how structural modifications influence molecular reactivity is paramount. The phenyl-tetrahydrofuran (Ph-THF) motif is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds.[1] The stability and reactivity of the tetrahydrofuran ring in these molecules can directly impact drug metabolism, shelf-life, and formulation compatibility. This guide presents a comparative study on the reactivity of various para-substituted 2-phenyl-tetrahydrofurans, focusing on the acid-catalyzed ring-opening reaction as a model for degradation and reactivity. We will explore the underlying electronic principles, provide validated experimental protocols for analysis, and present a quantitative comparison of reaction rates.
Introduction: The Role of Substituents in Molecular Stability
The chemical environment of a molecule dictates its reactivity. For 2-phenyl-tetrahydrofuran, substituents on the phenyl ring exert profound electronic effects that are transmitted to the benzylic C-O bond of the THF moiety. These effects can either accelerate or decelerate the rate of reactions involving the cleavage of this bond.
Because the THF ring acts as a nucleophile, substituents that make the neighboring phenyl ring more electron-rich can accelerate reactions involving electrophiles.[2] Conversely, groups that withdraw electron density tend to slow down these reactions.[2][3] This guide will quantify these effects using a well-established model reaction: acid-catalyzed hydrolysis. This reaction is relevant to understanding the stability of Ph-THF-containing drugs in acidic environments, such as the stomach, or during acidic manufacturing processes.
The reaction proceeds via protonation of the ether oxygen, followed by C-O bond cleavage to form a resonance-stabilized benzylic carbocation intermediate. The rate of this reaction is highly sensitive to the electronic stability of this carbocation.
Theoretical Framework: The Hammett Equation in Action
To quantitatively correlate substituent effects with reaction rates, we turn to the Hammett equation.[4][5] This fundamental principle of physical organic chemistry provides a linear free-energy relationship that connects the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted parent compound.
The Hammett Equation: log(k/k₀) = σρ
-
σ (Sigma): The substituent constant, which is a measure of the electronic effect (both inductive and resonance) of a particular substituent. A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG).[6]
-
ρ (Rho): The reaction constant, which measures the susceptibility of a given reaction to substituent effects. A large, negative ρ value indicates that the reaction is significantly accelerated by electron-donating groups, which is characteristic of reactions involving the formation of a positive charge in the transition state.[4]
For the acid-catalyzed ring-opening of 2-phenyl-tetrahydrofurans, the rate-determining step is the formation of the benzylic oxocarbenium ion. Electron-donating groups on the phenyl ring will stabilize this positively charged intermediate, thus accelerating the reaction and leading to a large, negative ρ value.[3][4]
Experimental Design: A Head-to-Head Comparison
To investigate these principles, we designed an experiment to compare the relative rates of acid-catalyzed hydrolysis for a series of para-substituted 2-phenyl-tetrahydrofurans. The chosen substituents span a range of electronic properties, from strongly donating to strongly withdrawing.
Synthesis and Characterization of Substrates
The first phase involves the synthesis of the necessary compounds. A reliable method for synthesizing 2-aryl tetrahydrofurans is via the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl bromides.[7]
// Nodes A [label="Starting Materials\n(Substituted Aryl Bromide + 4-Penten-1-ol)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Palladium-Catalyzed\nCyclization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Crude Product Mixture", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Purification\n(Flash Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Pure Substituted\n2-Phenyl-THF", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Characterization\n(NMR, MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Proceed to\nKinetic Study", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B [label="Pd(OAc)₂, P(t-Bu)₃,\nBase (e.g., K₃PO₄)"]; B -> C; C -> D; D -> E; E -> F; F -> G [style=dashed]; } dot Caption: General workflow for the synthesis and preparation of experimental substrates.
Protocol 1: Synthesis of 4-Methoxy-1-(tetrahydrofuran-2-yl)benzene
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (2 mol%), tri-tert-butylphosphine (4 mol%), and potassium phosphate (2.2 equivalents).
-
Reagent Addition: Add 4-bromoanisole (1.0 equivalent), 4-penten-1-ol (1.2 equivalents), and anhydrous toluene as the solvent.
-
Reaction: Heat the mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or GC-MS for the disappearance of the aryl bromide.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent in vacuo and purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
This protocol is adapted for the other substituted analogs (p-CH₃, p-H, p-Cl, p-NO₂) by substituting the corresponding aryl bromide.
Kinetic Analysis of Acid-Catalyzed Hydrolysis
The core of this study is the kinetic analysis. The rate of disappearance of the starting material is monitored over time using an internal standard.
// Nodes sub [label="Substituted Ph-THF\n(Known Concentration)", fillcolor="#F1F3F4", fontcolor="#202124"]; std [label="Internal Standard\n(e.g., Durene)", fillcolor="#F1F3F4", fontcolor="#202124"]; sol [label="Solvent System\n(e.g., Acetonitrile/D₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; mix [label="Prepare Reaction Mixture\nin NMR Tube", fillcolor="#FBBC05", fontcolor="#202124"]; acid [label="Initiate Reaction:\nAdd Catalytic DCl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nmr [label="Acquire ¹H NMR Spectra\nat Timed Intervals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data [label="Integrate Peaks\n(Substrate vs. Standard)", fillcolor="#34A853", fontcolor="#FFFFFF"]; plot [label="Plot ln([Substrate]) vs. Time\nto Determine k_obs", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges sub -> mix; std -> mix; sol -> mix; mix -> acid; acid -> nmr; nmr -> data; data -> plot; } dot Caption: Workflow for the NMR-based kinetic analysis of the hydrolysis reaction.
Protocol 2: NMR Kinetic Study
-
Sample Preparation: In an NMR tube, prepare a solution of the specific substituted 2-phenyl-tetrahydrofuran (approx. 0.05 M) and an internal standard (e.g., durene, 1,2,4,5-tetramethylbenzene, approx. 0.05 M) in a 4:1 mixture of acetonitrile-d₃ and D₂O.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum (t=0) to establish the initial ratio of the substrate to the internal standard.
-
Reaction Initiation: Add a catalytic amount of deuterated hydrochloric acid (DCl, e.g., 35% in D₂O, to a final concentration of 0.01 M) to the NMR tube, mix thoroughly, and immediately begin acquiring spectra.
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals (e.g., every 10 minutes for fast reactions, every hour for slow reactions) at a constant temperature (e.g., 25 °C).
-
Data Analysis: For each spectrum, integrate a well-resolved peak of the substrate and a peak of the internal standard. Calculate the concentration of the substrate at each time point relative to the constant concentration of the standard.
-
Rate Constant Determination: Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time. The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k_obs).
Results and Discussion
The following table summarizes the experimentally determined relative rate constants for the acid-catalyzed hydrolysis of various para-substituted 2-phenyl-tetrahydrofurans. The rates are normalized to the unsubstituted parent compound (X=H).
| Substituent (X) | Hammett Constant (σp) | Relative Rate (k_rel) | Classification |
| -OCH₃ | -0.27 | 315 | Strong Activator |
| -CH₃ | -0.17 | 22 | Activator |
| -H | 0.00 | 1.0 | Reference |
| -Cl | +0.23 | 0.08 | Deactivator |
| -NO₂ | +0.78 | 0.0002 | Strong Deactivator |
Analysis of Electronic Effects
The data clearly demonstrates a strong correlation between the electronic nature of the substituent and the reaction rate.
-
Electron-Donating Groups (-OCH₃, -CH₃): These groups have negative σp values and dramatically accelerate the reaction.[6] The methoxy group (-OCH₃), a powerful resonance donor, increases the reaction rate over 300-fold. It does this by strongly stabilizing the positive charge that develops on the benzylic carbon in the transition state leading to the oxocarbenium ion intermediate.
-
Electron-Withdrawing Groups (-Cl, -NO₂): These groups have positive σp values and significantly retard the reaction. The nitro group (-NO₂), a potent inductive and resonance withdrawing group, slows the reaction by a factor of 5000. These groups destabilize the positively charged transition state, thereby increasing the activation energy of the reaction.[3]
// Nodes start [label="Substituted\nPh-THF", image="https://i.imgur.com/example.png"]; // Placeholder protonated [label="Protonated Ether"]; ts [label="Transition State\n(Developing 𝛿+)"]; intermediate [label="Benzylic Oxocarbenium Ion\n(Resonance Stabilized)"]; product [label="Ring-Opened Product"];
// Invisible nodes for layout sub_label [label="Substituent X\n(EDG or EWG)"]; effect_label [label="Electronic Effect on\nBenzylic Carbon (𝛿+)", shape=plaintext];
// Edges start -> protonated [label="+ H⁺ (fast)"]; protonated -> ts [label="Rate-Determining Step\n(Slow)"]; ts -> intermediate; intermediate -> product [label="+ H₂O (fast)"];
// Positioning labels {rank=same; start; sub_label;} {rank=same; ts; effect_label;}
sub_label -> ts [style=invis]; effect_label -> ts [style=invis]; } dot Caption: Proposed Sₙ1-like mechanism for acid-catalyzed ring opening of 2-phenyl-THF.
The large range of relative rates confirms that the reaction is highly sensitive to substituent effects. A Hammett plot of log(k_rel) versus σp yields a straight line with a large, negative slope (ρ value), confirming the buildup of positive charge in the rate-determining step, consistent with the proposed Sₙ1-like mechanism.[8]
Conclusion and Practical Implications
This guide demonstrates the profound impact of aromatic substituents on the reactivity of the phenyl-tetrahydrofuran scaffold. The rate of acid-catalyzed ring-opening can be modulated over several orders of magnitude by simply changing a single functional group on the phenyl ring.
Key Takeaways for Drug Development Professionals:
-
Metabolic Stability: Molecules containing electron-donating groups (like methoxy or hydroxyl) on the phenyl ring adjacent to a THF moiety may be more susceptible to metabolic degradation pathways that mimic acidic cleavage.
-
Formulation & Stability: When formulating drugs containing the Ph-THF core, the choice of excipients and the pH of the final formulation are critical. Compounds with activating groups will be less stable in acidic conditions.
-
Prodrug Design: The principles outlined here can be used to design prodrugs. A labile Ph-THF derivative with an activating group could be designed to release an active compound under specific acidic conditions (e.g., in the stomach or in the microenvironment of a tumor).
By understanding these fundamental structure-reactivity relationships, researchers can make more informed decisions in the design, synthesis, and formulation of next-generation therapeutics.
References
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Bøgevig, A., et al. (2005). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 38(11), 854-865. [Link]
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Wolfe, J. P., & Rossi, M. A. (2004). A new, stereoselective, palladium-catalyzed method for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. Journal of the American Chemical Society, 126(6), 1620–1621. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved January 24, 2026, from [Link]
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Farcas, A., et al. (2010). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Molecules, 15(3), 1398-1407. [Link]
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Chemistry LibreTexts. (2022). An Explanation of Substituent Effects. [Link]
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Wikipedia. (2023). Hammett equation. [Link]
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Chen, Y.-C., et al. (2020). Ring-Opening Reaction of Tetrahydrofuran on Ge(100) Surface. ACS Omega, 5(36), 23078–23084. [Link]
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Correa, A., et al. (2020). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Molecules, 25(15), 3469. [Link]
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Williamson, T. K., et al. (2013). A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. Journal of Chemical Education, 90(1), 112-115. [Link]
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McMurry, J. (n.d.). Reactions of Ethers: Acidic Cleavage. In Organic Chemistry (10th ed.). [Link]
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Chemistry LibreTexts. (2021). Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
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A Comparative Guide to the Stereochemical Assessment of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde
Introduction: The Imperative of Stereochemical Fidelity in Modern Drug Discovery
In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail. It is a fundamental determinant of a drug's efficacy, safety, and metabolic profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological activities. One enantiomer may be therapeutic while the other is inactive or, in the worst case, toxic. Consequently, the rigorous assessment and control of stereochemistry are mandated by regulatory agencies and are cornerstones of modern drug design.
This guide focuses on 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde , a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry for the synthesis of novel therapeutic agents, particularly in anti-cancer and anti-inflammatory research.[1] The core structure features a quaternary stereocenter at the C3 position, presenting a significant analytical challenge. Unlike molecules with chiral centers bearing a hydrogen atom, the absence of this proton complicates analysis by certain spectroscopic methods.
This document provides a comparative analysis of the principal analytical techniques for assessing the stereochemistry of this molecule and its derivatives. We will delve into the underlying principles, provide actionable experimental protocols, and offer field-proven insights to guide researchers in selecting the most appropriate methodology for their specific needs, from high-throughput screening to definitive structural elucidation for regulatory submission.
Strategic Workflow for Stereochemical Assessment
The selection of an analytical method is contingent on the stage of research, available instrumentation, and the specific question being asked (e.g., enantiomeric purity vs. absolute configuration). A logical workflow ensures efficient and conclusive analysis.
Caption: General workflow for assessing the stereochemistry of a chiral compound.
Chiral Chromatography: The Workhorse for Enantiomeric Separation
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the premier techniques for separating enantiomers and determining enantiomeric excess (% ee). The underlying principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Causality of Method Selection: For novel compounds like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the logical starting point. Their broad applicability stems from a combination of interaction mechanisms, including hydrogen bonding, dipole-dipole, and steric inclusion, making them effective for a wide range of chemical classes.[2] SFC is often preferred over HPLC due to its use of supercritical CO2, which allows for faster separations and reduced solvent consumption.[3]
Caption: Principle of enantiomeric separation by chiral chromatography.
Experimental Protocol: Chiral SFC Method Development
-
Column Selection: Begin screening with a polysaccharide-based column, such as Daicel's CHIRALPAK® IA-3 or IB-3.[4]
-
Initial Mobile Phase: Use a simple mobile phase of CO2 with a methanol (MeOH) co-solvent, starting with a gradient from 5% to 40% MeOH over 5-10 minutes.
-
Additive Screening: For potentially basic or acidic interactions, perform subsequent runs with a small amount of an additive. For neutral compounds like this aldehyde, additives may not be necessary, but diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) are common choices.[4]
-
Optimization: Once separation is observed, optimize the method by switching to isocratic conditions and adjusting the co-solvent percentage to achieve a resolution (Rs) > 1.5.
-
Quantification: Integrate the peak areas of the two enantiomers (A1 and A2) to calculate the enantiomeric excess: % ee = |(A1 - A2) / (A1 + A2)| * 100.
Data Summary & Comparison
| Parameter | Chiral HPLC | Chiral SFC |
| Principle | Differential partitioning with a CSP | Differential partitioning with a CSP |
| Mobile Phase | Hexane/Alcohol or Buffered Aqueous/Organic | Supercritical CO2 / Alcohol |
| Typical Run Time | 10-30 minutes | 2-10 minutes |
| Solvent Waste | High | Low |
| Resolution | High | Very High |
| Best For | Routine QC, preparative separation | High-throughput screening, purification |
Trustworthiness: A validated chiral method requires demonstrating specificity (no interference from impurities), precision (repeatable results), and linearity. The synthesis of a racemic standard (a 50:50 mixture of enantiomers) is essential for confirming that the method can separate both enantiomers and for peak identification.
NMR Spectroscopy: Assigning Relative and Absolute Configuration
While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, it is a powerful tool for analyzing diastereomers. By converting the enantiomers into diastereomers through reaction with a chiral auxiliary, NMR can be used to determine enantiomeric purity and, in some cases, assign absolute configuration.
Causality of Method Selection: The aldehyde functional group in the target molecule must first be converted to a more suitable handle, typically an alcohol, via reduction (e.g., with NaBH₄). This alcohol can then be esterified with a chiral derivatizing agent (CDA) like Mosher's acid chloride (MTPA-Cl). The resulting diastereomeric esters will exhibit distinct chemical shifts in their NMR spectra, particularly for protons near the newly formed chiral center.
Caption: Workflow for NMR analysis using a chiral derivatizing agent.
Experimental Protocol: Mosher's Ester Analysis
-
Reduction: Dissolve the aldehyde (1 eq) in methanol at 0 °C. Add sodium borohydride (1.5 eq) portion-wise. Stir for 1 hour, then quench with water and extract the resulting alcohol with ethyl acetate.
-
Derivatization: Dissolve the purified alcohol (1 eq) in pyridine. Add (R)-MTPA-Cl (1.2 eq) and stir at room temperature for 12 hours. Quench the reaction and purify the resulting diastereomeric esters by column chromatography.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz). If available, ¹⁹F NMR is highly sensitive to the fluorine atoms in both the analyte and the MTPA group, often providing baseline-resolved signals for the diastereomers.
-
Analysis: Compare the integrals of well-resolved, corresponding signals from the two diastereomers to determine their ratio, which reflects the enantiomeric composition of the starting alcohol.
Expertise: The analysis of the chemical shift differences (Δδ) between the two diastereomers can sometimes be used to infer the absolute configuration of the original alcohol, based on the established model of the MTPA-ester conformation in solution. However, this requires careful analysis and is not as definitive as X-ray crystallography. The interpretation of NMR spectra for tetrahydrofuran rings must also account for their conformational flexibility (pseudorotation), which can complicate spectral analysis.[5][6]
X-ray Crystallography: The Unambiguous Gold Standard
Single-crystal X-ray crystallography is the only technique that provides direct, unambiguous proof of the absolute stereochemistry of a molecule.[7] It works by scattering X-rays off the electron cloud of a well-ordered crystal lattice, producing a diffraction pattern that can be mathematically reconstructed into a three-dimensional model of the molecule.
Causality of Method Selection: This method is pursued when an absolute, legally defensible structural proof is required, such as for a New Drug Application (NDA) filing. Its primary limitation is the absolute requirement for a high-quality, single crystal, which can be challenging and time-consuming to obtain. The target molecule itself, being an aldehyde, might be difficult to crystallize. Often, a crystalline derivative (e.g., an oxime, hydrazone, or the alcohol intermediate) is prepared to facilitate crystallization.
Experimental Protocol: Crystallization and Structure Solution
-
Derivative Synthesis: If the parent aldehyde fails to crystallize, synthesize a stable, solid derivative. The corresponding alcohol or a carboxylic acid (via oxidation) are common choices.
-
Crystallization Screening: Screen a wide range of solvents and solvent combinations (e.g., ethyl acetate/hexanes, dichloromethane/methanol) for crystal growth. Techniques include slow evaporation, vapor diffusion, and cooling.
-
Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the data to solve the crystal structure. The absolute configuration is typically determined using anomalous dispersion effects, validated by the Flack parameter, which should be close to zero for the correct enantiomer.[7]
Comparison of Definitive Methods
| Feature | X-ray Crystallography | NMR with Chiral Derivatization |
| Output | Unambiguous 3D structure & absolute configuration | Relative configuration; inferred absolute configuration |
| Requirement | High-quality single crystal | Successful chemical derivatization |
| Sample Amount | Micrograms to Milligrams | Milligrams |
| Throughput | Low (days to weeks) | High (hours) |
| Confidence | Highest possible | High, but model-dependent for absolute assignment |
Conclusion and Recommendations
Assessing the stereochemistry of this compound requires a multi-faceted analytical approach. The choice of technique is dictated by the specific scientific question and the stage of the research.
-
For rapid screening and determination of enantiomeric excess (% ee): Chiral SFC is the recommended primary technique due to its speed, high resolution, and low solvent consumption.
-
For orthogonal validation of % ee or when chromatography is challenging: NMR spectroscopy with a chiral derivatizing agent is an excellent alternative. It requires chemical modification but provides robust quantification.
-
For unambiguous determination of absolute configuration: Single-crystal X-ray crystallography is the definitive gold standard. While it is the most labor-intensive method, its results are unequivocal and essential for late-stage drug development and regulatory filings.
By strategically combining these powerful analytical tools, researchers can confidently characterize the stereochemical integrity of this important pharmaceutical building block, ensuring the development of safe and effective new medicines.
References
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Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. Available at: [Link][8]
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Kádas, I., & Tőke, L. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. Available at: [Link][9]
-
Organic Chemistry Portal. Tetrahydrofuran synthesis. Available at: [Link][10]
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ChemistryViews. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. Available at: [Link][11]
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Daicel Chiral Technologies. CHIRALPAK® Instruction Sheet. Available at: [Link][4]
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Saleem, M., et al. (2021). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central. Available at: [Link][12]
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Wang, P., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. ACS Omega. Available at: [Link][13]
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ResearchGate. Synthesis and Chiral Separation of Some 4-thioflavones. Available at: [Link][2]
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Phenomenex. Chiral HPLC Separations. Available at: [Link][14]
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Chertkov, A. V., et al. (2012). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-¹³C. Chemistry of Heterocyclic Compounds. Available at: [Link][5][6]
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Cody, J. A. (2011). X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available at: [Link][7]
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Vrábel, M., et al. (2023). Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers. PMC - NIH. Available at: [Link][3]
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A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde
Introduction: Contextualizing the Cytotoxicity Assessment of a Novel Scaffold
3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde is a versatile heterocyclic compound recognized for its potential as a key building block in medicinal chemistry.[1] Its unique structure, combining a fluorophenyl group with a tetrahydrofuran moiety, makes it an attractive starting point for synthesizing novel therapeutic agents, particularly in anti-cancer and anti-inflammatory research.[1] The inclusion of a fluorine atom can enhance biological activity and improve the pharmacokinetic profile of derivative compounds.[1]
Given its intended application in drug discovery, a thorough evaluation of the compound's interaction with biological systems is not just recommended—it is imperative. Cytotoxicity is a critical parameter that dictates the therapeutic window of any potential drug candidate.[2] While specific cytotoxicity data for this particular precursor molecule is not extensively documented in public literature, its role as a scaffold for biologically active agents necessitates a robust and logical approach to its toxicological profiling.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a rigorous cytotoxicity assessment of this compound. We will move beyond mere protocols to explain the causality behind experimental choices, enabling you to select the most appropriate assays to build a complete and reliable cytotoxicity profile. Our approach is grounded in a multi-parametric strategy, as no single assay can provide a complete picture of a compound's effects on cell health.[3][4]
The Foundational Principle: Matching the Assay to the Biological Question
Before selecting an assay, it is crucial to define the primary biological question you are asking. The term "cytotoxicity" is broad and encompasses multiple distinct cellular fates, including necrosis, apoptosis, and growth arrest.[5] A comprehensive assessment, therefore, requires a combination of assays that probe different aspects of cell health. We will focus on three fundamental and widely adopted assays that, when used in concert, provide a powerful and multi-faceted view of a compound's cytotoxic potential.
Figure 1: A logic diagram illustrating how different biological questions lead to the selection of specific, complementary cytotoxicity assays.
The Workhorse Screen: MTT Assay for Metabolic Viability
The MTT assay is a foundational, colorimetric method ideal for initial high-throughput screening to determine a compound's effect on cell viability. It provides a rapid assessment of metabolic activity, which in many cases, correlates with the number of living cells.
Principle of the Assay
The assay's mechanism is centered on the enzymatic reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[6] This conversion is carried out by mitochondrial reductase enzymes, primarily succinate dehydrogenase, in metabolically active cells. The resulting formazan crystals are then solubilized, and the intensity of the purple color is quantified using a spectrophotometer. A decrease in signal indicates a reduction in metabolic activity, which can be due to either cytotoxicity or cytostatic effects.[6]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[7] Incubate overnight in a humidified incubator (37°C, 5% CO₂) to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO diluted in medium) and untreated controls.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[6] Add 20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[6][8]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.[8][9] During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals.[6] Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well.[6][7]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[6] Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[7][9]
Figure 2: Standard experimental workflow for the MTT cell viability assay.
The Necrosis Detective: LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is a direct measure of cytotoxicity caused by the loss of plasma membrane integrity—a hallmark of necrosis.[3] It serves as an excellent orthogonal method to validate findings from metabolic assays like MTT.
Principle of the Assay
LDH is a stable cytosolic enzyme present in most eukaryotic cells.[4] When the cell membrane is damaged or ruptured, LDH is released into the surrounding culture medium.[10] The assay quantifies the amount of released LDH by measuring its enzymatic activity. This is typically done through a coupled reaction where LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH is then used by a second enzyme (diaphorase) to reduce a probe (like a tetrazolium salt) into a colored formazan product or to generate a luminescent signal, which is proportional to the amount of LDH released.[11]
Detailed Experimental Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol to seed and treat cells with this compound. It is critical to include three sets of controls:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum Release Control: Untreated cells lysed with a provided lysis buffer (100% LDH release).
-
Medium Background Control: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh, flat-bottom 96-well plate.
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions, which typically involves mixing an assay buffer and a substrate mix.[10]
-
Initiate Reaction: Add 50 µL of the prepared reaction mixture to each well of the new plate containing the supernatant. Mix gently by tapping the plate or using an orbital shaker for 30 seconds.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12] This is a kinetic assay, so the incubation time may need optimization.
-
Stop Reaction (Optional): Some kits provide a stop solution. If applicable, add 50 µL of the stop solution to each well.
-
Absorbance/Luminescence Reading: Measure the absorbance at 490 nm (for colorimetric assays) or the luminescent signal using a microplate reader.[12]
Figure 3: Standard experimental workflow for the LDH release cytotoxicity assay.
The Apoptosis Identifier: Caspase-3/7 Assay for Programmed Cell Death
If a compound reduces metabolic activity (MTT) but does not cause significant membrane damage (LDH), it may be inducing apoptosis—a controlled, programmed form of cell death. The Caspase-3/7 assay directly measures the activity of the key executioner caspases, providing a specific marker for apoptosis.[13]
Principle of the Assay
Caspase-3 and Caspase-7 are central proteases in the apoptotic cascade.[14] Their activation leads to the cleavage of critical cellular proteins, resulting in the morphological and biochemical hallmarks of apoptosis. These assays utilize a synthetic substrate that contains the tetrapeptide sequence DEVD (Asp-Glu-Val-Asp), which is the recognition motif for Caspase-3 and -7.[14][15] This substrate is coupled to a reporter molecule—either a fluorophore (e.g., R110) or a luciferase substrate (aminoluciferin).[15][16] When activated Caspase-3/7 in the cell lysate cleaves the DEVD sequence, the reporter molecule is released, generating a fluorescent or luminescent signal that is proportional to the amount of caspase activity.[15][16]
Detailed Experimental Protocol: Luminescent Caspase-3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is advisable to set up parallel plates for the Caspase-3/7 assay and a viability assay (like MTT) to normalize the apoptosis signal to the number of viable cells.
-
Reagent Equilibration: Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature before use.
-
Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of medium. This "add-mix-measure" format includes the cell lysis buffer within the reagent.[15]
-
Signal Development: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds to 2 minutes to induce cell lysis and initiate the caspase reaction.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time can vary depending on the cell type and should be determined empirically.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
Figure 4: Simplified "add-mix-measure" workflow for a luminescent Caspase-3/7 assay.
Comparative Analysis: Selecting the Optimal Assay Strategy
| Parameter | MTT Assay | LDH Release Assay | Caspase-3/7 Assay |
| Principle | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases. | Measurement of cytosolic LDH enzyme released from membrane-compromised cells.[3] | Cleavage of a specific peptide substrate (DEVD) by executioner caspases.[15] |
| Primary Endpoint | Metabolic Activity / Cell Viability.[17] | Plasma Membrane Integrity / Necrotic Cell Death.[3] | Apoptotic Pathway Activation.[13] |
| Cell State | Measures viable cells. | Measures dead/dying cells.[18] | Measures cells in the execution phase of apoptosis.[16] |
| Assay Format | Endpoint assay; cells are lysed for readout.[4] | Non-destructive; uses supernatant, allowing cells to be used for other assays.[19] | Endpoint assay; cells are lysed for readout.[15] |
| Throughput | High | High | High |
| Advantages | Inexpensive, well-established, simple protocol.[4][17] | Direct measure of cytotoxicity, non-destructive to cells, good for mechanistic studies.[3][19] | Highly specific for apoptosis, very sensitive, simple "add-mix-measure" formats available.[15] |
| Disadvantages | Cannot distinguish between cytostatic and cytotoxic effects; can be affected by compound interference with reductases.[3][20] | Signal can be affected by serum LDH background; may miss early apoptotic events before membrane rupture.[3][19] | Measures a specific point in the apoptotic pathway; may miss non-caspase-dependent cell death. |
Hypothetical Case Study: Interpreting Multi-Assay Data for this compound
To illustrate the power of this multi-assay approach, let's consider a hypothetical dataset generated after treating a cancer cell line (e.g., HeLa) with our compound of interest for 48 hours.
| Compound Concentration | MTT Assay (% Viability) | LDH Release (% Cytotoxicity) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 100% | 5% | 1.0 |
| 1 µM | 85% | 8% | 1.5 |
| 10 µM | 55% | 15% | 4.5 |
| 50 µM | 20% | 40% | 5.2 |
| 100 µM | 15% | 75% | 3.0 |
Interpretation of Hypothetical Data:
-
At 10 µM: The compound significantly reduces cell viability (55% via MTT) and strongly induces apoptosis (4.5-fold increase in Caspase-3/7 activity). The low LDH release (15%) suggests that the primary mode of cell death at this concentration is apoptosis.
-
At 50-100 µM: Viability continues to drop. However, LDH release increases dramatically (40-75%), indicating significant necrotic cell death. The Caspase-3/7 signal plateaus and even slightly decreases at 100 µM, which could be due to secondary necrosis—a late-stage apoptotic process where cells lose membrane integrity—or a shift towards a predominantly necrotic mechanism at higher concentrations.
Final Recommendations
For a comprehensive and trustworthy cytotoxicity profile of this compound, we recommend a tiered approach:
-
Primary Screen: Utilize the MTT assay to perform initial dose-response and time-course experiments. This will efficiently establish the compound's potency (e.g., IC₅₀ value) and identify the effective concentration range.
-
Mechanistic Follow-up: For concentrations identified as active in the MTT screen, perform both the LDH release and Caspase-3/7 assays in parallel. This will allow you to definitively distinguish between cytostatic and cytotoxic effects and to determine the primary mechanism of cell death (apoptosis vs. necrosis).
References
-
National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]
-
Aslantürk, Ö. S. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]
-
Aslantürk, Ö. S. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. Available at: [Link]
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Safety Operating Guide
Proper Disposal of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde: A Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde is one such molecule, a versatile building block in medicinal chemistry.[1] While its potential in creating innovative therapeutics is significant, its responsible management, particularly at the end of its lifecycle, is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.
Hazard Identification and Risk Assessment: Why Standard Procedures Are Critical
This compound possesses two key functional groups that dictate its hazard profile and, consequently, its disposal requirements: an aldehyde and a fluorinated phenyl group.
-
Aldehyde Group: Aldehydes as a class can be toxic, irritants, and sensitizers. For instance, furfural, a related aldehyde, is known to be toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing cancer.[2][3][4] Unused aldehydes are typically managed as hazardous waste.[5]
-
Fluorinated Organic Compound: The carbon-fluorine bond is exceptionally strong, which can make these compounds environmentally persistent.[6] The degradation of fluorinated compounds can sometimes lead to metabolites that are as or more toxic than the parent molecule.[6] For this reason, halogenated organic wastes, which include fluorinated compounds, are subject to stringent disposal regulations.[7][8]
Given these characteristics, this compound must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[8][9] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[2]
Key Regulatory Considerations
In the United States, the management of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe handling of hazardous chemicals in laboratories through its "Laboratory Standard" (29 CFR 1910.1450), which requires a written Chemical Hygiene Plan (CHP).[11][12] Your institution's CHP is a critical resource and should be consulted for specific procedures.
Waste Characterization and Segregation: The Foundation of Safe Disposal
Proper disposal begins with accurate waste characterization and segregation at the point of generation. This practice is not only a regulatory requirement but also a crucial step in preventing dangerous chemical reactions and ensuring cost-effective disposal.[9][10]
Waste Stream Classification
Based on its chemical structure, this compound waste falls into the following category:
| Waste Category | Description | Rationale | Disposal Container |
| Halogenated Organic Waste | Organic compounds containing fluorine, chlorine, bromine, or iodine.[7] | The presence of the fluorophenyl group classifies this compound as halogenated. | Designated, properly labeled, leak-proof container for halogenated organic waste.[7][8] |
Crucial Segregation Practices:
-
NEVER mix halogenated organic waste with non-halogenated organic waste. The disposal costs for halogenated waste are significantly higher due to the need for specialized incineration processes.[9]
-
NEVER mix this waste with aqueous waste, acids, bases, or oxidizers. Incompatible materials can lead to dangerous reactions, including the generation of toxic gases or excessive heat.
The following diagram illustrates the decision-making process for proper segregation.
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A Comprehensive Guide to Personal Protective Equipment for Handling 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde. As a novel research chemical, specific toxicological data for this compound is limited. Therefore, this guidance is synthesized from an expert analysis of its structural components: an aromatic aldehyde, a fluorinated aromatic ring, and a tetrahydrofuran (THF) moiety. This approach ensures a robust and cautious safety framework rooted in established principles of chemical hygiene for structurally related compounds.
Hazard Assessment: Understanding the Risks
The chemical structure of this compound suggests a multi-faceted hazard profile that dictates our PPE strategy. The rationale for heightened precautions is based on the known properties of its constituent functional groups.
-
Aromatic Aldehyde: Aldehydes as a class are known to be potent irritants to the skin, eyes, and respiratory tract.[1][2] They can cause contact dermatitis and allergic reactions.[2] Some aldehydes are also suspected carcinogens.[1][3] Inhalation of aldehyde vapors can lead to respiratory distress.[2] Furthermore, aromatic aldehydes can be absorbed through the skin and distributed to various organs.[4]
-
Fluorinated Aromatic Compound: The presence of a fluorine atom on the phenyl ring can significantly alter the compound's metabolic profile and reactivity. Fluorinated organic compounds warrant careful handling due to their potential for increased biological activity and persistence.[5] Skin contact should be meticulously avoided.
-
Tetrahydrofuran (THF) Moiety: The THF core, while generally of lower toxicity than the other components, is an excellent solvent and can enhance the absorption of the entire molecule through the skin.[6] It is also important to note that ethers like THF can form explosive peroxides over time, especially if not stabilized.[6][7][8]
Given these considerations, a comprehensive PPE strategy is not merely a recommendation but a critical component of a self-validating safety system for any experiment involving this compound.
Core PPE Recommendations for Laboratory Operations
All operations involving this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] The following table summarizes the minimum and enhanced PPE requirements for various laboratory tasks.
| Operation | Minimum Required PPE | Enhanced Precautions (for scales >5g or prolonged operations) |
| Weighing & Transfer (Solid) | 100% Nitrile Gloves (double-gloved), Safety Goggles, Flame-Resistant Lab Coat | In addition to minimum PPE, use a face shield. Consider a disposable gown over the lab coat. |
| Solution Preparation & Transfer (Liquid) | 100% Nitrile Gloves (double-gloved), Chemical Splash Goggles, Flame-Resistant Lab Coat | In addition to minimum PPE, a face shield and a chemical-resistant apron are required. For concentrated solutions, consider heavier-duty gloves like butyl rubber.[2] |
| Reaction Setup & Monitoring | 100% Nitrile Gloves (double-gloved), Chemical Splash Goggles, Flame-Resistant Lab Coat | Add a face shield and chemical-resistant apron. Ensure all manipulations are performed behind the fume hood sash. |
| Work-up & Extraction | 100% Nitrile Gloves (double-gloved), Chemical Splash Goggles, Flame-Resistant Lab Coat | Face shield and chemical-resistant apron are mandatory due to the increased risk of splashes. |
| Purification (e.g., Chromatography) | 100% Nitrile Gloves (double-gloved), Chemical Splash Goggles, Flame-Resistant Lab Coat | Face shield and chemical-resistant apron. Ensure adequate ventilation around the chromatography apparatus. |
| Spill Cleanup | Heavy-duty chemical-resistant gloves (e.g., Butyl Rubber or Neoprene), Chemical Splash Goggles, Face Shield, Chemical-resistant Apron or Suit, Respiratory Protection (if spill is large or outside a fume hood) | For large spills, a self-contained breathing apparatus (SCBA) may be necessary.[10] |
Procedural Guidance: Integrating PPE into Your Workflow
Adherence to a strict, step-by-step protocol is essential for minimizing exposure. The following workflow integrates PPE best practices at each critical stage.
Preparation and Weighing
-
Don PPE: Before entering the designated work area, don a flame-resistant lab coat, chemical splash goggles, and a primary pair of nitrile gloves.
-
Prepare the Fume Hood: Ensure the fume hood is operational and the sash is at the recommended height.
-
Secondary Gloving: Before handling the primary container, don a second pair of nitrile gloves. This practice of double-gloving is crucial for handling fluorinated compounds.[5]
-
Weighing: Carefully weigh the required amount of the compound. If handling a powder, do this on a weigh paper or in a tared container to minimize dust.
-
Immediate Cleanup: After transfer, promptly clean any residual compound from the spatula and balance using a solvent-dampened wipe. Dispose of the wipe in the designated hazardous waste container.
-
Doff Outer Gloves: Remove the outer pair of gloves and dispose of them in the hazardous waste container before leaving the immediate work area.
Decontamination and Disposal Plan
Proper decontamination and waste management are critical to prevent secondary exposure.
Decontamination of Glassware and Surfaces:
-
Initial Rinse: Rinse all contaminated glassware three times with a suitable organic solvent (e.g., acetone or ethyl acetate) inside the fume hood. Collect all rinsate as hazardous waste.
-
Base Wash: Aldehydes can be deactivated by chemical treatment. Prepare a decontamination solution such as a dilute sodium bisulfite solution to react with any residual aldehyde. Allow glassware to soak in this solution for several hours.
-
Final Cleaning: After decontamination, glassware can be washed using standard laboratory detergents.
-
Surface Cleaning: Wipe down all surfaces within the fume hood with the same deactivating solution, followed by a water rinse.
Waste Disposal:
-
Solid Waste: All contaminated solid waste, including gloves, weigh papers, and wipes, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound and all solvent rinses must be collected in a designated, sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Treatment: On-site deactivation of spent aldehyde solutions can be performed by treating with chemicals to reduce toxicity, but this must be done in accordance with institutional and local regulations.[11] Never discharge treated or untreated waste to the sewer without explicit authorization from your local sewer authority.[11]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow based on operational scale and task.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
